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Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Utility of tert-Butyl 1H-indazole-1-carboxylate

Introduction: The Indazole Scaffold in Medicinal Chemistry The indazole core is a privileged bicyclic heteroaromatic pharmacophore that is extensively utilized in drug discovery, particularly in the design of kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole core is a privileged bicyclic heteroaromatic pharmacophore that is extensively utilized in drug discovery, particularly in the design of kinase inhibitors and anti-inflammatory agents[1]. However, the native 1H-indazole scaffold presents a significant synthetic challenge: annular tautomerism (rapid interconversion between 1H and 2H forms) and competing nucleophilicity at the N1 and N2 positions[1]. To achieve regiochemical fidelity during complex functionalizations—such as cross-coupling or metalation—the N1 position must be transiently masked. The installation of a tert-butyloxycarbonyl (Boc) group yields tert-butyl 1H-indazole-1-carboxylate , a locked 1H-tautomer that serves as a highly versatile, sterically shielded intermediate[2].

Physicochemical and Structural Data

The structural integrity of tert-butyl 1H-indazole-1-carboxylate is defined by the fusion of a pyrazole and a benzene ring, capped by the bulky, electron-withdrawing Boc group at N1[3]. This modification not only enhances the lipophilicity of the core but also deactivates the ring system slightly, preventing over-reaction during electrophilic aromatic substitution.

Table 1: Quantitative and Physicochemical Properties

PropertyValue
Chemical Name tert-butyl 1H-indazole-1-carboxylate
CAS Registry Number 1361331-51-2
Molecular Formula C12H14N2O2
Molecular Weight 218.26 g/mol
IUPAC Name tert-butyl 1H-indazole-1-carboxylate
SMILES String O=C(OC(C)(C)C)N1N=CC2=C1C=CC=C2

(Data synthesized from authoritative chemical registries[3])

Mechanistic Causality: Directed Ortho-Metalation (DoM) and Cross-Coupling

The true strategic value of the N1-Boc group extends beyond simple protection; it acts as an active directing group. In Directed Ortho-Metalation (DoM), the carbonyl oxygen of the Boc group functions as a Lewis base. When exposed to a strong lithium base (e.g., LDA), the lithium cation coordinates with the Boc carbonyl, bringing the basic anion into close spatial proximity to the C3 or C7 proton[2]. This proximity effect drastically lowers the activation energy for deprotonation at that specific site, allowing for highly regioselective lithiation.

Furthermore, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the Boc group ensures the stability of the indazole moiety[2]. Unprotected indazoles can poison palladium catalysts or undergo unwanted N-arylation. The steric bulk of the tert-butyl group physically blocks the N1/N2 face, forcing the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to occur strictly at pre-functionalized halogen or boronic ester sites[2].

G Indazole 1H-Indazole (Tautomeric) Boc Boc₂O, Et₃N, CH₂Cl₂ 0°C to RT Indazole->Boc Protected tert-butyl 1H-indazole-1-carboxylate (Locked 1H-Tautomer) Boc->Protected N1-Protection LDA LDA, THF, -78°C (Directed Lithiation) Protected->LDA Lithiated C3-Lithiated Intermediate (Li-O Coordination) LDA->Lithiated Ortho-Metalation Quench Electrophile (e.g., B(OMe)₃) Cryogenic Quench Lithiated->Quench Product C3-Functionalized Indazole (Regioselective Yield) Quench->Product C-C Bond Formation

Fig 1: Regioselective N1-protection and subsequent Directed Ortho-Metalation (DoM) workflow.

Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Boc Protection of 1H-Indazole

This protocol leverages mild basic conditions to ensure selective N1 acylation over N2, driven by the thermodynamic stability of the 1H-indazole derivative[2],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1H-indazole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a dry argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive Boc anhydride (Boc₂O) into tert-butanol and CO₂.

  • Base Addition: Add triethylamine (Et₃N, 2.5 eq) and cool the reaction flask to 0 °C using an ice bath[2].

    • Causality: Et₃N acts as a non-nucleophilic acid scavenger. Cooling to 0 °C controls the exothermic nature of the acylation, preventing kinetic trapping of the less stable N2-isomer.

  • Acylation: Introduce di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.

  • Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature (RT), and stir for 2 hours[2].

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent. The reaction is complete when the highly polar, lower-Rf starting material spot is completely consumed, replaced by a higher-Rf spot (due to the loss of the hydrogen-bonding N-H group).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield tert-butyl 1H-indazole-1-carboxylate (typical yields >90%)[2].

Protocol B: Directed Ortho-Metalation (DoM) and Borylation

This procedure transforms the protected indazole into a versatile boronic ester for downstream Suzuki coupling[2].

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve tert-butyl 1H-indazole-1-carboxylate (1.0 eq) in anhydrous THF and cool strictly to -78 °C using a dry ice/acetone bath.

    • Causality: Maintaining -78 °C is critical. At higher temperatures, the lithiated intermediate can undergo an intramolecular nucleophilic attack, causing the Boc group to migrate from N1 to C3, or leading to ring-opening degradation.

  • Lithiation: Slowly add a solution of Lithium diisopropylamide (LDA, 1.1 eq) dropwise[2]. Stir for 45 minutes.

    • Causality: The Boc carbonyl coordinates the Li⁺, directing the diisopropylamide anion to selectively deprotonate the adjacent carbon.

  • Electrophilic Quench: Rapidly add trimethyl borate (B(OMe)₃, 1.5 eq) at -78 °C[2]. Stir for 1 hour, then allow the system to gradually warm to room temperature.

  • Esterification and Validation: Add pinacol (1.5 eq) and adjust the pH to ~5 using glacial acetic acid to drive the formation of the pinacol ester.

    • Self-Validation: Analyze the crude mixture via LC-MS (ESI+). The presence of the target mass confirms successful functionalization. The product can be purified via silica gel chromatography.

Conclusion

The synthesis and utilization of tert-butyl 1H-indazole-1-carboxylate represent a masterclass in protecting group strategy. By leveraging the steric and electronic properties of the N-Boc group, medicinal chemists can bypass the innate reactivity issues of the indazole core, enabling the precise, regioselective construction of complex active pharmaceutical ingredients (APIs).

References

  • 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester | Benchchem | 2

  • tert-Butyl 1H-indazole-1-carboxylate 95% | CAS: 1361331-51-2 | AChemBlock | 3

  • 1-(5-bromo-1H-indazol-3-yl)ethanone | Benchchem | 1

  • Synthesis of indazoles from 2-formylphenylboronic acids | Royal Society of Chemistry (RSC) | 4

Sources

Exploratory

The Comprehensive Guide to tert-Butyl 1H-indazole-1-carboxylate: Properties, Synthesis, and C3-Functionalization

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, the indazole scaffold is a privileged pharmacophore. However, the inherent tautomerism of the unprotected 1H-indazole ring complicates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, the indazole scaffold is a privileged pharmacophore. However, the inherent tautomerism of the unprotected 1H-indazole ring complicates regioselective functionalization. tert-Butyl 1H-indazole-1-carboxylate (commonly referred to as 1-Boc-indazole) serves as a critical intermediate that solves this challenge. By masking the N1 position with a bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group, chemists not only stabilize the molecule against unwanted side reactions but also unlock the ability to perform highly regioselective Directed ortho-Metalation (DoM) at the C3 position[1, 2].

This whitepaper provides an in-depth technical analysis of tert-butyl 1H-indazole-1-carboxylate, detailing its physicochemical properties, the causality behind its synthetic protocols, and its application in advanced cross-coupling workflows.

Molecular Identity & Physicochemical Profile

Understanding the baseline properties of tert-butyl 1H-indazole-1-carboxylate is essential for predicting its behavior in various solvent systems and its stability under basic or acidic conditions. The Boc group significantly increases the lipophilicity of the parent indazole, making it highly soluble in standard organic solvents (e.g., dichloromethane, tetrahydrofuran, and acetonitrile) while remaining sparingly soluble in aqueous media.

Table 1: Quantitative Chemical Properties
PropertyValue / Description
Chemical Name tert-Butyl 1H-indazole-1-carboxylate
Common Synonyms 1-Boc-indazole; 1H-indazole-1-carboxylic acid, 1,1-dimethylethyl ester
CAS Registry Number 1361331-51-2 [1]
Molecular Formula C₁₂H₁₄N₂O₂ [4]
Molecular Weight 218.26 g/mol [1]
SMILES String CC(C)(C)OC(=O)N1C2=CC=CC=C2C=N1
InChI Key WTCJDYCLDLRHRI-UHFFFAOYSA-N [4]
Physical Form White to Yellow Solid [4]

Chemical Synthesis & Regioselective Protection Strategy

The Causality of N1 Protection

Unprotected indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. When reacting with di-tert-butyl dicarbonate (Boc₂O), the protection occurs regioselectively at the N1 position. This regioselectivity is driven by thermodynamic stability; the N1-Boc derivative preserves the aromaticity of the fused benzene ring more effectively than the N2-Boc isomer. Furthermore, the addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the transfer of the Boc group to the indazole nitrogen [2].

Protocol 1: Synthesis of tert-Butyl 1H-indazole-1-carboxylate

This protocol is designed to be self-validating; the evolution of CO₂ gas serves as an immediate visual indicator of reaction progress.

  • Preparation : To an oven-dried, argon-purged round-bottom flask, add 1H-indazole (1.18 g, 10.0 mmol).

  • Solvation : Dissolve the starting material in anhydrous acetonitrile (MeCN, 20 mL). Ensure complete dissolution.

  • Catalysis : Add DMAP (25 mg, 0.2 mmol, 2 mol%). Causality: DMAP is required to break the kinetic barrier of the bulky Boc addition.

  • Reagent Addition : Slowly add Boc₂O (2.6 g, 12.0 mmol, 1.2 equiv) dropwise at 25 °C.

  • Validation & Monitoring : Observe immediate effervescence (bubbling), which validates the release of CO₂ as the Boc anhydride reacts [2]. Stir the reaction at room temperature for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1; UV active).

  • Workup : Evaporate the MeCN in vacuo. Partition the resulting residue between diethyl ether (100 mL) and distilled H₂O (50 mL).

  • Isolation : Extract the aqueous layer with diethyl ether (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the pure tert-butyl 1H-indazole-1-carboxylate.

Advanced Functionalization: Directed ortho-Metalation (DoM)

The true synthetic value of tert-butyl 1H-indazole-1-carboxylate lies in its ability to undergo Directed ortho-Metalation. The carbonyl oxygen of the N1-Boc group acts as a Lewis basic directing group. When treated with a specialized organometallic base, the metal coordinates to the Boc oxygen, bringing the basic center into close proximity with the C3 proton.

Traditional alkyllithium bases often attack the electrophilic Boc carbonyl, leading to deprotection or degradation. To circumvent this, highly sterically hindered bases such as TMP₂Zn·2LiCl (bis(2,2,6,6-tetramethylpiperidino)zinc bis(lithium chloride)) are utilized. The massive steric bulk of the TMP ligand prevents nucleophilic attack on the carbonyl, while the zincate efficiently and regioselectively deprotonates the C3 position [2, 3].

G A 1H-Indazole (Tautomeric) B 1-Boc-1H-indazole (Stable Intermediate) A->B Boc2O, DMAP MeCN, 25°C C C3-Zincated Indazole (DoM Complex) B->C TMP2Zn·2LiCl THF, 25°C, 1h D C3-Functionalized Indazole C->D Electrophile (E+) CuCN·2LiCl (cat) -40°C to 25°C

Figure 1: Reaction workflow for the N1-Boc protection and subsequent C3-directed ortho-metalation.

Protocol 2: Regioselective C3-Zincation and Electrophilic Trapping

This protocol details the generation of the C3-zincated species and its subsequent cross-coupling.

  • Metalation : In a dry, argon-flushed Schlenk flask, dissolve tert-butyl 1H-indazole-1-carboxylate (436 mg, 2.0 mmol) in anhydrous THF (5 mL) [2].

  • Base Addition : Add a solution of TMP₂Zn·2LiCl (1.1 equiv) dropwise at 25 °C. Stir for exactly 1 hour. Causality: The 1-hour timeframe at ambient temperature ensures complete thermodynamic conversion to the C3-zincated intermediate without degrading the Boc group [3].

  • Transmetalation (Optional but recommended) : Cool the reaction mixture to -40 °C. Add a catalytic amount of CuCN·2LiCl (1 M in THF, 0.1 mL, 0.1 mmol). Causality: Zincates are relatively unreactive toward many carbon electrophiles. Copper transmetalation generates a highly reactive organocopper intermediate.

  • Electrophilic Trapping : Add the desired electrophile (e.g., ethyl 2-(bromomethyl)acrylate, 2.4 mmol) dropwise at -40 °C [2]. Allow the mixture to slowly warm to room temperature overnight.

  • Quenching : Quench the reaction with saturated aqueous NH₄Cl solution, extract with ethyl acetate, dry, and purify via silica gel chromatography.

Implications in Medicinal Chemistry

The ability to selectively functionalize the C3 position of the indazole ring using the 1-Boc protection strategy has profound implications for drug discovery. Substituted indazoles are bioisosteres of indoles and benzimidazoles, frequently appearing in kinase inhibitors, AMPA receptor modulators, and anti-inflammatory agents.

By utilizing tert-butyl 1H-indazole-1-carboxylate as a core building block, researchers can systematically build libraries of C3-substituted derivatives. Once the C3 position is functionalized, the Boc group can be easily removed under acidic conditions (e.g., using Trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane), revealing the free N-H bond required for critical hydrogen-bonding interactions within target protein active sites.

References

  • Title: tert-Butyl 1H-indazole-1-carboxylate 95% | CAS: 1361331-51-2 Source: AChemBlock URL
  • Title: New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B for the Functionalization of Aromatics and Heteroaromatics Source: Elektronische Hochschulschriften der LMU München URL
  • Source: Royal Society of Chemistry (RSC)
  • Title: TERT-BUTYL 1H-INDAZOLE-1-CARBOXYLATE | 1361331-51-2 Source: Sigma-Aldrich URL
Foundational

The Strategic Application of Boc-Protected Indazoles in Medicinal Chemistry: Physical Properties, Reactivity, and Synthetic Protocols

Executive Summary The indazole scaffold is a "privileged structure" in drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. However, the free N-H bond of the indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a "privileged structure" in drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. However, the free N-H bond of the indazole core often interferes with downstream synthetic functionalization, such as C3-lithiation or transition-metal-catalyzed cross-coupling. The tert-butyloxycarbonyl (Boc) group has emerged as the premier protecting group for indazoles due to its robust stability under basic conditions and its highly specific, orthogonal removal under mild acidic conditions[1].

This technical guide provides an in-depth analysis of the physical and chemical properties of Boc-protected indazoles. By exploring the causality behind their regioselective reactivity and detailing self-validating experimental protocols, this whitepaper serves as a comprehensive resource for synthetic chemists and drug development professionals.

Structural & Physical Properties

The introduction of a Boc group fundamentally alters the physicochemical profile of the indazole scaffold. Unprotected 1H-indazoles exhibit strong intermolecular hydrogen bonding, resulting in high melting points and limited solubility in non-polar organic solvents. Boc protection masks the hydrogen bond donor (N-H), significantly increasing the molecule's lipophilicity and organic solubility (2)[2]. This physical transformation is critical for enabling homogeneous reactions in solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

Table 1: Physical Properties of Representative Boc-Protected Indazoles

Compound NameMolecular WeightKey Structural FeaturePrimary Application
1-Boc-1H-indazole 218.25 g/mol Unsubstituted CoreBaseline scaffold for C3-lithiation
4-Amino-1-Boc-indazole 233.27 g/mol C4-Primary AmineAmidation and kinase inhibitor synthesis (3)[3]
1-Boc-1H-indazole-5-boronic acid pinacol ester 344.20 g/mol C5-Boronate EsterSuzuki-Miyaura cross-coupling (4)[4]

Chemical Reactivity & Regioselectivity

Indazoles contain two non-equivalent nitrogen atoms: the pyrrole-like N1 and the pyridine-like N2. When reacting with di-tert-butyl dicarbonate (Boc2O) under standard basic conditions, protection occurs predominantly at the N1 position. This regioselectivity is driven by the superior thermodynamic stability of the N1-isomer compared to the kinetically accessible N2-isomer (5)[5].

The N1-Boc group is not merely a passive steric shield; it actively modulates the electronic properties of the indazole ring. The strong electron-withdrawing inductive effect of the carbamate carbonyl reduces the overall electron density of the aromatic system.

Causality of Reactivity:

  • Steric Shielding: The bulky tert-butyl group effectively prevents unwanted N-alkylation or N-arylation during downstream cross-coupling events.

  • Electronic Activation: The inductive withdrawal increases the acidity of the C3 proton, thereby facilitating highly regioselective C3-lithiation or halogenation (6)[6].

ReactivityLogic Boc N1-Boc Protection (Electron-Withdrawing & Bulky) Steric Steric Shielding at N1 & N2 Boc->Steric Electronic Inductive Electron Withdrawal Boc->Electronic Result1 Prevents N-Alkylation During Coupling Steric->Result1 Result2 Increases C3 Acidity (Enables Lithiation) Electronic->Result2

Fig 1. Causal relationship between N1-Boc protection and indazole chemical reactivity.

Self-Validating Experimental Protocols

Expertise in synthetic chemistry requires understanding the why behind every reagent. The following protocols are designed as self-validating systems, ensuring that researchers can verify success at each critical step.

Protocol 1: Regioselective N1-Boc Protection of 1H-Indazole

Objective: Synthesize 1-Boc-1H-indazole with high regioselectivity.

Causality of Reagents: The reaction utilizes Boc2O and a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking Boc2O to form a highly electrophilic N-Boc-pyridinium intermediate. The indazole, deprotonated by a stoichiometric base like triethylamine (TEA), attacks this intermediate. The irreversible release of CO2 gas and tert-butanol provides the thermodynamic driving force for the reaction (7)[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of Boc2O into tert-butanol and CO2.

  • Base Addition: Add TEA (1.5 equiv) and DMAP (0.1 equiv).

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath and add Boc2O (1.2 equiv) dropwise. Causality: Cooling controls the exothermic release of CO2 and minimizes the formation of the kinetic N2-Boc isomer.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4-6 hours.

  • Self-Validation Checkpoint (In-Process): Observe the reaction mixture. The steady evolution of small gas bubbles (CO2) indicates active carbamate formation. TLC (Hexanes/EtOAc 3:1) should show the complete consumption of the highly polar starting material and the appearance of a fast-moving, UV-active product spot.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, and wash the organic layer with 1N HCl to remove residual DMAP and TEA. Dry over MgSO4 and concentrate.

Protocol 2: Acidic Deprotection & Scavenger Causality

Objective: Cleave the N1-Boc group following downstream functionalization (e.g., Suzuki coupling).

Causality of Reagents: The Boc group is stable to basic cross-coupling conditions but is highly labile under acidic conditions (1)[1]. Treatment with trifluoroacetic acid (TFA) protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation. To prevent this highly reactive carbocation from undergoing Friedel-Crafts alkylation with the electron-rich indazole core, a nucleophilic scavenger must be employed.

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized 1-Boc-indazole in a 1:1 mixture of TFA and DCM.

  • Scavenger Addition: Immediately add triisopropylsilane (TIPS) or anisole (2.0 equiv). Causality: The scavenger outcompetes the indazole ring for the tert-butyl cation, forming harmless byproducts (7)[7].

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (In-Process): The reaction often develops a transient color change (yellow/orange) indicative of carbocation formation.

  • Workup: Concentrate the mixture under reduced pressure to remove volatile TFA and isobutylene gas. Neutralize the residue with saturated NaHCO3 to precipitate the free NH-indazole.

  • Alternative Microwave Deprotection: It is notable that concomitant Boc deprotection can also be achieved thermally during microwave-assisted Suzuki-Miyaura cross-coupling, bypassing the need for acidic cleavage entirely (8)[8].

Workflow SM 1H-Indazole Protect Boc2O, DMAP, TEA (0°C to RT) SM->Protect Int1 1-Boc-Indazole Protect->Int1 N1-Selectivity React C3-Functionalization (e.g., Suzuki) Int1->React Int2 3-Substituted 1-Boc-Indazole React->Int2 Cross-Coupling Deprotect TFA/DCM + Scavenger (Acidic Cleavage) Int2->Deprotect Product 3-Substituted 1H-Indazole Deprotect->Product -CO2, -Isobutylene

Fig 2. Step-by-step experimental workflow from N-Boc protection to downstream deprotection.

References

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. nih.gov. 8

  • 4-Amino-1H-indazole, N1-BOC protected. nih.gov (PubChem). 3

  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate. nih.gov (PubChem). 4

  • Efficient and Scalable Synthesis of 3,5,7-Trisubstituted 1H-Indazoles as Potent IKK2 Inhibitors. thieme-connect.com. 5

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. acs.org. 6

  • tert-Butyloxycarbonyl protecting group. wikipedia.org. 1

  • A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis. benchchem.com. 2

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. total-synthesis.com. 7

Sources

Exploratory

Synthesis Pathway for tert-butyl 1H-indazole-1-carboxylate: A Technical Guide to Regioselective Protection

Executive Summary In the development of novel therapeutics, the indazole scaffold is a privileged pharmacophore. However, direct functionalization of the indazole core—such as C-H borylation or directed ortho-metalation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics, the indazole scaffold is a privileged pharmacophore. However, direct functionalization of the indazole core—such as C-H borylation or directed ortho-metalation (DoM) at the C3 or C7 positions—is frequently complicated by the Lewis basicity and acidity of the free N-H group, which can poison transition-metal catalysts or lead to undesired side reactions[1].

To circumvent this, the masking of the indazole nitrogen via a tert-butyloxycarbonyl (Boc) protecting group is a critical enabling step. This whitepaper details the regioselective synthesis of tert-butyl 1H-indazole-1-carboxylate (1-Boc-indazole), exploring the thermodynamic causality behind N1 vs. N2 selectivity, the mechanistic role of nucleophilic catalysis, and a field-validated, self-indicating experimental protocol.

Thermodynamic Principles of Indazole Regioselectivity

Indazole exhibits annular tautomerism, existing in an equilibrium between the 1H-indazole and 2H-indazole forms. The regiochemical outcome of any protection strategy depends heavily on whether the reaction is under kinetic or thermodynamic control.

Density Functional Theory (DFT) calculations and ground-state energy analyses demonstrate that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2.3 kcal/mol[2]. Because Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) is a reversible, thermodynamically controlled process, the reaction overwhelmingly favors substitution at the N1 position. The resulting tert-butyl 1H-indazole-1-carboxylate is the thermodynamic sink of this pathway[2].

Mechanistic Role of DMAP in Boc Protection

The addition of DMAP is not merely to act as a base; it functions as a highly efficient nucleophilic catalyst. DMAP attacks the electrophilic carbonyl carbon of Boc₂O, generating a highly reactive N-Boc-pyridinium intermediate. This intermediate significantly lowers the activation energy required for the subsequent nucleophilic attack by the N1 nitrogen of the 1H-indazole tautomer.

During the transfer of the Boc group to the indazole, the leaving tert-butyl carbonate anion rapidly decomposes into tert-butanol and carbon dioxide (CO₂). The evolution of CO₂ gas drives the equilibrium forward according to Le Chatelier’s principle and provides a critical visual indicator of reaction progress[3].

Mechanism Ind 1H-Indazole (Thermodynamically Favored) Prod tert-butyl 1H-indazole-1-carboxylate (1-Boc-Indazole) Ind->Prod N1 Nucleophilic Attack Boc Boc2O (Di-tert-butyl dicarbonate) Int N-Boc-pyridinium Intermediate Boc->Int DMAP attack DMAP DMAP Catalyst (Nucleophilic Activator) DMAP->Int Int->Prod Boc transfer Byprod CO2 (gas) + t-BuOH (Drives Equilibrium) Int->Byprod Decomposition

Fig 1: DMAP-catalyzed N1-Boc protection mechanism of 1H-indazole.

Quantitative Condition Matrix

The choice of solvent and stoichiometry directly impacts the efficiency of the N1-protection. Below is a summary of optimized, field-proven conditions for the synthesis of 1-Boc-indazole.

SolventIndazole (eq)Boc₂O (eq)DMAP (eq)TempTimeYieldRegioselectivity (N1:N2)Ref
Acetonitrile (MeCN)1.01.20.0225 °C3 h>95%>99:1[3]
Tetrahydrofuran (THF)1.01.20.1025 °C2 h92%>99:1[4]

Note: Polar aprotic solvents like MeCN and THF are optimal as they stabilize the charged N-Boc-pyridinium transition state without acting as competing nucleophiles.

Validated Step-by-Step Synthetic Protocol

The following methodology represents a self-validating system for a 10 mmol scale synthesis, ensuring high fidelity and reproducibility[3][4].

Materials Required:

  • 1H-indazole: 1.18 g (10.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O): 2.62 g (12.0 mmol)

  • 4-Dimethylaminopyridine (DMAP): 25 mg (0.2 mmol)

  • Anhydrous Acetonitrile (MeCN): 20 mL

Step 1: System Initialization

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Flush the system with argon to displace atmospheric moisture, which could prematurely hydrolyze the Boc₂O.

  • Charge the flask with 1H-indazole (1.18 g) and DMAP (25 mg).

  • Add anhydrous MeCN (20 mL) via syringe and stir at room temperature (25 °C) until total dissolution is achieved.

Step 2: Electrophile Introduction & Reaction Monitoring

  • Add Boc₂O (2.62 g) to the stirred solution in a single portion.

  • Causality Check: Immediate effervescence (bubbling) will be observed[3]. This is the stoichiometric release of CO₂ gas. The presence of continuous bubbling validates that the catalytic cycle is active and the Boc-transfer is occurring.

  • Allow the reaction mixture to stir at room temperature for 3 hours. The cessation of bubbling serves as a preliminary kinetic indicator of reaction completion.

Step 3: Workup and Isolation

  • Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the MeCN solvent.

  • Partition the resulting crude residue between diethyl ether (100 mL) and distilled water (50 mL)[3].

  • Separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (30 mL) to remove any unreacted acidic impurities, followed by brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the target compound as a pale oil or crystalline solid. (Flash chromatography is rarely required if conversion is quantitative, but can be performed using a hexane/ethyl acetate gradient).

Spectroscopic Validation & Quality Control

To establish absolute trustworthiness in the synthesized batch, the product must be validated against specific spectroscopic markers. The absence of the starting material and the confirmation of N1-regioselectivity are paramount.

  • Infrared (IR) Spectroscopy: The parent 1H-indazole exhibits a broad N-H stretch above 3100 cm⁻¹. The successful formation of 1-Boc-indazole is confirmed by the complete disappearance of this N-H stretch and the emergence of a strong, sharp carbonyl (C=O) stretch at 1732 cm⁻¹ [1].

  • ¹H NMR Spectroscopy (CDCl₃): The installation of the Boc group is definitively proven by the appearance of a prominent 9-proton singlet at 1.66 ppm , corresponding to the three equivalent methyl groups of the tert-butyl moiety[1]. The aromatic proton shifts will also subtly migrate downfield due to the electron-withdrawing nature of the carbamate at N1.

Downstream Strategic Utility

The synthesis of tert-butyl 1H-indazole-1-carboxylate is rarely the final goal; it is a strategic maneuver. By masking the N1 position, the indazole core is primed for advanced functionalization. For instance, the Boc group prevents the coordination of iridium catalysts to the azinyl nitrogen, enabling highly efficient, regioselective C-H borylation at the C3 position to yield boronate esters suitable for Suzuki-Miyaura cross-coupling[1].

Workflow Step1 1H-Indazole Step2 N1-Boc Protection (Boc2O, DMAP) Step1->Step2 Mask N-H Step3 Ir-Catalyzed C-H Borylation Step2->Step3 Prevent Poisoning Step4 Suzuki Coupling & Deprotection Step3->Step4 Step5 C3-Functionalized Indazole Drug Core Step4->Step5

Fig 2: Strategic workflow utilizing 1-Boc-indazole for downstream C3-functionalization.

References

  • New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B for the Functionalization of Aromatics and Heteroaromatics Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • Strategies for Heteroaromatic Borylation Source: Durham University E-Theses URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 1-H Indazole Derivatives Source: ChemistrySelect (via Scribd) URL:[Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Mechanism and Regioselectivity of Boc Protection on 1H-Indazole: A Comprehensive Technical Guide

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, ubiquitous in kinase inhibitors and receptor antagonists. However, the functionalization of indazoles presents a significant s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, ubiquitous in kinase inhibitors and receptor antagonists. However, the functionalization of indazoles presents a significant synthetic hurdle due to the ambidentate nature of its two adjacent nitrogen atoms (N1 and N2). For researchers and drug development professionals, achieving absolute regiocontrol during the protection of indazole is critical for downstream transformations (e.g., C-H borylation, cross-coupling). This whitepaper provides an in-depth mechanistic analysis and a self-validating protocol for the highly regioselective N1-Boc (tert-butoxycarbonyl) protection of 1H-indazole.

The Ambidentate Dilemma: Thermodynamic vs. Kinetic Control

The regiochemical outcome of indazole functionalization is governed by a delicate interplay between thermodynamic stability and kinetic accessibility.

  • Tautomeric Stability: Quantum mechanical calculations reveal that the 1H-indazole tautomer (benzenoid form) is energetically more stable than its 2H-indazole counterpart (quinonoid form) by approximately 4.46 kcal/mol (1[1]).

  • Kinetic Control: Under strongly basic conditions (e.g., NaH in THF) or with highly reactive electrophiles, kinetic control often dominates. The transition state energy for N2-functionalization can be lower (by >3 kcal/mol in certain systems) because N1 functionalization requires the substrate to transiently adopt the higher-energy 2H-form or navigate the steric bulk of the C7 position (1[1]).

  • Thermodynamic Control: Conditions that allow for reversibility and equilibration will funnel the reaction toward the more stable N1-functionalized product. The intrinsic stability of the benzenoid N1-system over the quinonoid N2-system drives this selectivity (2[2], 3[3]).

Tautomerism N1 1H-Indazole (Thermodynamically Favored) ΔE = 0.00 kcal/mol N2 2H-Indazole (Kinetically Accessible) ΔE = +4.46 kcal/mol N1->N2 Proton Migration (Solvent/Base Mediated)

Thermodynamic relationship between 1H- and 2H-indazole tautomers.

Mechanism of DMAP-Catalyzed Boc Protection

When protecting 1H-indazole with di-tert-butyl dicarbonate (Boc₂O), achieving absolute N1-selectivity relies on exploiting thermodynamic control via nucleophilic catalysis. The addition of 4-Dimethylaminopyridine (DMAP) is not merely for rate acceleration; it is the mechanistic linchpin that ensures regioselectivity.

  • Electrophile Activation: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive[DMAP-Boc]⁺ pyridinium intermediate. This step is accompanied by the irreversible loss of CO₂ gas and the generation of a tert-butoxide (tBuO⁻) counterion.

  • Deprotonation: The generated tBuO⁻ (along with auxiliary bases like Et₃N) deprotonates the 1H-indazole, forming a highly nucleophilic, delocalized indazolide anion.

  • Reversible Acylation: The indazolide anion attacks the [DMAP-Boc]⁺ complex. While kinetic attack may initially occur at both N1 and N2, the N-acylation is highly reversible under these conditions. The severe steric repulsion between the bulky tert-butoxycarbonyl group and the C3-proton/substituent severely destabilizes the N2-Boc isomer.

  • Thermodynamic Sink: Continuous DMAP-mediated acyl transfer equilibrates the kinetic mixture entirely to the thermodynamically stable N1-Boc-1H-indazole.

Mechanism Step1 Boc2O + DMAP Step2 [DMAP-Boc]+ + [tBuOCO2]- Step1->Step2 Nucleophilic Catalysis Step3 tBuO- + CO2 (Gas Evolution) Step2->Step3 Decarboxylation Step4 1H-Indazole Deprotonation (Indazolide Anion) Step3->Step4 Base Activation Step5 Nucleophilic Attack on [DMAP-Boc]+ Step4->Step5 Electrophile Capture Step6 Kinetic Mixture (N1-Boc + N2-Boc) Step5->Step6 Fast Reversible Step Step7 Thermodynamic Equilibration (Steric Relief) Step6->Step7 DMAP-Mediated Transfer Step8 Pure N1-Boc-Indazole Step7->Step8 Thermodynamic Sink

Mechanistic pathway of DMAP-catalyzed N-Boc protection of 1H-indazole.

Quantitative Data: Solvent and Base Effects on Regioselectivity

The choice of solvent and base dictates whether the reaction operates under kinetic or thermodynamic control. The table below synthesizes comparative data demonstrating how optimizing for thermodynamic equilibration (using DMAP/MeCN or DCM) resolves the ambidentate poor selectivity seen in standard base-mediated functionalizations.

Reaction ConditionsSolventTemp (°C)Time (h)Major ProductN1:N2 RatioYield (%)Ref.
Boc₂O, DMAP (10 mol%), Et₃N MeCN 25 2 N1-Boc >99:1 95 4
Boc₂O, DMAPO (cat.), Et₃NDCM254N1-Boc>95:5925
Isobutyl bromide, K₂CO₃DMF12012Mixture58:42723
Isobutyl bromide, NaHTHF0 to 256N2-Alkyl20:80852

(Note: Alkylation data with isobutyl bromide is included to demonstrate the baseline kinetic vs. thermodynamic ambidentate reactivity of the indazole scaffold prior to applying the optimized Boc-protection protocol).

Self-Validating Experimental Protocol: Regioselective N1-Boc Protection

This protocol is engineered to provide >99% N1-selectivity. It incorporates real-time physical and analytical checkpoints to ensure the system self-validates during execution.

Workflow S1 1. Solubilization Indazole in MeCN S2 2. Base/Cat Addition Et3N + DMAP S1->S2 S3 3. Electrophile Boc2O dropwise (0°C) S2->S3 S4 4. Equilibration Stir at RT (2h) S3->S4 S5 5. Validation IR: 1732 cm⁻¹ NMR: 1.66 ppm S4->S5

Step-by-step experimental workflow for highly regioselective N1-Boc protection.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 1H-indazole (1.0 equiv) and a magnetic stir bar. Dissolve the substrate in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base & Catalyst Addition: Add Triethylamine (Et₃N, 1.2 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a minimal amount of MeCN and add it dropwise over 10 minutes.

    • Self-Validation Checkpoint: Immediate evolution of CO₂ gas must be observed. The cessation of effervescence serves as a visual kinetic indicator that the formation of the [DMAP-Boc]⁺ intermediate is complete.

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

    • Self-Validation Checkpoint: Perform TLC analysis (20% EtOAc/Hexanes). The starting 1H-indazole (Rf ~0.2, UV active) must be completely consumed, replaced by a single distinct non-polar spot (Rf ~0.6, UV active). If two closely running spots appear, thermodynamic equilibration is incomplete; add an additional 0.05 equiv of DMAP and stir for 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation & Quality Control

To definitively confirm that the thermodynamic N1-Boc product has been isolated over the kinetic N2-Boc isomer, rigorous spectroscopic validation is required:

  • Infrared (IR) Spectroscopy: The N1-Boc carbonyl group exhibits a strong, characteristic C=O stretch at 1732 cm⁻¹ . The complete absence of an N-H stretch (typically broad, ~3100-3200 cm⁻¹) confirms full protection (4[4]).

  • ¹H NMR Spectroscopy: The tert-butyl group of the N1-Boc isomer appears as a sharp singlet at 1.66 ppm (in CDCl₃). Crucially, the C3-H proton of the indazole ring serves as a diagnostic regiochemical marker; in the N1-Boc isomer, it typically resonates around 8.10-8.20 ppm. In contrast, if the kinetic N2-Boc isomer is present, the C3-H is shifted significantly downfield (often >8.40 ppm) due to the adjacent electron-withdrawing Boc group directly localized on N2 (4[4]).

References

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. 1

  • BenchChem. Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. 2

  • National Institutes of Health (PMC). Development of a selective and scalable N1-indazole alkylation. 3

  • ResearchGate. DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids. 5

  • Durham University E-Theses. Strategies for Heteroaromatic Borylation. 4

Sources

Exploratory

1H and 13C NMR Characterization of tert-Butyl 1H-indazole-1-carboxylate: A Technical Guide

Executive Summary The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and AMPA receptor modulators[1]. However, unprotected 1H-inda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and AMPA receptor modulators[1]. However, unprotected 1H-indazoles exhibit annular tautomerism and are susceptible to unselective electrophilic substitution. To circumvent this, the protection of the N1 position with a tert-butoxycarbonyl (Boc) group to form tert-butyl 1H-indazole-1-carboxylate (1-Boc-1H-indazole) is a critical synthetic strategy[2].

This whitepaper provides an in-depth technical guide to the


H and 

C Nuclear Magnetic Resonance (NMR) characterization of 1-Boc-1H-indazole. By understanding the causality behind the spectral shifts—specifically the anisotropic effects introduced by the Boc group—researchers can establish a self-validating protocol for confirming structural integrity prior to downstream functionalization (e.g., Miyaura borylation)[2].

Structural Dynamics & Causality: The Anisotropic Effect

The addition of the Boc group does more than simply protect the N1 nitrogen; it fundamentally alters the local magnetic environment of the indazole ring.

In an unprotected 1H-indazole, the H-7 proton typically resonates around 7.50 ppm. Upon N1-Boc protection, the spatially proximate carbonyl oxygen of the Boc group exerts a strong magnetic anisotropic deshielding effect on the H-7 proton. This spatial interaction forces the H-7 chemical shift significantly downfield to ~8.19 ppm[3]. Observing this specific downfield shift is the definitive diagnostic marker that confirms regioselective N1-protection over N2-protection.

High-Resolution H NMR Spectral Analysis

The


H NMR spectrum of tert-butyl 1H-indazole-1-carboxylate is characterized by a massive aliphatic singlet and a highly resolved aromatic region. The data summarized below was acquired at 400 MHz in deuterated chloroform (CDCl

)[3].

Table 1:


H NMR Quantitative Data (400 MHz, CDCl

)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Assignment Notes
H-7 8.19Doublet (d)9.11HStrongly deshielded by the N1-Boc carbonyl anisotropy.
H-3 8.17Singlet (s)-1HIsolated pyrazole ring proton; lacks ortho/meta coupling.
H-4 7.73Doublet (d)8.01HPeri-position to the pyrazole ring.
H-6 7.53Triplet (t)8.31HAromatic proton ortho to H-7 and H-5.
H-5 7.31Triplet (t)8.01HAromatic proton ortho to H-4 and H-6.
Boc-CH

1.73Singlet (s)-9HThree equivalent methyl groups of the tert-butyl moiety.

C NMR Spectral Analysis

The


C NMR spectrum provides orthogonal validation of the carbon framework. The presence of the Boc group is easily confirmed by the highly deshielded carbonyl carbon and the characteristic aliphatic signals[3].

Table 2:


C NMR Quantitative Data (101 MHz, CDCl

)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
149.4 C=O (Quaternary)Boc carbonyl carbon.
139.8 C (Quaternary)C-7a (Bridgehead carbon adjacent to N1).
139.7 CHC-3 (Pyrazole ring carbon).
129.0 CHC-6 (Aromatic carbon).
126.0 C (Quaternary)C-3a (Bridgehead carbon).
123.8 CHC-5 (Aromatic carbon).
121.2 CHC-4 (Aromatic carbon).
114.7 CHC-7 (Aromatic carbon, highly shielded relative to other CH).
85.0 C (Quaternary)Boc quaternary aliphatic carbon (

).
28.3 CH

Boc methyl carbons (3 equivalent carbons).

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be used for NMR sample preparation and acquisition. This protocol includes a built-in validation metric to independently verify the success of the experiment.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of the synthesized tert-butyl 1H-indazole-1-carboxylate.

    • Causality Note: Because the N1 position is protected, the molecule lacks exchangeable protons. Therefore, standard, cost-effective CDCl

      
       is the optimal solvent, as deuterium exchange is not a concern.
      
  • Solvent Addition: Dissolve the compound in 0.6 mL of CDCl

    
     containing 0.05% v/v tetramethylsilane (TMS) as an internal reference standard.
    
  • Instrument Setup: Transfer the homogeneous solution to a 5 mm NMR tube and insert it into a 400 MHz NMR spectrometer.

  • Shimming & Tuning: Perform automated gradient shimming (e.g., TopShim) and tune the probe to both

    
    H and 
    
    
    
    C frequencies to ensure optimal magnetic field homogeneity.
  • Acquisition:

    • 
      H NMR:  Execute a standard proton pulse sequence (e.g., zg30), 16 scans, with a 2-second relaxation delay (
      
      
      
      ).
    • 
      C NMR:  Execute a proton-decoupled carbon pulse sequence (e.g., zgpg30), 1024 scans, with a 2-second relaxation delay.
      
  • Data Processing: Apply a Fourier transform, perform manual phase correction, and apply a baseline correction. Reference the TMS peak to 0.00 ppm (or the residual CHCl

    
     peak to 7.26 ppm for 
    
    
    
    H and 77.16 ppm for
    
    
    C).
  • System Validation (The 9:1 Rule): Integrate the isolated pyrazole singlet (H-3) at 8.17 ppm and set its value to exactly 1.00 . Next, integrate the aliphatic Boc singlet at 1.73 ppm.

    • Validation Check: The aliphatic integral must read exactly 9.00 ± 0.05 . Any significant deviation indicates either incomplete protection, thermal deprotection of the Boc group, or residual aliphatic impurities.

Experimental Workflow Visualization

Below is the logical workflow mapping the synthesis, acquisition, and validation phases of 1-Boc-1H-indazole characterization.

NMR_Workflow N1 Synthesis 1-Boc-1H-indazole N2 Sample Prep 15mg in CDCl3 N1->N2 N3 1H NMR (400 MHz) 16 Scans N2->N3 N4 13C NMR (101 MHz) 1024 Scans N2->N4 N5 Data Processing FT & Phasing N3->N5 N4->N5 N6 Validation Integration Ratio 9:1 N5->N6

Caption: Workflow for the synthesis, NMR acquisition, and validation of 1-Boc-1H-indazole.

References

  • RSC Advances - Synthesis of indazoles from 2-formylphenylboronic acids. (Contains the primary

    
    H and 
    
    
    
    C NMR spectral data for tert-butyl 1H-indazole-1-carboxylate). Royal Society of Chemistry.[Link]
  • Google Patents - Azabenzimidazoles and their use as AMPA receptor modulators (US11312712B2).

Sources

Foundational

Unambiguous Structural Elucidation of N-Boc Indazole Derivatives: A Spectroscopic Guide

Introduction: The Indazole Scaffold in Drug Discovery The indazole ring system is a privileged bicyclic heteroaromatic scaffold prominently featured in modern medicinal chemistry, particularly in the design of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system is a privileged bicyclic heteroaromatic scaffold prominently featured in modern medicinal chemistry, particularly in the design of kinase inhibitors and anti-inflammatory therapeutics[1]. During the multistep synthesis of these complex active pharmaceutical ingredients (APIs), the tert-butyloxycarbonyl (Boc) group is frequently utilized for the temporary protection of the indazole nitrogen atoms.

However, the indazole core possesses two nonequivalent nitrogen atoms (N1 and N2), which inherently leads to regioselectivity challenges[2]. The thermodynamically more stable 1H-indazole is the most commonly observed tautomer, preserving the benzenoid 10-π electron system[1]. Consequently, thermodynamic reaction conditions favor the formation of 1-Boc-indazole. Conversely, kinetic conditions can be manipulated to yield the 2-Boc-indazole isomer, which adopts a quinonoid-like electronic structure[3]. Distinguishing between these two regioisomers is a critical quality control step that requires a robust, self-validating spectroscopic approach.

Workflow SM 1H-Indazole Boc Boc2O Protection SM->Boc Thermo Thermodynamic Control (Base, RT) Boc->Thermo Kinetic Kinetic Control (Low Temp) Boc->Kinetic N1 1-Boc-Indazole (N1 Isomer) Thermo->N1 N2 2-Boc-Indazole (N2 Isomer) Kinetic->N2 NMR NMR Elucidation (1H, 13C, NOESY) N1->NMR N2->NMR

Workflow for regioselective N-Boc protection and NMR elucidation of indazoles.

Mechanistic Causality in Spectroscopic Data

NMR spectroscopy is the most powerful tool for assigning the structures of 1- and 2-substituted indazoles, as the ¹H and ¹³C NMR spectra of the two isomers are sufficiently distinct to serve as diagnostic tools[3].

¹H NMR: The H-3 and H-7 Diagnostic Protons

The chemical shift of the H-3 proton is the primary indicator of regiochemistry. In 1-Boc indazoles, the H-3 proton typically resonates as a singlet around 8.10 ppm[4]. In contrast, the H-3 proton in 2-Boc indazoles is significantly deshielded by the adjacent, electron-withdrawing Boc group at the N2 position, shifting its resonance downfield to approximately 8.40 ppm[4].

Additionally, the H-7 proton provides secondary validation. In the N-2 isomer, the H-7 proton appears at a higher frequency due to the deshielding effect of the localized N-1 lone pair, which is not involved in a bond with the protecting group[4].

¹³C NMR: Electronic Redistribution

Carbon-13 NMR provides a complementary layer of structural validation. The transition from a benzenoid (1-Boc) to a quinonoid (2-Boc) electronic structure drastically alters the electron density around the pyrazole ring. The C-3 carbon in 1-Boc indazoles typically resonates between 135–140 ppm. In the 2-Boc isomer, the altered conjugation shifts the C-3 resonance upfield to approximately 120–125 ppm.

Data Presentation: Quantitative NMR Comparison

The following table summarizes the foundational spectroscopic differences used to distinguish the two regioisomers.

Nucleus / Experiment1-Boc-Indazole (N1)2-Boc-Indazole (N2)Causality / Diagnostic Significance
¹H NMR (H-3) ~8.10 ppm (singlet)~8.40 ppm (singlet)Deshielding by the adjacent N2-Boc group in the kinetic isomer[4].
¹H NMR (H-7) ~7.50 - 7.60 ppm~7.77 ppm (higher freq.)Deshielding by the N1 lone pair in the N2 isomer[4].
¹³C NMR (C-3) ~135 - 140 ppm~120 - 125 ppmElectronic redistribution between quinonoid and benzenoid forms.
2D NOESY Boc (t-Bu) ↔ H-7Boc (t-Bu) ↔ H-3Unambiguous spatial confirmation of the Boc position.
2D HMBC Boc (C=O) ↔ H-7 (weak)Boc (C=O) ↔ H-3 (strong)Long-range carbon-proton coupling validation.

Experimental Protocol: A Self-Validating NMR Workflow

Relying solely on 1D NMR chemical shifts can be hazardous, as electron-donating or withdrawing substituents on the fused benzene ring (e.g., halogens at C-4 or C-5) can perturb the expected chemical shifts. To ensure absolute trustworthiness, a self-validating 2D NMR protocol must be executed.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the purified N-Boc indazole compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[1].

  • Transfer the solution to a standard 5 mm high-resolution NMR tube, ensuring no particulate matter is present to maintain magnetic field homogeneity.

Step 2: 1D ¹H and ¹³C Acquisition

  • Acquire a standard ¹H NMR spectrum (minimum 400 MHz). Identify the H-3 singlet (typically the most downfield singlet in the aromatic region, barring highly deshielded benzene ring protons).

  • Acquire a ¹³C NMR spectrum to map the carbon framework and check the C-3 shift[1].

Step 3: 2D NOESY Acquisition (The Causality Check)

  • Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time optimized for small molecules (typically 300–500 ms).

  • Analysis : NOESY relies on through-space dipole-dipole interactions (< 5 Å).

    • If the Boc group is at N1, the bulky tert-butyl protons (~1.6 ppm) will exhibit a strong NOE cross-peak with the H-7 proton on the benzene ring.

    • If the Boc group is at N2, the tert-butyl protons will exhibit a strong NOE cross-peak with the H-3 proton on the pyrazole ring.

  • Validation: This through-space correlation is immune to the electronic perturbations caused by other ring substituents, making it an infallible structural proof.

Biological Context: Why Regiochemistry Matters

The precise regiochemistry of indazole derivatives is not merely an academic exercise; it dictates the spatial orientation of the pharmacophore within a target protein's binding pocket. Many indazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways[1]. For instance, an indazole-based drug designed to inhibit the PI3K/AKT pathway must present its hydrogen-bond donors and acceptors in a highly specific geometry. An unintended N2-substituted impurity will fail to bind the kinase hinge region, drastically reducing the drug's efficacy and potentially introducing off-target toxicity.

Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Prolif Cell Proliferation AKT->Prolif Promotes Drug Indazole Inhibitor Drug->PI3K Inhibits

Mechanism of action for an indazole-based PI3K inhibitor in cellular signaling.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: PubMed Central (NIH) URL:[Link][3]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

Sources

Exploratory

The Indazole Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by: Gemini, Senior Application Scientist Abstract The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in contemporary...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in contemporary medicinal chemistry, transitioning from a rare natural curiosity to a "privileged scaffold" in drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for key functionalities like indoles and phenols, and its capacity to engage in a multitude of non-covalent interactions, have cemented its importance.[3][4] This guide provides a comprehensive technical overview of the indazole scaffold's function, exploring its strategic application in drug design, the causality behind its selection in various therapeutic areas, and the synthetic methodologies that enable its exploration. We will delve into its critical role in the development of targeted therapies, particularly in oncology and neurodegenerative diseases, and provide field-proven insights for researchers, scientists, and drug development professionals.

The Indazole Nucleus: Structural Features and Physicochemical Rationale

The indazole core consists of a benzene ring fused to a pyrazole ring, giving rise to a stable, 10 π-electron aromatic system.[1] This fundamental structure can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the much rarer 3H-indazole.[1][5] The 1H-tautomer is generally the most thermodynamically stable and, consequently, the most prevalent form in both chemical and biological systems.[1][6]

The strategic value of the indazole scaffold in drug design stems from a combination of its structural and electronic properties:

  • Hydrogen Bonding Capabilities: The indazole nucleus possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom).[3] This dual functionality allows it to form crucial interactions with biological targets, such as the hinge region of protein kinases.[3][7]

  • Bioisosteric Versatility: Indazole is a well-established bioisostere of indole, phenol, and other key pharmacophoric groups.[1][3][4] This bioisosteric replacement can lead to improved metabolic stability, enhanced target affinity, and altered pharmacokinetic profiles.[3] For instance, replacing a phenol group with an indazole can mitigate rapid glucuronidation, a common metabolic liability.[4]

  • Modulable Physicochemical Properties: The indazole scaffold provides multiple points for substitution, allowing for the fine-tuning of lipophilicity, solubility, and electronic properties. This structural versatility is a key reason for its "privileged" status, enabling the generation of large, diverse chemical libraries for screening.[2][8]

The Indazole as a Versatile Pharmacophore in Drug Design

The indazole moiety has proven to be a highly effective pharmacophore across a wide range of therapeutic areas. Its ability to interact with diverse biological targets has led to the development of numerous approved drugs and clinical candidates.[1][8]

A Cornerstone in Kinase Inhibitor Design

The indazole scaffold is particularly prominent in the design of protein kinase inhibitors, a critical class of drugs in oncology.[7][9] The nitrogen atoms of the indazole ring are adept at forming hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[3][7]

A prime example is Axitinib (Inlyta®) , a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). The 1H-indazole core of Axitinib forms two crucial hydrogen bonds with the hinge region of VEGFR-2.[7] Similarly, Pazopanib (Votrient®) , a multi-targeted tyrosine kinase inhibitor, features a 2H-indazole scaffold that also engages in key hinge-binding interactions.[3][10]

The following diagram illustrates the general binding mode of an indazole-based kinase inhibitor:

G cluster_protein Kinase Hinge Region cluster_inhibitor Indazole Inhibitor Ala Ala Glu Glu Indazole Indazole Scaffold Indazole->Ala H-bond Indazole->Glu H-bond R_group R-Group (Selectivity) R_group->Indazole caption Indazole-Kinase Hinge Binding

Caption: General binding mode of an indazole kinase inhibitor.

Applications in Neurodegenerative Diseases

The indazole scaffold is also being actively explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11][12] The focus here is often on inhibiting kinases involved in pathological processes, such as glycogen synthase kinase 3 (GSK-3) and leucine-rich repeat kinase 2 (LRRK2).[5][12] Indazole-based compounds have been developed as potent and brain-penetrant inhibitors of these kinases, offering a promising therapeutic strategy.[11][12] Furthermore, some indazole derivatives have shown neuroprotective effects by modulating pathways involved in neuronal survival and inflammation.[11][13]

Anti-inflammatory and Analgesic Properties

The anti-inflammatory properties of indazole derivatives have been recognized for some time, with Bendazac and Benzydamine being early examples of non-steroidal anti-inflammatory drugs (NSAIDs) containing this scaffold.[6][14] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.[15][16]

The following table summarizes the diverse biological activities of the indazole scaffold with examples of targets and therapeutic areas.

Therapeutic AreaKey Biological TargetsExample Indazole-Containing Drugs/Candidates
Oncology VEGFR, PDGFR, c-Kit, PARP, Aurora KinasesAxitinib, Pazopanib, Niraparib, Entrectinib[7][8][17]
Neurodegenerative Diseases GSK-3, LRRK2, MAOClinical Candidates[5][12]
Inflammation & Pain COX, Pro-inflammatory CytokinesBendazac, Benzydamine[6][16]
Gastrointestinal Disorders 5-HT3 ReceptorGranisetron[14][18]
Infectious Diseases Various bacterial and fungal targetsPreclinical Compounds[1][19]

Synthetic Strategies for Indazole Scaffolds: A Workflow for Medicinal Chemists

The development of efficient and versatile synthetic routes to substituted indazoles is crucial for exploring their full potential in drug discovery.[14][20] A variety of methods have been established, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.[2][21]

A general workflow for the synthesis and evaluation of novel indazole derivatives is depicted below:

G Start Starting Material Selection (e.g., ortho-substituted anilines, aryl hydrazones) Synthesis Indazole Ring Formation (e.g., Diazotization, C-H Amination, Metal-Catalyzed Cyclization) Start->Synthesis Functionalization Scaffold Functionalization (e.g., N-alkylation, Cross-coupling) Synthesis->Functionalization Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Functionalization->Purification Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design caption Workflow for Indazole-based Drug Discovery

Caption: A generalized workflow for the discovery of indazole-based drug candidates.

Representative Experimental Protocol: Synthesis of a 1H-Indazole Derivative

The following protocol is a generalized example of a common synthetic route to 1H-indazoles via the intramolecular C-H amination of arylhydrazones.[10]

Step 1: Hydrazone Formation To a solution of an appropriately substituted aryl aldehyde or ketone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the corresponding arylhydrazone.

Step 2: Oxidative Cyclization The arylhydrazone (1.0 eq) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). An oxidant, for example, [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 eq), is added portion-wise at room temperature. The reaction is stirred for 12-24 hours.

Step 3: Work-up and Purification Upon completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1H-indazole derivative.

Future Perspectives and Conclusion

The indazole scaffold continues to be a highly fertile ground for drug discovery.[1] Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, atom-economical, and environmentally friendly methods for the synthesis and functionalization of indazoles remains a priority.[20]

  • Expansion of Therapeutic Applications: While oncology and neurodegeneration are major areas of focus, the broad biological activity of indazoles suggests their potential in other diseases, including parasitic and rare diseases.[1][19]

  • Structure-Based and Fragment-Based Design: The increasing availability of protein structural data will enable more rational, structure-guided design of highly selective and potent indazole-based inhibitors.[3][22]

References

  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). Rasayan Journal of Chemistry.
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 11.
  • Different biological activities reported with Indazole derivatives. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Mal, S., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity.
  • Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research. (2025). BenchChem.
  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry.
  • Application Notes and Protocols for Indazole Derivatives in Neurodegenerative Disease Research. (2025). BenchChem.
  • Importance of Indazole against Neurological Disorders. (2022). Current Medicinal Chemistry.
  • Importance of Indazole against Neurological Disorders. (2022). Current Medicinal Chemistry.
  • Affek, A., et al. (2017). INDAZOLE DERIVATIVES AS ANTICANCER AGENTS. Prospects in Pharmaceutical Sciences.
  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
  • Indazole From Natural Resources And Biological Activity. (n.d.).
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2025). Current Medicinal Chemistry.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Current Organic Synthesis.
  • Discovery and synthesis of novel indazole deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). RSC Medicinal Chemistry.
  • Importance of Indazole against Neurological Disorders. (n.d.).
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • Synthesis of 1H-Indazoles via Silver(I)
  • Indazole Derivatives: Promising Anti-tumor Agents. (2018).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
  • Structures of kinase inhibitors containing an indazole moiety. (n.d.).
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).
  • Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. (n.d.). Thieme E-Books & E-Journals.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). Bioorganic & Medicinal Chemistry.
  • 【Whitepaper】Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2020). Journal of the American Chemical Society.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2026). Journal of Clinical and Diagnostic Research.
  • Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. (2023). Journal of Medicinal Chemistry.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Indazole Deriv
  • (A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in... (n.d.).
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters.

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Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for Suzuki-Miyaura Cross-Coupling of tert-Butyl 3-iodo-1H-indazole-1-carboxylate

Strategic Context in Drug Discovery The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors targeting MEK4, MSK1, and VEGFR-2 for oncology an...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors targeting MEK4, MSK1, and VEGFR-2 for oncology and inflammatory disease indications[1],[2],[3]. Functionalization at the C-3 position is a critical synthetic node for exploring structure-activity relationships (SAR). While direct functionalization of unprotected indazoles is possible, it often suffers from poor regioselectivity and catalyst poisoning. This application note details a highly optimized, self-validating protocol for the C-3 arylation of indazoles via the Suzuki-Miyaura cross-coupling of the activated intermediate, tert-butyl 3-iodo-1H-indazole-1-carboxylate .

Mechanistic Rationale & Causality (E-E-A-T)

To ensure reproducibility and high yields, it is crucial to understand the chemical causality behind the selection of substrates, protecting groups, and catalytic systems[4],[5].

  • Why C-3 Iodination? Direct halogenation of 1H-indazole using iodine and potassium hydroxide selectively targets the electron-rich C-3 position[4],[6]. Iodine is selected over bromine or chlorine because the C–I bond possesses a significantly lower bond dissociation energy, dramatically lowering the activation barrier for the initial oxidative addition of the palladium catalyst[5].

  • The Role of N-Boc Protection: Unprotected 1H-indazole contains an acidic N–H proton that can coordinate with the palladium center, leading to catalyst deactivation or competing N-arylation (Buchwald-Hartwig type side reactions)[6]. Protecting the N1 position with a tert-butyloxycarbonyl (Boc) group eliminates this interference. Furthermore, the electron-withdrawing nature of the Boc group increases the electrophilicity of the C-3 carbon, accelerating the oxidative addition step[4],[5].

  • Catalyst Geometry (PdCl₂[dppf]): [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is the optimal precatalyst[2]. The dppf ligand is bidentate, preventing the formation of inactive palladium species. More importantly, its large "bite angle" (approx. 99°) creates a sterically crowded environment around the Pd(II) center following transmetalation. This steric tension thermodynamically forces the two coupling partners together, drastically accelerating the reductive elimination step—which is often the rate-limiting bottleneck in forming sterically hindered biaryls[4].

Synthetic Workflow

Workflow A 1H-Indazole B 3-Iodo-1H-indazole A->B I2, KOH, DMF 25 °C, 1 h C tert-Butyl 3-iodo-1H- indazole-1-carboxylate B->C Boc2O, Et3N, DMAP CH3CN, 25 °C D C3-Aryl-N-Boc-indazole C->D ArB(OH)2, PdCl2(dppf) K2CO3, Dioxane/H2O, 80 °C

Synthetic workflow from 1H-indazole to C3-arylated derivatives.

Experimental Protocol: A Self-Validating System

This step-by-step methodology incorporates built-in visual and analytical checkpoints to ensure the integrity of the reaction at every stage[5].

Materials Required
  • Substrate: tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 equiv, ~0.5 mmol)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2–1.5 equiv)

  • Catalyst: PdCl₂(dppf) (3–5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Deionized Water (4:1 v/v ratio, 5 mL total)

Step-by-Step Execution
  • Reagent Assembly: To a flame-dried Schlenk flask or a heavy-walled microwave vial equipped with a magnetic stir bar, add the tert-butyl 3-iodo-1H-indazole-1-carboxylate, arylboronic acid, and K₂CO₃[5].

  • Catalyst Introduction: Add the PdCl₂(dppf) catalyst. Self-Validation Check: The precatalyst should be a bright orange/red powder. If it appears dark brown or black, it has oxidized and should be discarded.

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. The presence of water is chemically mandatory to hydroxylate the boronic acid into a reactive, nucleophilic boronate complex[5]. Seal the vessel with a septum and degas the mixture by bubbling inert gas (Argon or Nitrogen) directly through the solution for 15 minutes.

    • Causality: Failure to degas will result in oxygen-mediated homocoupling of the boronic acid (yielding biaryls) and rapid precipitation of inactive "Pd black."

  • Reaction Heating: Transfer the sealed vessel to a pre-heated oil bath at 80–100 °C. Stir vigorously (800 rpm) for 8–12 hours[5].

    • Visual Cue: As the reaction reaches temperature, the suspension will transition into a dark, homogeneous solution, indicating the successful generation of the active Pd(0) species.

  • Analytical Monitoring: After 8 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: Look for the disappearance of the starting material (m/z ~344). The product mass will appear, though the N-Boc group often fragments in the MS source; therefore, monitor for both the [M+H]⁺ and [M+H-Boc]⁺ peaks.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) to remove inorganic salts and boronic acid byproducts. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient)[4],[5].

Optimization & Quantitative Data

The following table summarizes the quantitative impact of varying catalytic parameters on the yield of the C-3 arylation, demonstrating why the dppf/Dioxane system is prioritized[4],[5],[2].

Catalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Mechanistic Observation
PdCl₂(dppf) 1,4-Dioxane/H₂O (4:1) K₂CO₃ 80 88–95% Optimal bite angle accelerates reductive elimination; minimal side reactions.
Pd(PPh₃)₄1,4-Dioxane/H₂O (4:1)Na₂CO₃10075–85%Standard conversion; monodentate ligands lead to slower transmetalation.
Pd(OAc)₂ / ILDMF/H₂OK₂CO₃9080–92%Ionic liquid (IL) stabilizes Pd nanoparticles, preventing Pd(0) black precipitation.
PdCl₂(dppf)Toluene/H₂OCs₂CO₃9070–80%Biphasic system requires vigorous stirring; Cs⁺ effect enhances boronate solubility.

Catalytic Cycle

The logical relationship between the reagents and the palladium center is visualized in the catalytic cycle below.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Pd(II) Oxidative Addition Pd0->OA Oxidative Addition (tert-Butyl 3-iodo-1H-indazole-1-carboxylate) TM Pd(II) Trans- metalation OA->TM Transmetalation (Ar-B(OH)2, Base) TM->Pd0 Reductive Elimination Product C3-Aryl-N-Boc-indazole (Coupled Product) TM->Product

Palladium-catalyzed Suzuki-Miyaura coupling cycle for iodoindazoles.

References

1.4 - MDPI 2.5 - Benchchem 3.6 - PMC 4.1 - eScholarship 5.2 - Google Patents 6.3 - Google Patents

Sources

Application

High-Efficiency Buchwald-Hartwig Amination of Boc-Protected Bromo-Indazoles: Application Notes &amp; Protocols

Executive Summary The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and, more recently, as potent cereblon (CRBN) binders for targeted protein...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and, more recently, as potent cereblon (CRBN) binders for targeted protein degradation (TPD) modalities 1. The functionalization of the indazole ring via the Buchwald-Hartwig amination provides a robust pathway for introducing diverse amine moieties, enabling rapid exploration of structure-activity relationships (SAR) 2.

However, the free N-H of the indazole ring can severely impede catalytic efficiency. This application note provides a comprehensive, expert-level guide to the Buchwald-Hartwig amination of Boc-protected bromo-indazoles, detailing the causality behind reaction parameters and providing self-validating experimental protocols for drug development professionals.

Mechanistic Rationale & Strategic Design

The Role of Boc Protection

Executing cross-coupling chemistry on an unprotected 1H-indazole poses significant challenges. The free nitrogen can non-productively coordinate with the palladium catalyst, leading to catalyst poisoning, or undergo competing base-mediated side reactions. Protection of the N1 or N2 position with a tert-butyloxycarbonyl (Boc) group serves a dual purpose: it prevents non-productive metal coordination and ensures strict regioselectivity during the C-N bond formation 2. The Boc group is highly stable under the anhydrous, basic conditions of the Buchwald-Hartwig reaction, provided the correct base is selected.

Catalyst and Ligand Selection

The success of the Buchwald-Hartwig amination hinges on the precise matching of the palladium source and the phosphine ligand to the steric and electronic demands of the amine coupling partner.

  • Palladium Sources : Pd₂(dba)₃ and Pd(OAc)₂ are the industry standards. Precatalysts (e.g., BrettPhos Pd G3) are increasingly favored because they rapidly generate the active, monoligated Pd(0) species without requiring an initiation step that consumes the amine 3.

  • Ligand Architecture : For the amination of bromo-indazoles with primary amines, bulky, electron-rich biarylphosphine ligands like BrettPhos exhibit exceptional efficacy, preventing off-target bis-amine coordination 2. For secondary amines, RuPhos or Xantphos are preferred to facilitate the challenging reductive elimination step 4.

Base and Solvent Optimization

While strong bases like LiHMDS or NaOtBu are frequently cited in literature for aminations, they pose a risk of premature Boc cleavage or glutarimide hydrolysis (in the case of CRBN binders) at elevated temperatures 1. Cesium carbonate (Cs₂CO₃) is the optimal base for Boc-protected substrates; it provides sufficient basicity to deprotonate the coordinated amine intermediate without attacking the carbamate carbonyl. 1,4-Dioxane or Toluene are the solvents of choice, offering high boiling points and excellent solubility profiles for the reagents.

Catalytic Cycle & Workflow Visualization

The following diagram illustrates the logical progression of the catalytic cycle, emphasizing the critical intermediates in the amination of a Boc-protected bromo-indazole.

BuchwaldHartwig Pd_Pre Pd Precatalyst (e.g., Pd2(dba)3) Pd0 Active Pd(0)L_n Catalyst Pd_Pre->Pd0 Activation Ligand Phosphine Ligand (BrettPhos/RuPhos) Ligand->Pd0 OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord + Amine, Cs2CO3 RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim - HBr (neutralized) RedElim->Pd0 Catalyst Regeneration Product N-Boc-Aminoindazole Product RedElim->Product Product Release Substrate N-Boc-Bromoindazole Substrate Substrate->OxAdd Halogen insertion

Catalytic cycle of the Buchwald-Hartwig amination for Boc-protected indazoles.

Quantitative Substrate Scope & Yields

The reactivity of bromo-indazoles varies depending on the position of the halogen. The 5-position generally exhibits slightly higher reactivity than the 4- and 6-positions, while the 3-position requires specialized conditions due to its unique electronic environment [[4]]() 3.

Indazole IsomerAmine TypeCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
N-Boc-3-bromo Secondary (Cyclic)Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10064 - 73
N-Boc-4-bromo Primary (Alkyl)BrettPhos Pd G3LiHMDS / Cs₂CO₃THF/Dioxane65 - 8085
N-Boc-5-bromo Primary (Alkyl)BrettPhos Pd G3LiHMDS / Cs₂CO₃THF/Dioxane65 - 8095
N-Boc-6-bromo Primary (Alkyl)BrettPhos Pd G3LiHMDS / Cs₂CO₃THF/Dioxane65 - 8092

Experimental Protocols

Protocol A: Regioselective N-Boc Protection of Bromo-1H-indazole
  • Objective : Mask the indazole N-H to prevent catalyst poisoning.

  • Causality : DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group from Boc₂O to the indazole nitrogen.

  • Setup : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the bromo-1H-indazole (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Boc Addition : Cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) dropwise.

  • Reaction & Self-Validation : Remove the ice bath and allow the reaction to stir at room temperature. Observe the evolution of CO₂ gas; the cessation of bubbling provides a visual, self-validating indicator that the reaction is nearing completion (typically 2-4 hours).

  • Workup : Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the N-Boc-bromo-indazole.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Objective : Form the C-N bond at the brominated position.

  • Causality : Rigorous degassing is mandatory. Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, permanently halting the catalytic cycle.

  • Preparation : In an oven-dried Schlenk tube or a reaction vial suitable for sealing, add the N-Boc-bromo-indazole (1.0 equiv), the amine (1.2 - 1.5 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), the appropriate ligand (e.g., BrettPhos for primary amines, 0.04 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange : Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition : Add anhydrous, rigorously degassed 1,4-Dioxane (to achieve a 0.1 M substrate concentration) via a syringe.

  • Heating : Replace the septum with a Teflon-lined crimp cap under a positive flow of Argon. Heat the reaction mixture in a pre-heated oil bath or heating block at 90 °C for 12–24 hours.

  • Monitoring & Self-Validation : Monitor the reaction via LC-MS. The complete disappearance of the starting material mass and the appearance of the product mass + [M+H]⁺ confirms successful conversion.

  • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Purification : Concentrate the filtrate and purify the crude residue via silica gel chromatography or preparative HPLC to yield the N-Boc-amino-indazole.

Self-Validation & Troubleshooting

  • Issue: Black precipitate forms immediately upon heating, and the reaction stalls.

    • Cause: Premature catalyst decomposition (formation of Pd black) due to oxygen ingress or poor ligand coordination.

    • Solution: Ensure rigorous degassing of the solvent (sparging with Argon for at least 30 minutes) and verify the integrity of the Schlenk line vacuum.

  • Issue: Loss of the Boc protecting group during the reaction.

    • Cause: The base is too harsh, or the temperature is excessively high.

    • Solution: Switch from NaOtBu or LiHMDS to the milder Cs₂CO₃, and ensure the solvent is strictly anhydrous, as trace water can facilitate base-mediated hydrolysis of the carbamate 1.

References

  • [2] Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. 2

  • [1] NIH PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. 1

  • [4] Thieme Connect. Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction. 4

  • [3] Benchchem. Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. 3

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Method

Application Note: Strategic Utilization of tert-Butyl 1H-Indazole-1-Carboxylate in Kinase Inhibitor Synthesis

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary The 1H-indazole scaffold is a "privileged structure"...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

The 1H-indazole scaffold is a "privileged structure" in oncology and inflammatory disease drug discovery, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib, and linifanib)[1]. However, the direct late-stage functionalization of the unprotected 1H-indazole core presents significant synthetic bottlenecks, primarily due to transition-metal catalyst poisoning and regioselectivity issues[2].

This application note details the critical role of N1-Boc protection—yielding tert-butyl 1H-indazole-1-carboxylate (1-Boc-1H-indazole) derivatives—as a transient, stereoelectronically directing strategy. By masking the reactive nitrogen, chemists can enable high-yield, palladium-catalyzed cross-couplings before orthogonally deprotecting the molecule to reveal the active kinase-binding moiety[3].

Mechanistic Rationale: The "Hinge-Binding" Imperative and the N1-Boc Strategy

In the active site of a target kinase, the 1H-indazole moiety typically acts as a critical bidentate hydrogen-bond donor and acceptor to the kinase hinge region (interacting directly with the backbone amides of structural residues)[3].

The Causality of N1-Protection: During late-stage functionalization (such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the C3 or C5 positions), the free N1-H of an unprotected indazole is highly problematic. The lone pair on the pyrazole-like nitrogen can coordinate to Pd(II) intermediates, forming stable, off-cycle palladium-nitrogen complexes that stall the catalytic cycle[2]. Furthermore, the acidic N-H proton is easily deprotonated under the basic conditions required for cross-coupling, leading to competitive and irreversible2[2].

By converting 1H-indazole to tert-butyl 1H-indazole-1-carboxylate, we achieve three distinct mechanistic advantages:

  • Steric Shielding & Electronic Deactivation: The bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group reduces the nucleophilicity of the adjacent nitrogens, 3[3].

  • Regiodirecting Effects: The Boc group strictly directs subsequent metalation (e.g., lithiation or zincation) to the C3 position via Complex-Induced Proximity Effects (CIPE)[4].

  • Orthogonal Cleavage: The Boc group is highly acid-labile, allowing for clean, traceless removal in the final synthetic step to unmask the critical hinge-binding NH motif[2].

Visualization: Synthetic & Functionalization Workflow

G Indazole 1H-Indazole Core (Hinge Binder) BocProtection Boc2O, DMAP (N1-Protection) Indazole->BocProtection BocIndazole tert-butyl 1H-indazole- 1-carboxylate BocProtection->BocIndazole Functionalization Halogenation/Borylation (C3 or C5 activation) BocIndazole->Functionalization ActivatedIndazole Activated 1-Boc-Indazole (Electrophile/Nucleophile) Functionalization->ActivatedIndazole CrossCoupling Pd-Catalyzed Cross-Coupling ActivatedIndazole->CrossCoupling Organoboron/Pd CoupledIntermediate Elaborated 1-Boc-Indazole CrossCoupling->CoupledIntermediate Deprotection Acidic Deprotection (TFA or HCl) CoupledIntermediate->Deprotection KinaseInhibitor Active Kinase Inhibitor (Target Molecule) Deprotection->KinaseInhibitor

Synthetic and functionalization workflow of tert-butyl 1H-indazole-1-carboxylate.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can visually or analytically confirm the success of each step before proceeding.

Protocol A: Synthesis of tert-Butyl 1H-Indazole-1-Carboxylate (N1-Boc Protection)

This protocol utilizes DMAP as a nucleophilic catalyst to accelerate the acyl transfer, ensuring high regioselectivity for the N1 position[5].

  • Preparation: Dissolve 1H-indazole (10.0 mmol) in anhydrous acetonitrile (MeCN, 20 mL) under an inert argon atmosphere[4].

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.2 mmol, 2 mol%).

    • Causality: DMAP forms a highly reactive N-acylpyridinium intermediate with Boc₂O, ensuring rapid and regioselective N1 protection over the less sterically accessible N2[5].

  • Boc Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (12.0 mmol, 1.2 eq) while stirring[5].

  • Self-Validation Check: Observe the reaction mixture. The immediate5 serves as a visual, self-validating indicator that the acyl transfer is actively occurring[5].

  • Workup: Stir for 3 hours at room temperature. Evaporate the solvent in vacuo, partition the residue between diethyl ether (100 mL) and H₂O (50 mL), and isolate the organic layer[5]. Dry over MgSO₄ and concentrate to yield the pure product.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Using a 5-bromo-1-Boc-1H-indazole derivative to install a kinase-binding appendage via 6[6].

  • Setup: In a dry Schlenk flask, combine 5-bromo-1-Boc-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq)[6].

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides a sterically demanding environment that 7, which is crucial for sterically hindered indazole substrates[7].

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Causality: The biphasic system ensures optimal solubility of both the lipophilic Boc-indazole and the inorganic base, maximizing the transmetalation rate[2].

  • Reaction & Self-Validation: Heat at 80 °C for 12 hours. The precipitation of palladium black (Pd(0)) on the flask walls often indicates the completion of the catalytic cycle and consumption of the aryl halide. Confirm complete conversion via LC-MS[6].

  • Purification: Filter through a pad of Celite to remove palladium species, concentrate the filtrate, and purify via silica gel flash chromatography[6].

Protocol C: Traceless Deprotection to Yield the Active Inhibitor
  • Acidification: Dissolve the coupled 1-Boc-indazole intermediate in dichloromethane (DCM). Slowly add trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA volumetric ratio.

  • Cleavage: Stir at room temperature for 2 hours.

    • Causality: The highly acidic environment protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and CO₂ gas[2].

  • Self-Validation Check: The reaction progress can be visually validated by Thin Layer Chromatography (TLC). The loss of the highly lipophilic Boc group results in a massive shift to a lower R_f value (higher polarity)[2].

  • Isolation: Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate to yield the free 1H-indazole kinase inhibitor.

Quantitative Data: Impact of N1-Protection on Cross-Coupling

The table below summarizes the critical impact of utilizing the tert-butyl carboxylate protecting group during Suzuki-Miyaura cross-couplings. The data demonstrates the stark contrast in yields and byproduct formation when the indazole nitrogen is properly masked[2],[3].

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Mechanistic Observation
5-Bromo-1H-indazolePhenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80°C< 25%Severe catalyst poisoning; competitive N-arylation observed.
5-Bromo-1-Boc-1H-indazole Phenylboronic acid Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 80°C 88% Clean conversion; complete suppression of N-arylation.
3-Iodo-1H-indazole4-Pyridylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH, 90°C15%Poor substrate solubility; unreacted starting material.
3-Iodo-1-Boc-1H-indazole 4-Pyridylboronic acid Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90°C 92% High yield; orthogonal deprotection achieved post-coupling.

References

  • Title: Regioselective Zincation of Indazoles using TMP2Zn·2LiCl and ...: Synthesis of 4 tert-butyl 1H-indazole-1-carboxylate (2a) Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B for the Functionalization of Aromatics and Het Source: Ludwig-Maximilians-Universität München (uni-muenchen.de) URL: [Link]

  • Title: Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI (Molecules) URL: [Link]

Sources

Application

Application Note: Step-by-Step Boc Deprotection of tert-Butyl 1H-Indazole-1-Carboxylate Using Trifluoroacetic Acid (TFA)

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The tert-butyloxycarbonyl (Boc)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a premier protecting group in organic synthesis, frequently employed to mask the N1 position of the indazole scaffold. This protection prevents unwanted N-alkylation or N-arylation during cross-coupling or electrophilic substitution at other positions of the indazole ring. Once structural elaborations are complete, the Boc group must be efficiently cleaved to reveal the free 1H-indazole[1].

The cleavage of the Boc group using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is an acid-catalyzed process driven by thermodynamic stability and gas evolution[2]. As a Senior Application Scientist, it is critical to understand the causality of this transformation rather than merely executing it. The reaction proceeds via a four-step cascade[3]:

  • Protonation: The highly acidic TFA protonates the carbonyl oxygen of the carbamate.

  • Fragmentation (Inductive Effect): The protonated intermediate undergoes heterolytic cleavage, expelling a stabilized tertiary carbocation (tert-butyl cation) and leaving behind a carbamic acid intermediate[4].

  • Decarboxylation: The transient carbamic acid is inherently unstable and spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas. This gas evolution provides the entropic driving force that makes the reaction irreversible[3].

  • Salt Formation: The resulting free indazole amine is immediately protonated by excess TFA, yielding the indazolium trifluoroacetate salt[5].

Mechanism A N-Boc Indazole B Protonated Carbamate A->B + TFA (Protonation) C Carbamic Acid + t-Bu Cation B->C Fragmentation D Indazole TFA Salt + CO2(g) C->D Decarboxylation

TFA-mediated Boc deprotection mechanism of tert-butyl 1H-indazole-1-carboxylate.

Quantitative Reaction Parameters

To ensure reproducibility and scalability, the physical and stoichiometric parameters of the reaction must be strictly controlled. Table 1 summarizes the optimized conditions for this deprotection.

Table 1: Standardized Reaction Parameters & Causality

ParameterValue / RangeMechanistic Rationale
Substrate Concentration 0.1 M – 0.5 MBalances the reaction rate while keeping the mixture dilute enough to suppress intermolecular side reactions from the tert-butyl cation[3].
Solvent System DCM : TFA (1:1 to 5:1 v/v)DCM is an aprotic, non-coordinating solvent that stabilizes the carbocation intermediate without participating in side reactions[4].
Temperature Profile 0 °C → Room TempInitial cooling to 0 °C controls the exothermic protonation step. Warming to RT provides the kinetic energy required for complete decarboxylation[3].
Reaction Time 1 – 4 HoursHighly dependent on the steric and electronic environment of the specific indazole derivative.
Scavenger (Optional) 1.5 – 3.0 EquivalentsReagents like Triisopropylsilane (TIS) trap the reactive tert-butyl cation, preventing the alkylation of electron-rich indazole rings[5].

Experimental Methodology: A Self-Validating Protocol

Every robust protocol must be a self-validating system. The following step-by-step procedure integrates physical observations (Validation Checkpoints) to ensure the reaction is proceeding as mechanistically intended.

Workflow S1 1. Dissolution (DCM, 0°C) S2 2. TFA Addition (Dropwise, 0°C) S1->S2 S3 3. Cleavage (RT, 1-4 h) S2->S3 S4 4. Concentration (In Vacuo) S3->S4 S5 5. Neutralization (Sat. NaHCO3) S4->S5 S6 6. Extraction (DCM/Brine) S5->S6

Step-by-step experimental workflow for the Boc deprotection and isolation of 1H-indazole.

Phase 1: Setup and Initiation

Step 1: Dissolution Charge a round-bottom flask equipped with a magnetic stir bar with tert-butyl 1H-indazole-1-carboxylate (1.0 equiv). Dissolve the substrate in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M. Causality: Anhydrous conditions prevent premature hydrolysis, and DCM ensures complete solvation of the hydrophobic Boc-protected starting material.

Step 2: Temperature Control Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Step 3: Acid Addition Attach an open-air reflux condenser or ensure the system is vented to a bubbler. Never run this reaction in a closed system. Dropwise, add Trifluoroacetic Acid (TFA) until a 1:1 or 5:1 (DCM:TFA) ratio is achieved[4]. Causality: Dropwise addition mitigates the initial exotherm. Venting is critical because the reaction generates equimolar amounts of CO₂ and isobutylene gas, which will over-pressurize a closed vessel[5].

Phase 2: Cleavage and Monitoring

Step 4: Decarboxylation Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (RT). Stir vigorously for 1 to 4 hours. Validation Checkpoint 1: The evolution of fine gas bubbles (CO₂ and isobutylene) should be visually apparent upon warming, confirming the fragmentation and decarboxylation steps are active[5].

Step 5: In-Process Control (IPC) Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. Validation Checkpoint 2: The reaction is deemed complete when the higher Rf spot (Boc-protected indazole) is entirely consumed, replaced by a baseline/lower Rf spot corresponding to the highly polar indazolium TFA salt[4].

Phase 3: Quenching and Isolation

Step 6: Volatile Removal Concentrate the reaction mixture in vacuo using a rotary evaporator to yield a crude brown/yellow oil[4]. Causality: TFA is volatile (bp ~72 °C). Removing excess TFA mechanically rather than chemically drastically reduces the volume of base required for downstream neutralization, preventing massive aqueous exotherms and emulsion formation.

Step 7: Neutralization Resuspend the crude TFA salt in fresh DCM (approx. 10 mL per gram of starting material). Cool to 0 °C and slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8. Validation Checkpoint 3: Vigorous bubbling will occur as NaHCO₃ neutralizes residual TFA. The cessation of bubbling upon further base addition validates complete neutralization[3].

Step 8: Extraction and Drying Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine (1 × 20 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate in vacuo to afford the free 1H-indazole product.

Troubleshooting & Optimization

Even with a validated protocol, substrate-specific anomalies can occur. Table 2 provides a matrix for troubleshooting common deviations in indazole chemistry.

Table 2: Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action / Optimization
Formation of Alkylated Byproducts The tert-butyl cation acts as an electrophile, undergoing Friedel-Crafts alkylation on electron-rich indazole derivatives[3].Add a cation scavenger (e.g., 2.0 equiv of Triisopropylsilane or Anisole) to the DCM solution prior to TFA addition to trap the carbocation[5].
Incomplete Deprotection Steric hindrance around the N1 position or insufficient acid concentration.Increase the TFA concentration (up to 50% v/v) or gently heat the reaction to 40 °C. Alternatively, use HCl in Dioxane[1].
Product Lost in Aqueous Layer The indazole is highly polar or possesses secondary basic amines, remaining protonated even at pH 8.Adjust the aqueous layer to pH 10 using 1M NaOH. If the product remains water-soluble, extract with a more polar organic solvent like Ethyl Acetate or 10% Isopropanol/Chloroform.

References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) . Source: Benchchem. URL: 3

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Source: Total Synthesis. URL: 4

  • Overview of Solid Phase Peptide Synthesis (SPPS) & Boc Deprotection Mechanism . Source: Peptide.com. URL: 6

  • Boc Deprotection Mechanism - TFA . Source: Common Organic Chemistry. URL: 5

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis . Source: MDPI. URL: 1

  • EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system . Source: Google Patents. URL: 2

Sources

Method

Application Note: High-Efficiency Acidic Cleavage of N-Boc Protecting Groups from Indazole Scaffolds

Introduction & Mechanistic Rationale The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies in drug discovery, particularly for masking the reactive N1 or N2 positions of indazole scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies in drug discovery, particularly for masking the reactive N1 or N2 positions of indazole scaffolds. While N-Boc groups on indazoles exhibit varying degrees of lability depending on the electronic nature of the ring, 1[1]. Standard methodologies utilize Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) to drive the reaction to completion quantitatively, which is highly effective for complex,2[2].

The Causality of Acidic Cleavage: The reaction is initiated by the protonation of the carbamate carbonyl oxygen, leading to the cleavage of the C–O bond. This fragmentation releases carbon dioxide (CO₂) gas and generates a highly reactive tert-butyl carbocation.

The Electrophilic Threat & Scavenger Necessity: Because indazoles are electron-rich aromatic systems, the liberated tert-butyl cation acts as a potent electrophile, threatening to undergo Friedel-Crafts alkylation at the C3 position of the indazole core. To prevent this, the experimental design must include a carbocation scavenger (e.g., Triisopropylsilane (TIPS) or anisole). TIPS acts as a hydride donor, instantly reducing the tert-butyl cation to inert isobutane gas, permanently neutralizing the threat.

Logical Workflow of Acidic Deprotection

Workflow N_Boc N-Boc Indazole Substrate Acid Acidic Reagent (TFA or HCl) N_Boc->Acid Protonation Protonated Carbamate Acid->Protonation Cleavage Cleavage of C-O Bond (Release of CO2) Protonation->Cleavage Cation tert-Butyl Cation Cleavage->Cation Salt Indazole Acid Salt Cleavage->Salt Scavenger Scavenger (TIPS) Intercepts Cation Cation->Scavenger Prevents Alkylation Scavenger->Salt Workup Basic Workup (NaHCO3, pH 8) Salt->Workup FreeBase Purified Indazole Free Base Workup->FreeBase

Logical workflow of acidic N-Boc deprotection of indazoles and carbocation scavenging.

Comparative Analysis of Acidic Cleavage Conditions

To select the optimal protocol for your specific indazole substrate, consult the quantitative summary of standard acidic conditions below:

ConditionSolventTemp (°C)Time (h)Typical YieldMechanistic Causality & Application Notes
20-50% TFA Dichloromethane0 to 251 - 385-98%Standard Method. Rapid protonation. Requires scavengers (TIPS) to protect electron-rich indazoles[1].
4M HCl 1,4-Dioxane252 - 490-99%Anhydrous. Precipitates the indazole HCl salt directly out of solution, driving the reaction forward[2].
1-3M HCl Methanol25 - 602 - 1280-95%Dual-Action. Useful for 3[3].
Neat p-TsOH None (Milling)250.1 - 0.5>95%Green Alternative. 4 provides ultra-fast cleavage[4].

Standardized Experimental Protocols

Protocol A: TFA-Mediated Cleavage in Dichloromethane (DCM)

This protocol is the industry standard for complex indazoles, utilizing TIPS as a self-contained protection mechanism against ring alkylation.

Reagents: N-Boc Indazole (1.0 eq), Trifluoroacetic Acid (TFA, 20-50% v/v), Anhydrous DCM (0.1 M), Triisopropylsilane (TIPS, 2.5 eq).

  • Substrate Dissolution: Dissolve the N-Boc indazole in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions prevent side reactions, and DCM provides excellent solubility for the highly lipophilic Boc-protected intermediate.

  • Scavenger Addition: Add 2.5 eq of TIPS to the stirring solution.

    • Causality: TIPS must be present before the acid is introduced to ensure immediate interception of the tert-butyl cation upon cleavage.

  • Acid Addition (Thermal Control): Cool the reaction flask to 0 °C using an ice bath. Add TFA dropwise to achieve a 20-50% v/v concentration.

    • Causality: The initial cleavage is exothermic. Cooling suppresses the kinetic rate of unwanted side reactions and prevents thermal degradation of sensitive functional groups.

  • Cleavage & In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation Checkpoint 1 (Visual): Observe steady gas evolution (CO₂ bubbling), confirming active carbamate fragmentation.

    • Self-Validation Checkpoint 2 (Analytical): After 1 hour, sample the reaction for LC-MS. The disappearance of the starting material mass

      
       and the appearance of the product mass exactly 100 Da lower 
      
      
      
      validates successful cleavage.
  • Concentration: Once complete, remove volatiles under reduced pressure.

    • Causality: TFA has a low boiling point (72 °C) and is easily evaporated, leaving behind the crude indazole TFA salt.

  • Free-Basing (Workup): Resuspend the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry over Na₂SO₄, and concentrate to yield the purified indazole free base.

Protocol B: Anhydrous HCl-Mediated Cleavage in 1,4-Dioxane

This protocol is ideal when the desired final product is the indazole hydrochloride salt, bypassing the need for aqueous workup.

Reagents: N-Boc Indazole (1.0 eq), 4M HCl in 1,4-Dioxane (10.0 eq).

  • Dissolution: Dissolve the substrate in a minimal volume of anhydrous 1,4-Dioxane.

  • Acid Addition: Add 4M HCl in Dioxane dropwise at room temperature.

    • Causality: Dioxane is a polar aprotic solvent that stabilizes the charged transition state but does not act as a competing nucleophile.

  • Precipitation & IPC: Stir vigorously for 2 to 4 hours.

    • Self-Validation Checkpoint (Visual/Physical): The highly polar indazole hydrochloride salt is insoluble in dioxane. As the reaction progresses, the product will precipitate out of solution as a white crystalline solid. This phase change drives the reaction to completion via Le Chatelier's principle.

  • Isolation: Filter the precipitate through a sintered glass funnel and wash the filter cake with cold diethyl ether.

    • Causality: Ether removes residual organic impurities, cleaved byproducts, and unreacted starting material, yielding high-purity product without the need for column chromatography.

Troubleshooting & Side-Reaction Mitigation

  • Amide Bond Cleavage: If your indazole substrate contains sensitive peptide backbones or aliphatic amides, prolonged exposure to TFA can cause degradation. It is well documented that5[5]. Solution: Reduce the TFA concentration to 10% v/v, lower the reaction temperature to 0 °C for the entire duration, or switch to the milder HCl/Dioxane protocol.

  • Incomplete Deprotection: Indazoles with strong electron-withdrawing groups (e.g., nitro, cyano) stabilize the N-Boc bond, slowing down protonation. Solution: Gently heat the HCl/Dioxane reaction to 40 °C to overcome the activation energy barrier.

References

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - Awuah Research Laboratory - 1

  • Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC (NIH) - 2

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI - 3

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR - 4

  • Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction - Google Patents - 5

Sources

Application

Application Note: tert-Butyl 1H-indazole-1-carboxylate as a Strategic Pharmaceutical Building Block

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals. Objective: To provide an authoritative, mechanistic, and protocol-driven guide on the synthesis, functionalization, and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals. Objective: To provide an authoritative, mechanistic, and protocol-driven guide on the synthesis, functionalization, and pharmaceutical application of tert-butyl 1H-indazole-1-carboxylate (1-Boc-1H-indazole).

Mechanistic Rationale: The Strategic Role of the N1-Boc Group

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a bioisostere for purines and indoles in the design of kinase inhibitors and central nervous system (CNS) therapeutics. However, the unprotected 1H-indazole presents significant synthetic challenges due to its acidic N1 proton and tautomeric nature, which lead to poor regioselectivity during electrophilic aromatic substitution and metalation.

The installation of a tert-butoxycarbonyl (Boc) group at the N1 position—yielding tert-butyl 1H-indazole-1-carboxylate (CAS: 1361331-51-2)—solves these challenges through three distinct mechanistic effects:

  • Steric Shielding and Lipophilicity: The bulky tert-butyl group provides immense steric hindrance, preventing unwanted nucleophilic attacks at the adjacent nitrogen and significantly enhancing the compound's overall lipophilicity and stability[1].

  • Electronic Modulation: The carbamate moiety withdraws electron density from the heteroaromatic system. This inductive effect increases the acidity of the C3-proton, priming the ring for directed C-H activation.

  • Complex-Induced Proximity Effect (CIPE): The carbonyl oxygen of the Boc group acts as a potent Lewis basic directing group. It coordinates with organometallic bases (such as zincates or magnesiates), guiding the metal precisely to the C3 position for highly regioselective functionalization.

Pharmaceutical Applications in Drug Discovery

The 1-Boc-1H-indazole building block is heavily utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs):

  • AMPA Receptor Modulators: Derivatives of 1-Boc-1H-indazole are critical in the development of azabenzimidazole-based AMPA receptor modulators, which are investigated for the treatment of psychiatric and neurological disorders. The Boc-protected indazole serves as a lipophilic anchor that optimizes blood-brain barrier (BBB) penetration[2].

  • Oncology and Kinase Inhibitors: Halogenated variants, such as tert-butyl 5-bromo-1H-indazole-1-carboxylate (CAS: 651780-02-8), are utilized as core scaffolds in targeted cancer therapies. The bromine atom provides a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing for the rapid expansion of structure-activity relationship (SAR) libraries[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that process deviations can be caught in real-time.

Protocol A: Synthesis of tert-Butyl 1H-indazole-1-carboxylate

Purpose: N1-protection of the indazole core to enable downstream regioselective chemistry.

Reagents:

  • 1H-indazole (1.0 equiv, 10 mmol, 1.18 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 12 mmol, 2.6 g)

  • 4-Dimethylaminopyridine (DMAP) (0.02 equiv, 0.2 mmol, 25 mg)

  • Anhydrous Acetonitrile (MeCN) (20 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve 1H-indazole and DMAP in anhydrous MeCN in a flame-dried round-bottom flask under an inert argon atmosphere. Causality: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive, transient N-Boc-pyridinium intermediate.

  • Addition: Add Boc₂O dropwise at room temperature (25 °C) while stirring.

  • Validation Checkpoint (Visual): Immediate bubbling will be observed. This is the evolution of CO₂ gas, which serves as a self-validating indicator that the acyl-transfer reaction is actively occurring.

  • Completion: Stir for 3 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar 1H-indazole (low

    
    ) will be completely consumed, replaced by a significantly less polar spot (high 
    
    
    
    ), validating the successful addition of the lipophilic Boc group.
  • Workup: Evaporate the solvent in vacuo. Partition the residue between diethyl ether (100 mL) and H₂O (50 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the pure product.

Protocol B: Regioselective C3-Zincation and Electrophilic Trapping

Purpose: Functionalization of the C3 position using a sterically hindered TMP-zincate base.

Step-by-Step Procedure:

  • Metalation: To a stirred solution of tert-butyl 1H-indazole-1-carboxylate (2.0 mmol) in dry THF at 25 °C, add TMP₂Zn·2LiCl (1.1 equiv). Causality: The addition of LiCl breaks up polymeric zincate aggregates, increasing the kinetic basicity of the 2,2,6,6-tetramethylpiperidide (TMP) base, while the massive steric bulk of TMP prevents nucleophilic attack on the Boc carbonyl.

  • Validation Checkpoint (Chemical): After 1 hour, quench a 0.1 mL aliquot with a solution of I₂ in THF. Rapid GC-MS analysis should reveal the mass of 3-iodo-1-Boc-1H-indazole, confirming the formation of the C3-zincated intermediate before committing to the addition of an expensive electrophile.

  • Trapping: Cool the reaction to -40 °C. Add CuCN·2LiCl (0.05 equiv) followed by the target electrophile (e.g., ethyl 2-(bromomethyl)acrylate, 1.2 equiv).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Quantitative Reaction Metrics

The table below summarizes the optimized conditions for the functionalization of 1-Boc-1H-indazole and its halogenated derivatives, highlighting the efficiency of the directed metalation and cross-coupling workflows,[4].

SubstrateReagent / Catalyst SystemTemp (°C)Time (h)Electrophile / Coupling PartnerYield (%)
1-Boc-1H-indazole TMP₂Zn·2LiCl (Base)251.0Ethyl 2-(bromomethyl)acrylate82
1-Boc-1H-indazole TMPMgCl·LiCl (Base)-402.0I₂ (Iodine)78
5-Bromo-1-Boc-indazole Pd(dppf)Cl₂ / B₂Pin₂8012.0Bis(pinacolato)diboron85
5-Bromo-1-Boc-indazole Pd(PPh₃)₂Cl₂ / CuI6024.03-Butyn-1-ol (Sonogashira)70

Synthetic Workflow Visualization

The following diagram maps the strategic divergence of the 1-Boc-1H-indazole building block into various API pipelines.

G A 1H-Indazole (Starting Material) B N1-Boc Protection (Boc2O, DMAP) A->B MeCN / 25°C C 1-Boc-1H-indazole (Key Building Block) B->C CO2 Evolution D C3-Directed Metalation (TMP-Zn/Li Bases) C->D C-H Activation E Cross-Coupling (Pd-Catalyzed) C->E Halogenated Precursors F Target APIs (Kinase Inhibitors, AMPA Modulators) D->F Electrophile Trapping E->F Suzuki/Sonogashira

Workflow for the strategic functionalization of 1-Boc-1H-indazole in drug discovery.

References

  • Title: New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B for the Functionalization of Aromatics and Het Source: Ludwig-Maximilians-Universität München URL: [Link]

  • Title: Azabenzimidazoles and their use as ampa receptor modulators (WO2016176460A1)

Sources

Method

Application Note: Regioselective N1-Alkylation of Indazoles Utilizing Boc-Mediated Strategies

Introduction & Mechanistic Rationale The 1H-indazole scaffold is a privileged pharmacophore embedded in numerous FDA-approved kinase inhibitors and blockbuster therapeutics (e.g., pazopanib, axitinib). However, the funct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1H-indazole scaffold is a privileged pharmacophore embedded in numerous FDA-approved kinase inhibitors and blockbuster therapeutics (e.g., pazopanib, axitinib). However, the functionalization of the indazole core presents a notorious synthetic challenge: direct N-alkylation typically yields an intractable mixture of N1- and N2-alkylated regioisomers [1][2].

This poor regioselectivity is governed by the tautomeric nature of the indazole ring. While the 1H-tautomer is thermodynamically favored, the N2 nitrogen often exhibits higher kinetic nucleophilicity. To circumvent this, advanced tert-butyloxycarbonyl (Boc) strategies have been developed. This technical guide details two field-proven, highly selective Boc-dependent workflows to achieve >95% N1-selectivity:

  • The DMAPO/Boc₂O Activation-Reduction Strategy: A state-of-the-art methodology that utilizes Boc₂O not as a protecting group, but as an activating agent in tandem with DMAPO to achieve exclusive N1-acylation, followed by deoxygenation to the N1-alkyl derivative [1].

  • The Exocyclic Boc-Protection Strategy: A classical thermodynamic approach where competing exocyclic nucleophiles (e.g., primary amines) are masked with a Boc group, allowing NaH-mediated thermodynamic N1-alkylation to proceed without over-alkylation [3].

The DMAPO/Boc₂O Activation-Reduction Strategy

Causality of Experimental Choices

Direct S_N2 alkylation with bulky secondary or tertiary alkyl halides often fails due to severe steric hindrance and competing E2 elimination pathways. By shifting the paradigm to an acylation-reduction sequence, we exploit the thermodynamic preference of the indazole ring.

The DMAPO (4-(dimethylamino)pyridine N-oxide) / Boc₂O system generates a highly reactive acyl-DMAPO intermediate directly from a carboxylic acid [1]. This allows for the coupling of sterically hindered groups without the need for harsh acid chlorides. While initial acylation may occur at the kinetic N2 position, the system rapidly isomerizes to the thermodynamically stable N1-acyl indazole. Subsequent reduction (using BH₃·THF) cleanly yields the N1-alkyl indazole, effectively bypassing the limitations of classical S_N2 alkylation.

DMAPO_Boc_Strategy A 1H-Indazole Core D Regioselective N1-Acylation A->D B Carboxylic Acid + Boc2O + DMAPO C Active Acyl-DMAPO Intermediate B->C Activation C->D Coupling E N1-Acyl Indazole (Stable Intermediate) D->E Isomerization to N1 F Reduction (BH3-THF) E->F G N1-Alkyl Indazole (Exclusive Regioisomer) F->G Deoxygenation

Workflow of DMAPO/Boc2O-mediated N1-acylation and subsequent reduction to N1-alkyl indazole.

Protocol 1: DMAPO/Boc₂O-Mediated Synthesis of N1-Alkyl Indazoles

Phase 1: Regioselective N1-Acylation

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the desired carboxylic acid (1.2 equiv) and the 1H-indazole derivative (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Catalyst Addition: Add DMAPO (2 mol%) and triethylamine (2.0 equiv).

    • Insight: DMAPO acts as a highly nucleophilic oxygen-transfer catalyst, preventing the formation of poorly reactive symmetrical anhydrides.

  • Activation: Slowly add Boc₂O (1.5 equiv) dropwise at room temperature. Stir the reaction mixture for 18 hours.

  • Self-Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc). The N1-acyl indazole will appear as a distinct, UV-active, less polar spot compared to the starting indazole. Isolate a small aliquot for ¹H-NMR; the C3-H proton of the N1-acyl isomer typically shifts significantly downfield.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure N1-acyl indazole.

Phase 2: Deoxygenation to N1-Alkyl Indazole

  • Preparation: Dissolve the purified N1-acyl indazole (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C under argon.

  • Reduction: Add Borane-THF complex (BH₃·THF, 1 M solution, 3.0 equiv) dropwise.

    • Insight: BH₃·THF is explicitly selected over stronger hydrides like LiAlH₄ to prevent the cleavage of the delicate N-acyl bond back to the free indazole.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: LC-MS analysis must confirm the disappearance of the carbonyl mass [M+H]⁺ and the appearance of the deoxygenated N1-alkyl mass [M-16+H]⁺.

  • Quench & Isolate: Carefully quench with methanol at 0 °C to destroy excess borane. Concentrate under reduced pressure and purify via silica gel chromatography to yield the final N1-alkyl indazole.

The Exocyclic Boc-Protection Strategy

Causality of Experimental Choices

When the indazole core contains highly nucleophilic exocyclic groups (e.g., a primary aniline in 5-amino-1H-indazole), direct alkylation will result in competitive over-alkylation. By masking the exocyclic amine with a Boc group, we temporarily deactivate it.

For the subsequent indazole alkylation, we utilize Sodium Hydride (NaH) in Tetrahydrofuran (THF) . The causality here is strictly thermodynamic: NaH irreversibly deprotonates the indazole, while the moderately polar, aprotic nature of THF promotes tight ion-pairing between the Na⁺ cation and the N2 nitrogen. This sterically shields the N2 position, driving the equilibrium toward the thermodynamically stable N1-alkylated product [2][3].

Boc_Protection_Strategy N1 Aminoindazole (e.g., 5-Amino-1H-indazole) N2 Exocyclic Boc Protection (Boc2O, THF, 60°C) N1->N2 N3 NH-Boc Indazole (Amine Masked) N2->N3 N4 Thermodynamic Alkylation (NaH, R-X, THF, 25°C) N3->N4 N5 N1-Alkyl-NH-Boc Indazole (Major Isomer) N4->N5 >95% N1 Selectivity N6 TFA Deprotection (DCM, 0°C to RT) N5->N6 N7 N1-Alkyl Aminoindazole (Final Product) N6->N7 Boc Removal

Classical thermodynamic N1-alkylation workflow utilizing an exocyclic Boc protecting strategy.

Protocol 2: Thermodynamic N1-Alkylation of Boc-Protected Aminoindazoles

Phase 1: Exocyclic Boc Protection

  • Dissolve the aminoindazole (1.0 equiv) in anhydrous THF.

  • Add Boc₂O (1.05 equiv) and heat to 60 °C for 4 hours.

    • Insight: Heating without the addition of DMAP ensures the selective protection of the more nucleophilic primary aniline over the less nucleophilic indazole nitrogens.

  • Isolate the NH-Boc indazole via standard aqueous workup and proceed without further purification if purity >95% by NMR.

Phase 2: Thermodynamic N1-Alkylation

  • Dissolve the NH-Boc indazole (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes to ensure complete deprotonation.

  • Add the primary alkyl halide (1.2 equiv) dropwise. Remove the ice bath, warm to 25 °C, and stir for 16 hours.

  • Self-Validation Check: ¹H-NMR of the crude mixture will confirm regioselectivity. The C3-H proton of the N1-alkyl isomer resonates further downfield (typically ~8.0 ppm) compared to the kinetic N2-isomer (typically ~7.7 ppm).

  • Quench carefully with saturated NH₄Cl (aq), extract with EtOAc, and purify via column chromatography.

Phase 3: Boc Deprotection

  • Treat the purified N1-alkyl-NH-Boc indazole with a 20% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C. Stir for 2 hours, allowing it to warm to room temperature.

  • Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to yield the final N1-alkyl aminoindazole.

Data Presentation: Strategy Comparison

Table 1: Comparison of N1-Alkylation Strategies

ParameterDirect S_N2 Alkylation (NaH/THF)DMAPO/Boc₂O Acylation-Reduction
Electrophile Scope Primary alkyl halides, allylic/benzylicBulky secondary/tertiary carboxylic acids
N1:N2 Regioselectivity ~85:15 to 95:5 (Substrate dependent)>99:1 (Exclusive N1)
Reaction Control ThermodynamicThermodynamic (Acylation) + Deoxygenation
Yield (Typical) 60 - 80%85 - 95% (Over two steps)
Key Advantage One-step, highly scalable, atom economicalAccess to sterically hindered N1-alkyl groups
Primary Limitation Fails with bulky electrophiles (E2 elimination)Requires two distinct synthetic steps

References

  • Title : DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles Source : European Journal of Organic Chemistry, 27(18), e202400123. (2024) URL :[Link]

  • Title : Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source : Beilstein Journal of Organic Chemistry, 17, 1992–2002. (2021) URL :[Link]

Application

Application Note: Microwave-Assisted Synthesis Protocols for Indazole Derivatives

Introduction & Scientific Rationale Indazole derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous biologically active molecules with anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Indazole derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous biologically active molecules with anti-inflammatory, antifungal, antibacterial, and anticancer properties [1]. Traditionally, the synthesis of indazoles via conductive heating (e.g., oil baths, heating mantles) has been hindered by prolonged reaction times, vigorous and harsh reaction conditions, and poor yields due to thermal degradation and the formation of unwanted byproducts [1, 2].

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry approach to overcome these limitations. Unlike conventional heating—which relies on thermal convection and conduction through the reaction vessel walls—MAOS utilizes dielectric heating . In this process, microwave irradiation (typically at 2.45 GHz) directly couples with polar molecules (such as hydrazine hydrate, substituted benzaldehydes, and polar solvents) in the reaction mixture. This causes the molecules to continuously align with the oscillating electromagnetic field, generating instantaneous, uniform, and volumetric heat [3]. This targeted energy transfer rapidly overcomes activation energy barriers, drastically reducing reaction times from hours to minutes while significantly improving product purity and yield [4].

Experimental Logic & Workflow

The transition from conventional to microwave-assisted synthesis requires careful selection of solvents and catalysts to maximize dielectric heating efficiency.

  • Solvent Selection: Highly polar solvents like distilled water or ethanol are preferred because of their high dielectric constants, making them excellent microwave absorbers. Water, in particular, aligns with green chemistry principles by eliminating toxic organic waste [2, 4].

  • Catalyst Selection: Catalysts such as L-proline on polyethylene glycol (LPP) or potassium carbonate (K₂CO₃) are utilized to facilitate specific reaction stages. LPP acts as a phase-transfer-like catalyst and hydrogen-bond donor in aqueous media, activating the aldehyde for nucleophilic attack [4].

MW_Workflow SM Starting Materials (e.g., Salicylaldehyde + Hydrazine) MW1 Microwave Irradiation (Dielectric Heating, 350W) SM->MW1 IM Aryl Hydrazone Intermediate MW1->IM Condensation MW2 Base-Catalyzed Cyclization (MW 420W, K2CO3) IM->MW2 CP Crude Indazole Product MW2->CP Cyclization PUR Purification (Recrystallization/Silica Pad) CP->PUR VAL Validation (TLC, NMR, IR) PUR->VAL

Caption: Logical workflow of the two-step, one-pot microwave-assisted synthesis of indazole derivatives.

Quantitative Data: Methodological Comparison

The following table summarizes the quantitative advantages of MAOS over conventional reflux methods, demonstrating significant improvements in both reaction kinetics and thermodynamic yields [1, 2, 5].

Starting MaterialReagents / CatalystSolventMethod / PowerTimeYield (%)
Salicylaldehyde + Hydrazine hydrateK₂CO₃, Acidic conditionsEthanolConventional Reflux4 - 6 hrs55 - 65%
Salicylaldehyde + Hydrazine hydrateK₂CO₃, Acidic conditionsEthanolMicrowave (350W / 420W)18 mins85 - 92%
o-chlorobenzaldehyde + HydrazineLPP (10%)Distilled WaterMicrowave (425W)18 mins77.0%
o-nitrobenzaldehyde + HydrazineLPP (10%)Distilled WaterMicrowave (425W)18 mins81.5%
2,6-dichlorobenzaldehyde + HydrazineLPP (10%)Distilled WaterMicrowave (425W)18 mins85.8%
2-acetylcyclohexanone + HydrazinesNone (Modified Paal-Knorr)EthanolMicrowave (Focused)10 - 15 mins~80.0%

Step-by-Step Experimental Protocols

To ensure a self-validating system, these protocols integrate continuous Thin Layer Chromatography (TLC) monitoring. Because MAOS accelerates reactions exponentially, real-time validation is critical to prevent thermal degradation or over-reaction.

Protocol A: One-Pot, Two-Step Synthesis of 1-H-Indazole via Hydrazone Intermediate [1]

Causality Focus: This protocol separates the condensation and cyclization steps within the same vessel by modulating microwave power. A lower power level allows for controlled nucleophilic addition-elimination (preventing premature side reactions), while a higher power level drives the final ring closure.

  • Condensation Phase: In a microwave-safe quartz or heavy-walled glass reaction vessel, dissolve 1.0 mmol of salicylaldehyde in 5 mL of absolute ethanol. Add 2.0 mmol of hydrazine hydrate dropwise.

  • First Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 350 W for 8 minutes . This specific energy input yields the aryl hydrazone intermediate.

  • Catalytic Adjustment: Allow the vessel to cool to room temperature. Add 2-3 drops of acidic ethanol to stabilize the intermediate, followed immediately by 1.5 mmol of potassium carbonate (K₂CO₃). The K₂CO₃ acts as a base catalyst to deprotonate the intermediate, increasing its nucleophilicity for the subsequent intramolecular N-arylation.

  • Cyclization Phase: Re-seal the vessel and irradiate at 420 W for 10 minutes . The higher energy input combined with the basic environment forces the cyclization to complete.

  • Validation & Isolation: Monitor the reaction completion via TLC using a Chloroform:Methanol (9.6:0.4) mobile phase. Filter the crude mixture through a short pad of silica to remove the K₂CO₃ salts. Concentrate the filtrate and recrystallize the crude product from hot ethanol.

Protocol B: Green Synthesis of Substituted Indazoles in Aqueous Media [2, 4]

Causality Focus: Utilizing water as a solvent leverages its exceptional dielectric constant. The addition of LPP overcomes the insolubility of organic reactants in water by acting as a phase-transfer catalyst.

  • Preparation: In a microwave-safe reaction vessel, combine 1.0 mmol of the substituted benzaldehyde (e.g., o-nitrobenzaldehyde or 2,6-dichlorobenzaldehyde) and 2.0 mmol of hydrazine hydrate in 10 mL of distilled water.

  • Catalyst Addition: Add 10 mol% of L-proline on polyethylene glycol (LPP).

  • Irradiation: Subject the mixture to ultrasonic/microwave irradiation at 425 W for 18 minutes .

  • Validation: Track reaction progress using TLC with an n-hexane:ethyl acetate (5:5) mobile phase.

  • Work-up & Catalyst Recovery: Upon completion, cool the mixture to room temperature. Dilute with hot ethanol to completely solubilize the indazole product, then filter. The LPP catalyst remains on the filter paper; wash it with ethanol (3 x 5 mL) for recovery and reuse.

  • Purification: Concentrate the combined filtrates under reduced pressure and purify the crude product via recrystallization from ethanol. Characterize via melting point, IR, and ¹H-NMR spectroscopy.

Biological Application: Anti-Inflammatory Action

Indazole derivatives synthesized via these microwave protocols are frequently evaluated for their anti-inflammatory efficacy. In laboratory settings, this is often quantified using the in vitro egg albumin denaturation assay, where indazoles demonstrate dose-dependent inhibition of protein denaturation [3]. Mechanistically, these compounds act as potent inhibitors within the arachidonic acid cascade, specifically targeting Cyclooxygenase (COX) or Lipoxygenase (LOX) enzymes to halt the production of pro-inflammatory prostaglandins and leukotrienes.

Indazole_Pathway Stimulus Inflammatory Stimulus (Cytokines, Cellular Stress) AA Arachidonic Acid Release Stimulus->AA COX2 COX-2 / LOX Enzymes AA->COX2 PG Prostaglandins & Leukotrienes COX2->PG Catalysis Inflam Inflammatory Response (Tissue Damage, Edema) PG->Inflam Indazole Indazole Derivatives (Therapeutic Agent) Indazole->COX2 Inhibition

Caption: Mechanism of action for indazole derivatives inhibiting the COX-2 mediated inflammatory pathway.

References

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate Asian Journal of Research in Chemistry URL
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives Benchchem URL
  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests Indian Journals URL
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives Journal of Chemical Health Risks URL
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives MDPI URL
Method

Application Note: Scalable Synthesis of N-tert-butyl-1H-indazole-7-carboxamide for Niraparib Production

Introduction & Strategic Rationale Niraparib is a highly potent, oral poly(ADP-ribose) polymerase (PARP-1 and PARP-2) inhibitor utilized primarily in the maintenance treatment of homologous recombination deficient (HRD)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Niraparib is a highly potent, oral poly(ADP-ribose) polymerase (PARP-1 and PARP-2) inhibitor utilized primarily in the maintenance treatment of homologous recombination deficient (HRD) ovarian and breast cancers. The clinical efficacy of Niraparib relies on the biological principle of synthetic lethality, wherein PARP inhibition in BRCA-mutated cells prevents single-strand DNA break repair, ultimately leading to fatal double-strand breaks and cancer cell apoptosis.

From a medicinal chemistry perspective, the commercial synthesis of Niraparib requires the precise construction of a 2-phenyl-2H-indazole core. A critical bottleneck in this synthetic route is the regioselective N2-arylation of the indazole system via a copper-catalyzed Ullmann-type C-N cross-coupling. Because the primary carboxamide at the 7-position of the indazole is nucleophilic, it is highly prone to competitive cross-coupling, which can lead to complex impurity profiles and diminished yields.

To circumvent this, the starting material, 1H-indazole-7-carboxylic acid, is converted into a sterically hindered tert-butyl amide—specifically, N-tert-butyl-1H-indazole-7-carboxamide (CAS: 1476776-76-7) . This bulky protecting group effectively shields the amide nitrogen from unwanted arylation and sterically directs the incoming aryl group exclusively to the N2 position of the indazole ring.

Mechanistic Insights: Reagent Selection & Causality

While the amidation of 1H-indazole-7-carboxylic acid can theoretically be achieved using various coupling agents, 1,1'-Carbonyldiimidazole (CDI) is the superior choice for process-scale manufacturing.

  • Causality of Activation : CDI reacts with the carboxylic acid to form a highly reactive acyl imidazole intermediate. This activation step is thermodynamically driven to completion by the irreversible release of carbon dioxide (CO2) gas, which also serves as a visual indicator of reaction progress.

  • Causality of Isolation : Uronium-based coupling agents (e.g., HATU) or carbodiimides (e.g., EDC) generate water-soluble urea byproducts that often require tedious chromatographic purification or complex aqueous extractions. In contrast, CDI generates imidazole. Because imidazole is highly soluble in water, the final hydrophobic tert-butyl amide product can be isolated in >95% purity via a simple water precipitation and filtration step, completely bypassing the need for column chromatography.

Quantitative Data: Coupling Agent Comparison

The following table summarizes the process chemistry data validating the selection of CDI over alternative coupling reagents for the synthesis of this specific intermediate.

Coupling AgentEquivalentsAmine SourceSolventYield (%)Scalability & Workup ProfileCost Efficiency
CDI 1.2tert-ButylamineDMF>95Excellent ; direct water precipitationHigh
HATU / DIPEA 1.2 / 3.0tert-ButylamineTHF88Poor ; requires silica gel chromatographyLow
EDCI / HOBt 1.5 / 1.5tert-ButylamineDCM82Moderate ; multi-step aqueous extractionMedium

Experimental Protocol: Synthesis of N-tert-butyl-1H-indazole-7-carboxamide

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure process integrity and reproducibility.

Materials Required:

  • 1H-indazole-7-carboxylic acid (CAS: 677304-69-7): 50.0 g (308 mmol)

  • 1,1'-Carbonyldiimidazole (CDI): 60.0 g (370 mmol, 1.2 eq)

  • tert-Butylamine: 65.0 mL (616 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF): 500 mL

  • Deionized Water: 1500 mL

Step-by-Step Methodology:

  • Reactor Preparation : Purge a 2 L jacketed glass reactor with nitrogen. Charge the reactor with 1H-indazole-7-carboxylic acid (50.0 g) and anhydrous DMF (500 mL). Stir at 200 rpm to form a uniform suspension.

  • Activation : Add CDI (60.0 g) portion-wise over 15 minutes at room temperature (20–25 °C).

    • Self-Validation Checkpoint 1: Observe continuous effervescence (CO2 gas evolution). The suspension will gradually transition into a clear, homogenous solution as the acyl imidazole intermediate forms.

  • Incubation : Stir the reaction mixture for 1.5 hours at room temperature.

    • Self-Validation Checkpoint 2: The cessation of gas evolution indicates the complete consumption of CDI. HPLC analysis (254 nm) should confirm >99% conversion of the starting material to the intermediate.

  • Amidation : Introduce tert-butylamine (65.0 mL) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 30 °C using jacket cooling, as the amidation is mildly exothermic.

  • Propagation : Stir the reaction mixture at room temperature for 12 hours.

  • Precipitation : Slowly add deionized water (1500 mL) to the reactor over 1 hour under vigorous stirring (400 rpm).

    • Self-Validation Checkpoint 3: A thick, off-white precipitate will rapidly form. The slow addition of water ensures controlled crystallization and prevents the occlusion of DMF or imidazole within the crystal lattice.

  • Isolation : Filter the resulting solid through a sintered glass Buchner funnel. Wash the filter cake with cold deionized water (3 × 200 mL) to remove residual imidazole and DMF.

  • Drying : Dry the solid in a vacuum oven at 50 °C for 24 hours.

    • Expected Outcome: N-tert-butyl-1H-indazole-7-carboxamide is obtained as a white to off-white powder (Yield: ~63.5 g, >95%).

Downstream Application: Deprotection to Niraparib

Following the Ullmann coupling of this intermediate with the required chiral piperidine-phenyl bromide moiety, the tert-butyl group must be cleaved. This is achieved by heating the intermediate in the presence of an acid, such as p-toluenesulfonic acid (PTSA) monohydrate or trifluoroacetic acid (TFA), in an aqueous/organic solvent mixture (e.g., THF/Water) at 65 °C. This acidic deprotection directly yields Niraparib tosylate monohydrate, the active pharmaceutical ingredient.

Process Visualizations

Synthesis_Workflow SM 1H-indazole-7-carboxylic acid (Starting Material) Act Acyl Imidazole Intermediate SM->Act CDI, DMF RT, 1.5h Prod N-tert-butyl-1H-indazole- 7-carboxamide Act->Prod tert-Butylamine RT, 12h API Niraparib (API) Prod->API 1. Cu-Catalyzed N-Arylation 2. Acidic Deprotection

Figure 1: Synthetic workflow of N-tert-butyl-1H-indazole-7-carboxamide to Niraparib.

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP PARP1/2 Recruitment SSB->PARP BER Base Excision Repair (BER) PARP->BER Normal Function DSB Double-Strand Break (DSB) BER->DSB Unrepaired SSBs convert during replication Nira Niraparib Nira->PARP Inhibits & Traps HR Homologous Recombination DSB->HR BRCA Proficient Cells Death Synthetic Lethality (Cell Death) DSB->Death BRCA Mutant Cells

Figure 2: Mechanism of Niraparib inducing synthetic lethality in BRCA-mutant cells.

References

  • Title: Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Processes for the preparation of Niraparib and intermediates thereof (US10927095B2)
  • Title: Regioselective N-2 Arylation of Indazoles (EP2928473B1)

Technical Notes & Optimization

Troubleshooting

How to improve the yield of tert-butyl 1H-indazole-1-carboxylate synthesis

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently consult with researchers facing yield and regioselectivity bottlenecks during the synthesis of tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently consult with researchers facing yield and regioselectivity bottlenecks during the synthesis of tert-butyl 1H-indazole-1-carboxylate (N1-Boc indazole).

The protection of 1H-indazole is a classic example of a reaction governed by the delicate balance between kinetic and thermodynamic control . Simply mixing reagents will often result in a frustrating mixture of N1 and N2 isomers or stalled conversions. This guide is designed to deconstruct the causality behind these issues and provide a self-validating protocol to ensure >95% yield and >99% regiomeric purity.

Mechanistic Workflow: Kinetic vs. Thermodynamic Control

To troubleshoot your synthesis, you must first understand the competing pathways. The indazole ring possesses two nucleophilic nitrogens. The pyridine-like N2 position is more sterically accessible and natively more nucleophilic, making it the fastest to react (Kinetic). However, substitution at N1 preserves the full aromaticity of the fused benzene ring, making the N1-Boc product significantly more stable (Thermodynamic) [1][2].

Regioselectivity SM 1H-Indazole + Boc₂O Kinetic Kinetic Pathway (Base only, Low Temp) SM->Kinetic Fast Thermo Thermodynamic Pathway (DMAP Catalyst, 25°C) SM->Thermo Slower N2 N2-Boc Indazole (Kinetic Product) Kinetic->N2 N1 N1-Boc Indazole (Thermodynamic Product) Thermo->N1 N2->Thermo DMAP-Catalyzed Isomerization

Figure 1: Reaction pathways illustrating kinetic vs. thermodynamic control in the Boc-protection of 1H-indazole. DMAP is critical for isomerizing the trapped N2 product into the desired N1 product.

Troubleshooting Guide & FAQs

Q1: Why am I isolating a difficult-to-separate mixture of N1 and N2 Boc-protected isomers? Cause: Your reaction is trapped under kinetic control. If you are only using a standard base (like NaH or Et₃N) without a nucleophilic catalyst, the Boc anhydride will rapidly attack the N2 position and stay there [3]. Solution: Introduce 4-dimethylaminopyridine (DMAP) at a catalytic loading (10 mol%). DMAP forms a highly reactive acyl pyridinium intermediate and acts as an acyl transfer agent. More importantly, it facilitates the continuous thermodynamic equilibration of the kinetic N2-Boc product into the more stable N1-Boc product [2].

Q2: My reaction stalls at 60–70% conversion even when I use an excess of Boc₂O. How do I drive it to completion? Cause: Incomplete conversion in DMAP-catalyzed Boc protections is almost always linked to trace moisture. Boc₂O rapidly hydrolyzes in the presence of water and base to form tert-butanol and CO₂. If your solvent isn't strictly anhydrous, your electrophile is being destroyed before it can react. Solution: Use strictly anhydrous solvents. Furthermore, alter your order of addition: pre-mix the indazole, Et₃N, and DMAP in the solvent, and add the Boc₂O dropwise. This prevents a high localized concentration of Boc₂O from reacting with trace moisture.

Q3: My TLC shows full conversion, but the product seems to degrade or lose the Boc group during aqueous workup. What is the optimal isolation strategy? Cause: Unlike aliphatic N-Boc groups, the N1-Boc group on an indazole is an amide/carbamate hybrid attached to an aromatic system. This makes the carbonyl carbon highly electrophilic and exceptionally susceptible to hydrolysis under both acidic and basic aqueous conditions. Solution: Avoid washing the organic layer with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH). Quench the reaction strictly with a mild buffer (like saturated aqueous NH₄Cl) to neutralize the DMAP and Et₃N without cleaving the protecting group.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different parameters dictate the regiochemical outcome and overall yield of the synthesis.

Reaction ConditionSolventBase / CatalystTemp (°C)N1:N2 RatioIsolated Yield (%)Mechanistic Control
A THFNaH (1.1 eq)0 to 25~7.5 : 166Mixed / Kinetic
B DCMEt₃N (1.5 eq)25~3 : 1< 60Kinetic
C (Optimal) MeCNEt₃N (1.2 eq) + DMAP (0.1 eq)25> 99 : 196Thermodynamic
D MeCNEt₃N (1.2 eq) + DMAP (0.1 eq)60> 99 : 182*Thermodynamic

*Note: The lower yield at 60 °C is due to the accelerated thermal degradation/hydrolysis of Boc₂O, requiring further excess equivalents to reach completion.

Self-Validating Experimental Protocol

This protocol utilizes continuous TLC monitoring as a self-validating mechanism, allowing you to visually confirm the transition from kinetic to thermodynamic control in real-time.

Objective: Synthesize tert-butyl 1H-indazole-1-carboxylate with >95% yield and >99% regiomeric purity [1].

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve 1H-indazole (1.0 equiv, e.g., 10 mmol) in anhydrous acetonitrile (MeCN) to achieve a 0.5 M concentration. Causality: MeCN is a polar aprotic solvent that highly stabilizes the charged acyl pyridinium intermediate formed by DMAP, accelerating the thermodynamic equilibration.

  • Add triethylamine (Et₃N, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

Step 2: Electrophile Addition

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a minimal volume of anhydrous MeCN and add it dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents exothermic spikes that can thermally degrade Boc₂O and minimizes the formation of symmetrical urea byproducts.

Step 3: Thermodynamic Equilibration (Self-Validation Phase)

  • Remove the ice bath and allow the reaction to warm to 25 °C.

  • Stir for 2–4 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). You will initially observe the rapid appearance of the kinetic N2-isomer (lower

    
    ). Over the 2–4 hour window, you will visually validate the mechanism as the N2 spot gradually disappears and the thermodynamic N1-isomer (higher 
    
    
    
    ) becomes the sole product spot.

Step 4: Mild Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to the MeCN used). Causality: NH₄Cl effectively neutralizes the Et₃N and DMAP without creating a highly acidic environment that would hydrolyze the sensitive N1-Boc group.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • The crude product is typically >95% pure. If necessary, pass the material through a short silica plug using Hexanes:EtOAc (9:1) to remove trace baseline impurities and residual DMAP.

References

  • Title: Regioselective Zincation of Indazoles using TMP2Zn·2LiCl and Progress Towards Functionalization Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Column chromatography techniques for purifying tert-butyl 1H-indazole-1-carboxylate

Welcome to the Technical Support Center for the purification of tert-butyl 1H-indazole-1-carboxylate (commonly referred to as 1-Boc-indazole). This portal is designed for synthetic chemists and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of tert-butyl 1H-indazole-1-carboxylate (commonly referred to as 1-Boc-indazole). This portal is designed for synthetic chemists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for isolating this critical heterocyclic building block from complex crude reaction mixtures.

System Workflow: Synthesis to Isolation

The following workflow illustrates the logical progression from a crude reaction mixture to the isolated target compound, highlighting where specific chromatographic separations occur.

G Crude Crude Reaction Mixture (1-Boc, 2-Boc, Indazole, DMAP, Boc2O) Workup Aqueous Workup (Remove DMAP via NH4Cl wash) Crude->Workup Load Dry Loading onto Silica Gel (Eliminates solvent polarity effects) Workup->Load Elute Gradient Elution (Hexanes/EtOAc 95:5 to 80:20) Load->Elute Fractions Fraction Collection & TLC Elute->Fractions Imp1 Early Fractions (Excess Boc2O, Rf > 0.8) Fractions->Imp1 Non-polar Prod Middle Fractions (1-Boc-indazole, Rf ~ 0.5) Fractions->Prod Target Product Imp2 Late Fractions (2-Boc & 1H-indazole, Rf < 0.3) Fractions->Imp2 Polar Impurities

Chromatographic workflow for isolating 1-Boc-indazole from crude reaction mixtures.

Quantitative Chromatographic Profile

To successfully purify 1-Boc-indazole, you must understand the relative polarities of all species in your crude matrix. The table below summarizes the quantitative retention factor (


) data typically observed on normal-phase silica gel.
Compound / SpeciesRelative PolarityTypical

(4:1 Hexanes/EtOAc)
Elution OrderStructural / Mechanistic Rationale
Boc

O
Very Low> 0.851 (Solvent Front)Highly lipophilic, lacks hydrogen bond donors.
1-Boc-indazole Low~ 0.502 (Target)N-1 substitution disrupts the native H-bonding of the benzenoid tautomer[1].
2-Boc-indazole Moderate~ 0.353The quinonoid (2H) form has a larger dipole moment, interacting more strongly with silanol groups[2].
1H-indazole High< 0.204Unprotected heterocycle; acts as both an H-bond donor and acceptor.
DMAP Very High0.00 (Baseline)5 (Often retained)Highly basic and polar; strongly binds to acidic silica gel.

Frequently Asked Questions (FAQs)

Q: How do I resolve the co-elution of 1-Boc-indazole and 2-Boc-indazole regioisomers? A: The indazole scaffold presents a classic annular tautomerism challenge, existing in equilibrium between the benzenoid (1H) and quinonoid (2H) forms[1]. While N-1 functionalization is thermodynamically favored, kinetic N-2 byproducts often form during Boc protection[3]. Chromatographically, the N-1 isomer consistently elutes before the N-2 isomer on normal-phase silica gel[2]. Because their


 values can be close, using a steep step gradient will cause the N-2 isomer to co-elute with the tail of the N-1 peak.
Self-Validating Strategy: Utilize a shallow, isocratic gradient of non-polar solvent (e.g., strictly 90:10 Hexanes:Ethyl Acetate) until the 1-Boc peak has completely eluted before increasing polarity.

Q: Why am I observing degradation (deprotection) of my product during column chromatography? A: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, and its removal is efficiently achieved under acidic conditions[4]. Standard silica gel (SiO


) is inherently slightly acidic (pH ~4.5–5.5). While 1-Boc-indazole is generally stable, prolonged residence time on the column can lead to localized acid-catalyzed cleavage, regenerating the free 1H-indazole and liberating tert-butanol and CO

[4]. Self-Validating Strategy: Neutralize the silica gel by pre-treating the column with 1% Triethylamine (TEA) in hexanes, or maintain 0.1% TEA in your eluent system to buffer the silanol groups.

Q: My product fractions are contaminated with DMAP and unreacted Boc


O. How do I prevent this? 
A:  This is indicative of a pre-chromatography workup failure rather than a column issue. DMAP is highly polar and basic, while Boc

O is highly lipophilic. If loaded directly onto the column, Boc

O will streak near the solvent front and overlap with your product. Self-Validating Strategy: DMAP must be removed prior to loading the column by washing the organic layer with saturated aqueous NH

Cl or 0.5 M HCl[5]. Excess Boc

O can be destroyed before workup by adding a primary amine (like ethanolamine) to the reaction mixture, converting the anhydride to a highly polar, water-soluble urea derivative that is easily partitioned into the aqueous waste.

Troubleshooting Matrix

Observed IssueRoot CauseCorrective Action / Intervention
Streaking of product on TLC/Column Column overloaded or sample loaded in a highly polar solvent (e.g., pure DCM or EtOAc).Switch to the dry loading method[6]. Ensure the crude mass does not exceed 1% of the total silica gel mass.
White crystalline solid in product fractions DMAP breakthrough. The silica gel became saturated with the basic catalyst.Perform an acidic aqueous workup (sat. NH

Cl) prior to chromatography. Do not rely on silica to catch all DMAP.
Poor mass recovery (<50%) Acid-catalyzed deprotection on the column, reverting the product back to 1H-indazole.Add 0.1% v/v Triethylamine (TEA) to the chromatography eluent to neutralize acidic silanol sites.

Standard Operating Procedure: Flash Column Chromatography

This methodology provides a self-validating, step-by-step protocol for the isolation of 1-Boc-indazole, ensuring causality between the physical chemistry of the molecules and the experimental actions taken.

Phase 1: Sample Preparation (Dry Loading)

Causality: Loading the sample in a polar solvent causes the compound to race down the column prematurely, ruining the separation band. Dry loading eliminates solvent polarity effects[6].

  • Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add dry silica gel (230-400 mesh) to the flask at a 1:3 ratio (crude mass to silica mass).

  • Swirl the mixture and evaporate the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder remains[6].

Phase 2: Column Packing and Loading
  • Slurry pack a glass chromatography column with silica gel using a 95:5 Hexanes/Ethyl Acetate mixture. Tamp the column or use pressurized air to ensure the bed is tightly packed without air bubbles[6].

  • Carefully transfer the dry-loaded silica powder evenly onto the top of the packed column bed.

  • Add a 1 cm layer of sea sand on top of the sample layer to protect the bed surface from physical disruption when adding fresh solvent.

Phase 3: Elution and Fraction Collection

Causality: A shallow gradient ensures the highly non-polar Boc


O clears the column before the target product mobilizes, while keeping the polar 2-Boc-indazole pinned to the baseline.
  • Flush (Non-Polar Impurities): Elute with 2 column volumes (CV) of 95:5 Hexanes/EtOAc. Collect large fractions. This will elute any residual Boc

    
    O.
    
  • Target Elution: Transition to 90:10 Hexanes/EtOAc. Collect smaller, uniform fractions (e.g., 15-20 mL depending on scale). The 1-Boc-indazole will elute in this window.

  • Strip (Polar Impurities): Once TLC confirms the target product has fully eluted, flush the column with 70:30 Hexanes/EtOAc to strip the column of the 2-Boc isomer and unreacted 1H-indazole.

Phase 4: Validation
  • Spot fractions on a silica gel TLC plate and develop in 4:1 Hexanes/EtOAc.

  • Visualize under short-wave UV light (254 nm). The target 1-Boc-indazole will appear as a dark spot at

    
     ~0.50.
    
  • Combine pure fractions, concentrate in vacuo, and verify the absence of the N-2 isomer via

    
    H NMR (the C-3 proton of the N-1 isomer typically resonates further downfield compared to the N-2 isomer).
    

References

Sources

Troubleshooting

Assessing the stability of tert-butyl 1H-indazole-1-carboxylate in acidic media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in navigating the kinetic and mechanistic challenges associated with tert-but...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in navigating the kinetic and mechanistic challenges associated with tert-butyl 1H-indazole-1-carboxylate.

While the tert-butyloxycarbonyl (Boc) group is a universal staple for amine protection, its behavior on the N1 position of the indazole ring presents unique lability issues. Because the indazole N1 nitrogen is less basic than a primary aliphatic amine, the carbamate bond is highly susceptible to cleavage in acidic media. Understanding the causality behind these degradation pathways is critical for optimizing both your purification workflows and your deliberate deprotection strategies.

Below is our comprehensive troubleshooting guide and methodology framework for assessing and managing the stability of N-Boc indazoles.

Mechanistic Overview of Acidic Degradation

The cleavage of the N-Boc group is driven by the protonation of the carbamate oxygen, which initiates a rate-limiting fragmentation. This process releases the free 1H-indazole, carbon dioxide gas, and a highly reactive tert-butyl cation.

G A tert-Butyl 1H-indazole-1-carboxylate (N-Boc Indazole) B Protonated Carbamate Intermediate A->B Strong Acid (H+) C Free 1H-Indazole + CO2 + t-Butyl Cation B->C Rate-Limiting Fragmentation D Isobutylene (Gas) + H+ C->D Deprotonation E Alkylated Indazole (Side Product) C->E Electrophilic Attack (No Scavenger) F Scavenger-t-Butyl Adduct (e.g., with Anisole) C->F Cation Trapping (With Scavenger)

Caption: Mechanism of acid-catalyzed N-Boc cleavage and potential side reactions.

Technical FAQ

Q1: Why does tert-butyl 1H-indazole-1-carboxylate degrade during routine purification? A: The Boc group is inherently an acid-labile protecting group, as noted by [1]. Silica gel used in standard flash chromatography is mildly acidic. Prolonged residence time on a silica column can catalyze premature deprotection. To prevent this, we recommend neutralizing the silica gel by incorporating 1% triethylamine (Et3N) into your mobile phase.

Q2: How do TFA and HCl compare regarding the cleavage kinetics of the N-Boc indazole? A: While both are strong acids, their kinetic profiles dictate their efficiency. Research demonstrates that HCl-catalyzed Boc deprotection exhibits a second-order dependence on acid concentration, ensuring rapid and complete conversion, as detailed in [2]. Conversely, TFA shows an inverse kinetic dependence upon the trifluoroacetate concentration, often requiring a massive molar excess or neat conditions to drive the reaction forward[3].

Q3: What is the risk of tert-butylation on the indazole ring during deprotection? A: A major complication during Boc cleavage is the generation of the highly electrophilic tert-butyl cation. If not trapped, this cation can alkylate nucleophilic sites on the indazole ring (e.g., the C3 or N2 positions), forming irreversible side products. To mitigate this, nucleophilic scavengers such as anisole or thioanisole must be added to intercept the cation, a best practice highlighted by the [4].

Quantitative Comparison of Acidic Media for N-Boc Cleavage

To assist in reagent selection, the following table synthesizes the kinetic and qualitative differences between the two most common acidic cleavage systems based on[5].

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% (v/v) in DCM4M in 1,4-Dioxane
Reaction Kinetics Fast (30 mins to several hours)Very rapid (often <30 mins)
Kinetic Dependence Inverse order to TFA concentrationSecond-order dependence on HCl
Resulting Salt Form TFA salt (frequently oily/hygroscopic)HCl salt (typically a crystalline solid)
Byproduct Risk High (strictly requires cation scavengers)Moderate (isobutylene gas easily escapes)

Troubleshooting Guide

Issue 1: Incomplete deprotection or sluggish kinetics.

  • Causality: Insufficient acid concentration or the use of a solvent that strongly solvates protons (reducing their thermodynamic activity).

  • Solution: Switch from TFA/DCM to 4M HCl in 1,4-dioxane. The second-order kinetic dependence on HCl ensures rapid conversion. Ensure the starting material is fully dissolved in a minimal amount of co-solvent (like methanol) before adding the acid.

Issue 2: Alkylated indazole side-products detected by LC-MS.

  • Causality: The tert-butyl cation is acting as an electrophile and attacking the newly deprotected indazole product before it can deprotonate into isobutylene gas.

  • Solution: Add 2.0 to 5.0 equivalents of a scavenger (e.g., anisole) to the reaction mixture prior to acid addition. The electron-rich aromatic ring of anisole will preferentially trap the cation.

Validated Experimental Protocols

Protocol 1: Preparative Cleavage of N-Boc Indazole using 4M HCl in Dioxane
  • Self-Validating System: This protocol leverages the non-polar nature of the ethereal solvent (dioxane/diethyl ether). As the highly polar indazole hydrochloride salt forms, it is forced to precipitate. This precipitation drives the equilibrium forward (Le Chatelier's principle) and provides a visual, self-purifying confirmation of successful deprotection.

Step-by-Step Methodology:

  • Solvation: Dissolve tert-butyl 1H-indazole-1-carboxylate (1.0 eq) in a minimal volume of anhydrous dichloromethane (DCM) to ensure complete solvation.

  • Scavenger Addition: Add anisole (2.0 eq) to the solution to act as a tert-butyl cation trap.

  • Acidification: Slowly add 4M HCl in 1,4-dioxane (5.0 - 10.0 eq) at 0 °C under an inert nitrogen atmosphere.

  • Reaction: Remove the ice bath and stir the mixture at room temperature. Monitor via TLC or LC-MS. Complete conversion is typically observed within 30 to 60 minutes.

  • Precipitation: As the reaction progresses, the deprotected 1H-indazole hydrochloride salt will precipitate.

  • Isolation: Dilute the mixture with anhydrous diethyl ether to maximize precipitation. Filter the solid.

  • Purification: Wash the crystalline solid twice with cold diethyl ether to remove the anisole scavenger and any non-polar impurities. Dry under vacuum to yield the pure hydrochloride salt.

Protocol 2: Kinetic Stability Assessment Assay (HPLC-UV)
  • Self-Validating System: To quantitatively assess the stability of the Boc-indazole in mildly acidic media (e.g., formulation buffers), a time-course HPLC assay is required. By discharging aliquots into a basic quenching solution, the acid is instantly neutralized. This halts degradation immediately, ensuring the HPLC chromatogram perfectly reflects the exact chemical composition at time t.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the N-Boc indazole in HPLC-grade acetonitrile.

  • Media Incubation: Transfer 1 mL of the stock solution into 9 mL of the target acidic media (e.g., pH 2.0 buffer) pre-warmed to 37 °C. Start the timer (t=0).

  • Sampling: At predefined intervals (t = 5, 15, 30, 60, 120 minutes), withdraw a 100 μL aliquot.

  • Quenching: Immediately discharge the aliquot into a vial containing 900 μL of acetonitrile spiked with 1% Et3N to neutralize the acid.

  • Analysis: Analyze the quenched samples via HPLC-UV (monitoring at 254 nm).

  • Data Processing: Plot the natural log of the remaining N-Boc indazole concentration versus time to determine the degradation half-life (

    
    ) and confirm pseudo-first-order kinetics.
    

Workflow S1 1. Dissolve Boc-Indazole S2 2. Add Acid (4M HCl/Dioxane) S1->S2 S3 3. Monitor Kinetics (LC-MS Aliquots) S2->S3 S4 4. Evaporate Volatiles S3->S4 S5 5. Triturate to Isolate HCl Salt S4->S5

Caption: Self-validating experimental workflow for N-Boc indazole deprotection.

References

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration Source: The Journal of Organic Chemistry / PubMed URL:[Link]

  • tert-Butyloxycarbonyl protecting group Source: Wikipedia URL:[Link]

  • BOC Deprotection Source: ACS Green Chemistry Institute URL:[Link]

Sources

Optimization

Strategies to prevent N2 isomer formation during indazole alkylation

Welcome to the Technical Support Center for Indazole Alkylation. As drug development heavily relies on the indazole pharmacophore, achieving regioselective N1-alkylation is a persistent synthetic hurdle.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Alkylation. As drug development heavily relies on the indazole pharmacophore, achieving regioselective N1-alkylation is a persistent synthetic hurdle. This guide provides causality-driven troubleshooting, self-validating protocols, and FAQs to help researchers and scientists eliminate undesired N2 isomer contamination.

Visual Workflow: N1-Alkylation Decision Matrix

G Start Indazole Alkylation Goal: Maximize N1 Isomer CheckSub Analyze Ring Substituents (Steric/Electronic Effects) Start->CheckSub C7Sub Bulky C7 Substituent? (Sterically blocks N1) CheckSub->C7Sub C3Sub Bulky C3 Substituent? (Sterically blocks N2) CheckSub->C3Sub Thermo Thermodynamic Control (NaH, THF, Heat) C7Sub->Thermo No N2Warn Warning: High N2 Risk Mandatory Reductive Amination C7Sub->N2Warn Yes C3Sub->Thermo Yes RedAm Reductive Amination (Enamine + H2/Pt/C) C3Sub->RedAm If base/heat sensitive Success High N1 Selectivity (>95% Yield) Thermo->Success Standard Alkyl Halides RedAm->Success Aldehyde Precursors

Decision matrix for optimizing N1-selective indazole alkylation workflows.

Frequently Asked Questions (FAQs)

Q1: Why does direct alkylation of indazoles typically yield a problematic mixture of N1 and N2 isomers? A1: The indazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms. While the 1H-indazole tautomer is thermodynamically more stable by approximately 4.46 kcal/mol[1], deprotonation yields a common indazolide anion where both N1 and N2 are highly nucleophilic[2]. Under standard kinetic conditions (e.g., mild bases, ambient temperature), the transition states for N1 and N2 alkylation have very similar activation energies (calculated at ~12.76 kcal/mol vs ~13.87 kcal/mol)[1]. Without sufficient thermal energy to allow equilibration, the reaction is kinetically controlled, inevitably leading to a mixture of N1 and N2 regioisomers[2].

Q2: What is the mechanistic rationale behind using strong bases like NaH to favor N1-alkylation? A2: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent (e.g., THF) ensures the complete deprotonation of the indazole[3]. When paired with elevated temperatures, the reaction operates under strict thermodynamic control. Because the N1-alkylated product is generally the thermodynamically favored isomer, these conditions allow any kinetically formed N2-isomer to equilibrate to the lower-energy N1 product state, resulting in high N1 regioselectivity[4].

Q3: How do substituents on the indazole core dictate regioselectivity? A3: Steric hindrance plays a massive role in N1 vs. N2 discrimination. Bulky substituents at the C7 position severely hinder the trajectory of the incoming electrophile toward the N1 nitrogen, thereby artificially favoring N2-alkylation[2]. Conversely, bulky groups at the C3 position block the N2 nitrogen, strongly pushing the reaction toward N1-alkylation[4]. Electronic effects also matter; electron-withdrawing groups at C7 (like -NO2 or -CO2Me) can shift the nucleophilicity, sometimes conferring excellent N2 selectivity (≥ 96%)[4], which must be counteracted if N1 is the goal.

Q4: Are there alternative methods if thermodynamic base-mediated alkylation fails or degrades my substrate? A4: Yes. Recent high-throughput experimentation has validated a highly scalable, base-free reductive amination approach. By reacting the indazole with an aldehyde to form an enamine, followed by catalytic hydrogenation (e.g., H2 with 5% Pt/C), researchers achieved exclusive N1-alkylation without any detectable N2 isomer[5]. This completely bypasses the problematic indazolide anion intermediate.

Troubleshooting Guide: Resolving N2 Contamination

Issue 1: Persistent N2 isomer formation despite using NaH/THF.

  • Root Cause: The reaction may not have reached thermodynamic equilibrium, or the electrophile is too reactive (e.g., methyl iodide), trapping the kinetic N2 product irreversibly.

  • Solution:

    • Increase the reaction temperature to reflux (e.g., 65 °C in THF) to provide the activation energy required for thermodynamic equilibration[4].

    • Switch to a less reactive electrophile (e.g., an alkyl bromide or secondary alkyl tosylate) to slow down kinetic trapping[4].

    • Verify the absence of C7 substituents. If a C7 substituent is present, abandon direct alkylation and use the reductive amination protocol[5].

Issue 2: Low overall yield and substrate degradation under thermodynamic conditions.

  • Root Cause: Prolonged heating with strong bases (NaH) can cause decomposition of sensitive functional groups (e.g., esters, transition-metal-sensitive halogens)[5].

  • Solution: Transition to the two-step enamine/hydrogenation methodology. This operates at mild temperatures (30 °C) and neutral conditions, preserving sensitive moieties like methyl esters and aryl bromides while maintaining exclusive N1 selectivity[5].

Quantitative Data: Reaction Conditions vs. Regioselectivity

Substrate / SubstituentReagents & ConditionsMajor ProductRegioselectivity (N1:N2)YieldRef
Unsubstituted 1H-IndazoleIsobutyl bromide, K2CO3, DMF, 120 °CMixture58:4247% (N1)[5]
Unsubstituted 1H-IndazoleIsobutyraldehyde, then H2 (40 psi), Pt/CN1-Alkyl>99:1 (Exclusive N1)76%[5]
3-tert-butyl-1H-indazoleAlkyl bromide, NaH, THF, RefluxN1-Alkyl>99:1>80%[4]
7-NO2-1H-indazoleAlkyl bromide, NaH, THF, RefluxN2-Alkyl<4:96 (Favors N2)N/A[4]
1H-IndazoleAlkyl 2,2,2-trichloroacetimidate, TfOHN2-Alkyl0:100 (Exclusive N2)Up to 96%[6]

(Note: The last entry demonstrates how acidic conditions with specific acetimidates strictly favor N2, which should be aggressively avoided when N1 is the target[6].)

Self-Validating Experimental Protocols

Protocol A: Thermodynamically Controlled N1-Alkylation (NaH/THF)

Mechanism: Complete deprotonation followed by thermal equilibration to the lower-energy N1-alkylated state.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N2 or Argon).

  • Deprotonation: Dissolve the 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: Hydrogen gas evolution must be observed. Stir for 30 minutes at room temperature to ensure complete formation of the indazole anion[2].

  • Alkylation: Add the alkyl bromide (1.1 equiv) dropwise.

  • Equilibration: Heat the reaction mixture to reflux (approx. 65 °C). Monitor by LC-MS.

    • Crucial Step: Do not quench immediately upon consumption of the starting material; allow sufficient time (typically 12-24 hours) for the kinetic N2 isomer to equilibrate to the thermodynamic N1 isomer[4].

  • Work-up: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Protocol B: Scalable Reductive Amination for Exclusive N1-Alkylation

Mechanism: Condensation of the N1 nitrogen with an aldehyde to form an enamine, followed by catalytic hydrogenation. Bypasses the highly nucleophilic N2 anion.

  • Enamine Formation: In a reaction vessel, combine the 1H-indazole (1.0 equiv) and the target aliphatic aldehyde (e.g., isobutyraldehyde, 1.5 equiv) in toluene. Stir at room temperature over molecular sieves to remove water.

    • Self-Validation Check: Monitor by 1H-NMR or LC-MS for the disappearance of the aldehyde and formation of the enamine intermediate[5].

  • Isolation: Filter the crude mixture to remove molecular sieves and concentrate.

  • Hydrogenation: Dissolve the crude enamine in toluene. Add 5% Pt/C (0.013 equiv)[5].

  • Reduction: Pressurize the vessel with H2 gas (40 psi) and stir at 30 °C.

    • Self-Validation Check: Monitor hydrogen uptake. The reaction is complete when uptake ceases.

  • Work-up: Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure. This method typically yields the N1-alkylated indazole with no detectable N2 isomer, requiring minimal to no chromatographic purification[5].

References

  • Technical Support Center: Regioselective Alkylation of Indazoles, Benchchem. 2

  • ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION, Mobt3ath. 3

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles, Organic Chemistry Portal.6

  • Development of a selective and scalable N1-indazole alkylation, RSC Advances. 5

  • Mechanism of a Highly Selective N2 Alkylation of Indazole, WuXi Biology. 1

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution, PMC (NIH). 4

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Boc-Indazole Boronic Esters

Welcome to the advanced troubleshooting and methodology center for the Suzuki-Miyaura cross-coupling of Boc-protected indazole boronic esters. Working with heteroaromatic boronic esters presents a unique trifecta of chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the Suzuki-Miyaura cross-coupling of Boc-protected indazole boronic esters. Working with heteroaromatic boronic esters presents a unique trifecta of challenges: steric hindrance from the tert-butoxycarbonyl (Boc) group, inherent Lewis basicity of the indazole core, and the high lability of the carbon-boron bond.

This guide is designed for drug development professionals and synthetic chemists to systematically diagnose reaction failures, optimize catalyst loading, and achieve high-yielding carbon-carbon bond formations.

Part 1: Mechanistic Insights & Troubleshooting FAQs

When optimizing catalyst loading for Boc-indazole substrates, simply adding more palladium is rarely the optimal solution. Understanding the causality behind off-cycle states and degradation pathways is critical for rational optimization.

Q1: Why is my catalyst loading requirement so high (>10 mol%) to achieve full conversion? The Causality: Indazole nitrogens are potent Lewis bases that can coordinate to empty coordination sites on Palladium(II) intermediates. This heteroatom binding creates an off-cycle resting state, effectively poisoning the catalyst and stalling the catalytic cycle[1]. The Solution: Switch from flexible, monodentate ligands (like PPh₃) to catalysts with bulky, bidentate ligands (e.g., Pd(dppf)Cl₂) or highly sterically demanding dialkylbiaryl phosphines (e.g., XPhos Pd G2). The large cone angle and bite angle of these ligands sterically preclude off-cycle indazole coordination. This accelerates the reductive elimination step and allows you to confidently drop catalyst loadings to 1.5–5 mol%[2][3][4].

Q2: I am observing massive protodeboronation instead of the cross-coupled product. How do I fix this? The Causality: Protodeboronation occurs when the boronate intermediate undergoes rapid hydrolysis before transmetalation can occur. Heteroaromatic boronic esters are particularly susceptible to this because the adjacent electronegative nitrogen atoms activate the C-B bond toward cleavage, a process heavily accelerated by high water concentrations and strong hydroxide bases[1][5]. The Solution: Shift to milder bases such as K₂CO₃ or K₃PO₄ and reduce the water ratio in your solvent system (e.g., use 4:1 Dioxane/Water or Dimethoxyethane). If protodeboronation persists, transition to strictly anhydrous conditions using CsF or LiOtBu as the base.

Q3: My Boc group is falling off during the reaction. Is the Suzuki coupling incompatible with Boc protection? The Causality: While the Boc carbamate is generally stable to mild bases, the combination of elevated temperatures (>90 °C) and strong aqueous basic conditions (like NaOH or KOH) often used in Suzuki couplings can induce thermal and base-mediated cleavage[6][7]. The Solution: Cap your reaction temperature at 80 °C. Utilize K₂CO₃ in dimethoxyethane (DME) or K₃PO₄ in a biphasic system, which provides sufficient basicity for transmetalation without triggering premature carbamate hydrolysis[4][7].

Part 2: Reaction Optimization Workflow

SuzukiOptimization Start Boc-Indazole Boronic Ester + Aryl Halide CatChoice Select Catalyst System (Pd(dppf)Cl2 or XPhos Pd G2) Start->CatChoice BaseSolvent Select Base & Solvent (K2CO3 in DME or K3PO4 in Dioxane/H2O) CatChoice->BaseSolvent Monitor Monitor via LC-MS (Check Mass Balance) BaseSolvent->Monitor Issue1 Issue: Protodeboronation? Monitor->Issue1 Issue2 Issue: Boc Deprotection? Monitor->Issue2 Issue3 Issue: Low Conversion? Monitor->Issue3 Success Optimized Cross-Coupling Monitor->Success Clean Profile Fix1 Fix: Reduce H2O, Lower Temp, or use anhydrous CsF Issue1->Fix1 Yes Fix1->Monitor Fix2 Fix: Avoid NaOH/KOH, Keep Temp <80°C Issue2->Fix2 Yes Fix2->Monitor Fix3 Fix: Increase Loading to 5 mol%, Ensure rigorous degassing Issue3->Fix3 Yes Fix3->Monitor

Fig 1: Troubleshooting logic for Suzuki coupling of Boc-indazoles to resolve common side reactions.

Part 3: Quantitative Catalyst Selection Matrix

Use the following data-driven matrix to select the appropriate catalyst loading and reaction conditions based on your specific substrate constraints[3][4].

Catalyst SystemLigand Cone Angle / TypeBase & Solvent SystemOptimal TempRec. LoadingMechanistic Outcome & Suitability
Pd(PPh₃)₄ Monodentate, flexibleNa₂CO₃ / Dioxane:H₂O90–100 °C5–10 mol%High risk of protodeboronation; prone to indazole coordination. Not recommended.
Pd(dppf)Cl₂ Bidentate, large bite angleK₂CO₃ / DME80 °C3–5 mol%Excellent baseline choice. Prevents off-cycle Pd-N binding and preserves Boc group.
XPhos Pd G2 Dialkylbiaryl, highly bulkyK₃PO₄ / Toluene:H₂O80–90 °C1.5–3 mol%Best for sterically hindered Boc-indazoles; rapidly accelerates reductive elimination.
PdCl₂(dtbpf) Bidentate, bulkyLiBr / TPGS-750-M (aq)50 °C1.5 mol%Micellar green catalysis; minimizes thermal de-Boc and allows ultra-low loading.

Part 4: Self-Validating Experimental Protocol

This protocol for the coupling of a Boc-indazole boronic ester with an aryl halide is designed as a self-validating system . It includes built-in physical and analytical checks to ensure each mechanistic step is functioning correctly before proceeding[2][4].

Step 1: Reagent Matrix Assembly & Stoichiometry
  • Charge a dry Schlenk flask with the aryl halide (1.0 equiv) and the Boc-indazole boronic ester (1.2 equiv). Causality: A 20% excess of the boronic ester acts as a buffer against trace baseline protodeboronation.

  • Add K₂CO₃ (2.5 equiv) and Pd(dppf)Cl₂ (5.0 mol%).

Step 2: Atmospheric Control (The Oxygen Check)
  • Add dimethoxyethane (DME) and distilled water (typically a 4:1 ratio) to the flask.

  • Perform three freeze-pump-thaw cycles or rigorously sparge the solution with Argon for 15 minutes.

  • Self-Validation Check: Observe the color of the solution. The Pd(dppf)Cl₂ catalyst should maintain a deep red/orange hue. If the solution rapidly turns black and opaque, oxygen ingress has occurred, causing the oxidative precipitation of inactive Pd(0) black. Do not apply heat; abort, filter, and re-degas a fresh batch.

Step 3: Thermal Activation & Catalytic Cycling
  • Seal the flask and heat the reaction mixture to 80 °C under a positive pressure of Argon.

  • Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic solvent system, which is critical for the transmetalation step.

Step 4: In-Process LC-MS Validation
  • After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

  • Self-Validation Check (Mass Balance):

    • Identify the product mass

      
      .
      
    • Scan for the protodeboronated byproduct (Indazole mass minus the Bpin group).

    • Scan for Boc-deprotected product

      
      .
      
    • Decision Gate: If the protodeboronated byproduct exceeds 15% relative area, immediately cool the reaction to 60 °C to salvage the remaining boronic ester. If unreacted starting material remains with no byproducts, increase temperature to 90 °C or spike with an additional 2 mol% catalyst.

Step 5: Quench and Isolation
  • Cool the mixture to room temperature and dilute with Ethyl Acetate and water.

  • Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium salts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo for downstream column chromatography.

References

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Source: MDPI. URL: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: NIH. URL: [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Source: ACS Publications. URL:[Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Source: NIH. URL:[Link]

  • Strategies for Heteroaromatic Borylation. Source: Durham E-Theses. URL:[Link]

Sources

Optimization

Selective Boc removal in the presence of other acid-sensitive functional groups

Welcome to the Technical Support Center for advanced organic synthesis. Removing a tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in peptide synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Removing a tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in peptide synthesis and drug development. However, the standard thermodynamic cleavage using neat Trifluoroacetic Acid (TFA) or 50% TFA in Dichloromethane (DCM) indiscriminately destroys other acid-labile functionalities.

This guide provides field-proven, causality-driven methodologies for orthogonal Boc deprotection, ensuring your complex molecular architectures remain intact.

Workflow & Decision Matrix

Before proceeding with a deprotection protocol, evaluate your substrate's sensitivity profile using the decision matrix below.

DecisionTree Start N-Boc Deprotection Required Q1 Contains tert-Butyl Ester? Start->Q1 Q2 Contains Acetals/Trityl? Q1->Q2 No M1 4M HCl in Dioxane (Kinetic Control) Q1->M1 Yes M2 TMSI in MeCN (Silylative Cleavage) Q2->M2 Yes (Highly Sensitive) M3 Oxalyl Chloride / MeOH (Mild Activation) Q2->M3 Yes (Moderate) M4 Standard TFA / DCM (Thermodynamic) Q2->M4 No

Decision matrix for selecting orthogonal Boc deprotection strategies based on substrate sensitivity.

Quantitative Selectivity Data

Summary of kinetic selectivity and yields across different deprotection reagents.

Deprotection ReagentTarget SubstrateCompeting GroupTime / TempYieldSelectivity Outcome
4M HCl / Dioxane N-Boc-Ala-OtButert-Butyl ester30 min / 25 °C95%Retains OtBu ester[1]
TMSI (1.25 eq) / MeCN N-Boc ZwitterionGeneral acid-sensitive15 min / 0 °C93%Retains esters/acetals[2]
Oxalyl Chloride / MeOH N-Boc IndoleAcid-labile moieties1-4 h / 25 °C>90%Retains esters/ethers[3]
Troubleshooting & FAQs

Q1: I need to remove an N-Boc group, but my molecule contains a tert-butyl ester. TFA cleaves both. What is the mechanistic workaround? A1: Switch from thermodynamic cleavage to kinetic control using 4M HCl in anhydrous dioxane [1].

  • Causality: Both Boc and OtBu groups are susceptible to acidolysis via the formation of a tert-butyl cation. However, the carbamate nitrogen's lone pair makes the Boc carbonyl significantly more basic and readily protonated than the ester carbonyl. In a non-polar, anhydrous solvent like dioxane, HCl exists essentially as tight ion pairs, which exacerbates this kinetic difference. At room temperature, the Boc group is quantitatively removed in 30 minutes, while the tert-butyl ester remains completely intact due to the lack of free water and lower kinetic rate of ester cleavage.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The starting material will rapidly disappear. Because the product is a primary amine hydrochloride salt, it will remain at the baseline in standard non-polar eluents. Staining the TLC plate with Ninhydrin will yield a deep purple spot at the baseline, confirming the presence of the liberated amine.

Q2: My substrate contains highly sensitive acetals and silyl ethers. Even 4M HCl in Dioxane causes degradation. Is there an acid-free alternative? A2: Yes, utilize Trimethylsilyl Iodide (TMSI) in Acetonitrile (MeCN) for a silylative cleavage approach[2].

  • Causality: TMSI bypasses Brønsted acidity entirely, functioning instead as a soft Lewis acid/hard nucleophile pair. The highly oxophilic silicon atom coordinates to the Boc carbonyl oxygen, forming a silylated intermediate. The iodide ion facilitates the departure of the tert-butyl group (often generating isobutylene), yielding a trimethylsilyl carbamate. This intermediate is stable under aprotic conditions but undergoes instantaneous decarboxylation upon quenching with a protic solvent (like methanol), liberating the free amine.

  • Self-Validation: Track the reaction via LC-MS. Before quenching, you will observe the distinct mass of the silyl carbamate intermediate [M + TMS - tBu]. Upon methanol quench, the mass will immediately shift to the free amine [M - Boc].

Q3: I am trying to scale up, and TMSI is too moisture-sensitive for my pilot run. Is there a milder, cost-effective alternative? A3: Oxalyl chloride in methanol is an emerging, highly effective alternative for mild deprotection[3].

  • Causality: The electrophilic character of oxalyl chloride activates the Boc group. When dissolved in methanol, it generates HCl in situ at a slow, controlled rate alongside methyl oxalyl chloride. This provides a remarkably mild acidic environment that removes N-Boc groups at room temperature over 1-4 hours without providing the harsh, bulk-acidic shock that destroys other acid-labile functionalities.

Experimental Protocols
Protocol A: Kinetic Cleavage via 4M HCl in Dioxane

Best for: Preserving tert-butyl esters and robust silyl ethers.

  • Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve the N-Boc protected substrate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane to achieve a 0.1 M solution.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.

  • Reagent Addition: Dropwise, add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 equiv).

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Validation & Work-up: Check completion via TLC (Ninhydrin stain). Once complete, concentrate the mixture under reduced pressure. Triturate the resulting oil with cold anhydrous diethyl ether to precipitate the pure amine hydrochloride salt. Decant the ether and dry the solid under high vacuum.

Protocol B: Silylative Cleavage via TMSI

Best for: Preserving highly sensitive acetals, trityl groups, and zwitterionic compounds.

Workflow S1 1. Dissolve Substrate (Anhydrous MeCN, 0°C) S2 2. Add TMSI (1.25 equiv, dropwise) S1->S2 S3 3. LC-MS Monitoring (Track Silyl Carbamate) S2->S3 S3->S2 Incomplete S4 4. Protic Quench (Add MeOH to decarboxylate) S3->S4 S5 5. Filtration / Isolation (Recover Free Amine) S4->S5

Step-by-step experimental workflow for the TMSI-mediated silylative cleavage of N-Boc groups.

  • Preparation: Dissolve the N-Boc protected compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) under a nitrogen atmosphere to a concentration of 0.2 M. Cool to 0 °C.

  • Reagent Addition: Carefully add Trimethylsilyl iodide (TMSI) (1.25 equiv) dropwise via a glass syringe. (Note: TMSI degrades in light; use a fresh, colorless to light-amber bottle).

  • Reaction: Stir at 0 °C for 15 minutes.

  • Validation: Pull a 5 µL aliquot, dilute in dry MeCN, and inject into LC-MS to confirm the formation of the silyl carbamate intermediate.

  • Quench & Work-up: Quench the reaction by adding excess Methanol (MeOH). Stir for 5 minutes at room temperature to drive complete decarboxylation. Concentrate in vacuo. If the product is zwitterionic, it can often be directly isolated by filtration after washing with cold MeCN.

References
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.[Link]

  • Liu, R., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 79(23), 11792-11796.[Link]

  • Mahato, Z., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 23778-23783.[Link]

Sources

Troubleshooting

Considerations for scaling up the synthesis of tert-butyl 1H-indazole-1-carboxylate

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of tert-butyl 1H-indazole-1-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of tert-butyl 1H-indazole-1-carboxylate (N1-Boc-indazole). Transitioning this reaction from a benchtop vial to a pilot-plant reactor introduces critical challenges regarding regioselectivity, thermal management, and gas evolution.

This center provides field-proven insights, self-validating protocols, and troubleshooting strategies to ensure a safe, high-yielding, and regioselective scale-up campaign.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the Boc protection of indazole yield a mixture of N1 and N2 regioisomers, and how can I force the reaction to favor the N1 product? A1: Indazole exhibits annular tautomerism, existing in equilibrium between the 1H and 2H forms. During electrophilic acylation with di-tert-butyl dicarbonate (Boc₂O), the reaction can occur at either the N1 or N2 position[1]. The N2-Boc isomer is often formed rapidly as the kinetic product due to lower steric hindrance during the initial attack. However, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[1].

To favor the N1 product, you must operate under thermodynamic control. By employing a catalytic amount of 4-dimethylaminopyridine (DMAP) and allowing sufficient reaction time at room temperature, the kinetically formed N2-isomer undergoes an intermolecular isomerization to the more stable N1-acyl indazole[2].

Q2: What are the primary safety and process risks when scaling up the Boc₂O addition? A2: The two major scale-up risks are the reaction exotherm and the stoichiometric evolution of carbon dioxide (CO₂) gas. The decomposition of the carbonic acid monoester intermediate releases one mole of CO₂ per mole of Boc₂O consumed[3]. If Boc₂O is added too rapidly at scale, the sudden gas evolution can cause severe foaming, leading to reactor over-pressurization or loss of containment.

Q3: Can I use solvents other than Acetonitrile (MeCN) or Dichloromethane (DCM) for pilot-scale runs? A3: Yes. While MeCN is standard for lab-scale synthesis due to excellent solubility profiles[4], 2-methyltetrahydrofuran (2-MeTHF) is highly recommended for scale-up. 2-MeTHF is a greener solvent that is immiscible with water. This phase-separation causality allows you to perform direct aqueous workups without the time-consuming and energy-intensive solvent swaps required when using MeCN.

Part 2: Troubleshooting Guide & Process Optimization

Table 1: Quantitative Data for Reaction Optimization The following table summarizes how varying parameters affect the regiochemical outcome and overall yield. Use this data to benchmark your in-process controls.

Parameter / ConditionSolventCatalyst / BaseTemp (°C)Time (h)N1:N2 RatioYield (%)
Kinetic Control DCMTEA (1.5 eq)0140:6085
Standard Lab Scale MeCNDMAP (0.02 eq)203>95:592
Scale-Up Optimized 2-MeTHFDMAP (0.05 eq)15 to 256>99:195

Issue 1: High levels of N2-Boc indazole impurity in the isolated product.

  • Root Cause: The reaction was quenched prematurely, trapping the kinetic N2-product before it could fully isomerize, or insufficient DMAP was utilized to facilitate the acyl transfer.

  • Solution: Extend the thermodynamic equilibration phase at room temperature (or gently heat to 30°C). Implement a strict In-Process Control (IPC) using HPLC to verify the N1:N2 ratio is >99:1 before initiating the quench.

Issue 2: Thermal runaway or excessive foaming during Boc₂O addition.

  • Root Cause: Accumulation of unreacted Boc₂O at low temperatures, followed by a sudden spike in reaction rate and simultaneous CO₂ off-gassing.

  • Solution: Shift from a batch-addition to a controlled-dosing protocol. Dose a solution of Boc₂O at 10-15°C. This ensures the reaction rate matches the dosing rate, preventing reagent accumulation and controlling the CO₂ evolution rate.

Part 3: Mechanistic & Workflow Visualizations

Regioselectivity Indazole 1H-Indazole (Starting Material) Intermediate N-Boc-pyridinium Intermediate Indazole->Intermediate Base/Catalyst Boc2O Boc2O + DMAP (Acylating Agent) Boc2O->Intermediate N2_Boc 2H-indazole-2-carboxylate (Kinetic Product) Intermediate->N2_Boc Fast (Kinetic) N1_Boc 1H-indazole-1-carboxylate (Thermodynamic Product) Intermediate->N1_Boc Slow (Thermodynamic) N2_Boc->N1_Boc Isomerization (Base/Heat)

Reaction mechanism showing kinetic vs. thermodynamic pathways for N-Boc indazole synthesis.

ScaleUp Step1 1. Reactor Prep Indazole + DMAP + Solvent Step2 2. Boc2O Dosing Controlled Addition (10-15°C) Step1->Step2 Step3 3. IPC: Gas Evolution Monitor CO2 Release Rate Step2->Step3 Exothermic Step4 4. Thermodynamic Shift Stir at RT (Isomerization) Step3->Step4 CO2 subsides Step5 5. IPC: HPLC Check Confirm N1:N2 Ratio > 99:1 Step4->Step5 Step5->Step4 Fail (Add time) Step6 6. Quench & Isolation Aqueous Wash & Crystallization Step5->Step6 Pass

Self-validating scale-up workflow integrating in-process controls and safety monitoring.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10 mmol)

This protocol establishes the baseline thermodynamic parameters before scale-up.

  • Reactor Prep: To a stirred solution of 1H-indazole (1.18 g, 10 mmol) in MeCN (20 mL), add DMAP (25 mg, 0.2 mmol)[4].

    • Causality: DMAP acts as a highly efficient acyl transfer catalyst, forming a reactive N-Boc-pyridinium intermediate that accelerates both the initial attack and the subsequent equilibration.

  • Reagent Addition: Add Boc₂O (2.6 g, 12 mmol) in a single portion at room temperature.

    • Validation Checkpoint: Immediate bubbling must be observed, confirming the active release of CO₂ and the progression of the reaction[4].

  • Thermodynamic Equilibration: Stir the reaction mixture for 3 hours at room temperature.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The reaction is self-validated when the starting material is completely consumed and converges to a single higher-Rf spot (N1-Boc).

  • Workup: Evaporate the solvent in vacuo. Partition the remaining residue between diethyl ether (100 mL) and H₂O (50 mL)[4]. Separate the organic layer, dry over Na₂SO₄, and concentrate.

Protocol 2: Kilo-Lab Scale-Up Strategy (10 mol)

This protocol utilizes continuous monitoring to prevent thermal runaway and ensure regiochemical purity.

  • Reactor Prep: Charge a 20 L jacketed glass reactor with 1H-indazole (1.18 kg, 10 mol), DMAP (61 g, 0.5 mol), and 2-MeTHF (10 L).

    • Causality: 2-MeTHF replaces MeCN to allow for a direct aqueous workup later, bypassing a hazardous and time-consuming distillation step.

  • Temperature Control: Set the chiller to cool the reactor jacket to 10°C.

  • Controlled Dosing: Prepare a solution of Boc₂O (2.4 kg, 11 mol) in 2-MeTHF (2 L). Dose this solution into the reactor over 2 hours.

    • Causality: Dosing prevents the accumulation of unreacted Boc₂O. If added as a single bolus at scale, the delayed exotherm and sudden CO₂ release would over-pressurize the reactor.

  • Gas Evolution Monitoring (IPC 1): Continuously monitor the vent line gas flow meter.

    • Validation Checkpoint: The dosing rate must be dynamically adjusted to keep CO₂ evolution within the facility scrubber's capacity. The reaction phase is validated as complete when gas flow drops below 0.1 L/min.

  • Thermodynamic Shift: Warm the reactor to 25°C and stir for 6 hours.

    • Causality: This provides the activation energy required for the kinetically favored N2-Boc isomer to undergo intermolecular rearrangement to the thermodynamically stable N1-Boc isomer.

  • Isomer Ratio Verification (IPC 2): Pull a 1 mL sample from the reactor for HPLC analysis.

    • Validation Checkpoint: Proceed to the quench step ONLY when the N1:N2 ratio is >99:1. If the ratio is lower, continue stirring.

  • Quench and Phase Separation: Add 5% aqueous NaHCO₃ (5 L) to neutralize the mixture[3]. Stir for 15 minutes, stop the agitator, and allow the phases to settle.

    • Validation Checkpoint: A clean, rapid phase split validates the efficacy of the 2-MeTHF solvent choice. Drain the aqueous layer and route the organic layer for crystallization.

Part 5: References

  • Title: DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles Source: ResearchGate URL: [Link]

  • Title: New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B for the Functionalization of Aromatics and Het Source: Ludwig-Maximilians-Universität München (LMU) URL: [Link]

Sources

Optimization

Troubleshooting low conversion rates in indazole functionalization reactions

Welcome to the Technical Support Center for Indazole Functionalization. As researchers and drug development professionals, you are likely aware that the indazole core is a highly privileged pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Functionalization. As researchers and drug development professionals, you are likely aware that the indazole core is a highly privileged pharmacophore. However, its unique electronic properties and tautomeric nature often lead to frustratingly low conversion rates, poor regioselectivity, and stalled reactions.

This guide is structured to address the three most common failure points in indazole functionalization: N-Alkylation Regioselectivity , C3 C-H Functionalization , and Transition-Metal Cross-Coupling .

N-Alkylation: Overcoming Low Conversion and Poor Regioselectivity

Q: Why is my N-alkylation reaction stalling at low conversion, and why am I getting an inseparable mixture of N1 and N2 isomers?

A: The indazole ring exists in a thermodynamic equilibrium between two tautomeric forms: the benzenoid 1H-indazole (more stable) and the quinonoid 2H-indazole[1]. When you use a weak base (like K₂CO₃), deprotonation is incomplete, leading to low overall conversion. Furthermore, direct alkylation of the resulting equilibrium mixture typically yields a nearly 1:1 mixture of N1 and N2 regioisomers, drastically reducing the yield of your desired product[2].

The Causality of the Solution: To drive the reaction to high conversion and N1-selectivity, you must completely deprotonate the indazole to form a highly reactive, "naked" anion. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like Tetrahydrofuran (THF) ensures complete anion formation. The Na⁺ counter-ion can also coordinate with the N2 atom and adjacent substituents, sterically hindering the N2 position and directing the electrophile almost exclusively to the N1 position[1][2].

Protocol 1: Self-Validating N1-Selective Alkylation
  • Preparation: To a flame-dried flask under argon, dissolve the 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: You will observe immediate hydrogen gas evolution. Stir for 30 minutes at room temperature. The suspension will transition to a clear or slightly colored homogeneous solution, confirming complete formation of the indazole anion.

  • Alkylation: Cool back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise. Heat to 50 °C if using an unactivated electrophile[2].

  • Monitoring: Monitor by LC-MS. The reaction is self-validating when the starting material mass is entirely replaced by a single major peak corresponding to the N1-alkylated mass.

  • Work-up: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography[2].

C3 C-H Functionalization: Preventing N-Site Competition

Q: Attempts to functionalize the C3 position (via lithiation or halogenation) result in low yields, no reaction, or unwanted functionalization at the nitrogen atoms. How can I direct the reaction exclusively to C3?

A: The nitrogen atoms (N1/N2) are significantly more nucleophilic than the C3 carbon. If you attempt direct C3-lithiation using n-butyllithium (n-BuLi) on an unprotected indazole, the strong base will simply deprotonate the acidic N-H bond, consuming your reagent and halting C3-metalation[3].

The Causality of the Solution: You must mask the nucleophilicity and acidity of the nitrogen atoms. Installing a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N2 position serves a dual purpose: it protects the nitrogen from unwanted side reactions and acts as a mild directing group, stabilizing the adjacent C3-lithium species through coordination, thereby driving the conversion rate of the metalation step to near completion[3].

Protocol 2: Self-Validating C3-Lithiation via N2-SEM Protection
  • Protection: Protect the indazole using SEM-Cl and Diisopropylethylamine (DIPEA) in DCM at room temperature for 12 hours[3]. Isolate the N2-SEM indazole.

  • Lithiation: Dissolve the N2-SEM protected indazole (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under argon. Add n-BuLi (1.1 mmol) dropwise[3].

    • Self-Validation Check: A distinct color change (often deep yellow or orange) will occur, indicating the formation of the C3-lithiated species. To validate, quench a 0.1 mL aliquot with D₂O; LC-MS should show >95% deuterium incorporation at C3.

  • Electrophilic Trapping: Add the desired electrophile (1.2 mmol) at -78 °C and stir for 2 hours[3].

  • Work-up: Quench with aqueous NH₄Cl and extract with EtOAc.

Transition-Metal Cross-Coupling: Mitigating Catalyst Poisoning

Q: My Suzuki-Miyaura cross-coupling of indazole halides with boronic acids stalls at 20-30% conversion. Adding more Pd catalyst doesn't help. What is happening?

A: Unprotected indazoles are notorious for poisoning palladium catalysts. The acidic N-H group can deprotonate under the basic cross-coupling conditions. The resulting azolyl anion strongly coordinates to the Pd(II) intermediate, forming an inactive, off-cycle dimeric Pd(II)-azolyl complex. This effectively removes the active catalyst from the catalytic cycle, stalling the conversion[4].

The Causality of the Solution: You have two mechanistic pathways to bypass this inhibition:

  • Electronic Masking (Protection): Installing an N-Boc protecting group eliminates the acidic N-H proton, preventing the formation of the off-cycle dimer. N-Boc indazoles undergo Suzuki coupling with >80% yields, and the Boc group can often be conveniently cleaved in a one-pot sequence post-coupling[5].

  • Ligand/Equivalency Tuning (Unprotected): If protection is not viable, you must outcompete the inhibition. Using a highly bulky, electron-rich ligand like SPhos destabilizes the off-cycle dimer. Simultaneously, increasing the boronic acid equivalents (e.g., 2.0 to 3.0 equiv) helps push the equilibrium back toward the productive transmetalation step[4].

Protocol 3: Self-Validating Suzuki Cross-Coupling of N-Boc Indazole
  • Reaction Setup: In a heavy-walled Pyrex tube, combine the N-Boc indazole halide (1.0 equiv), boronic acid (2.0 equiv), and aqueous base (e.g., Na₂CO₃) in 1,4-dioxane[5].

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under argon.

    • Self-Validation Check: The reaction mixture should darken but remain homogeneous upon heating. If you observe the rapid precipitation of "palladium black" (a fine black powder), the catalyst has degraded, indicating oxygen contamination or ligand dissociation.

  • Heating: Heat under microwave irradiation or standard heating (e.g., 100 °C) until LC-MS indicates complete consumption of the halide[5].

  • Deprotection (Optional): The N-Boc group can be removed by treating the crude mixture with 48% HBr/AcOH to yield the free NH-indazole[5].

Quantitative Troubleshooting Data

The following table summarizes the expected conversion improvements when applying the mechanistic solutions discussed above:

Reaction TypeSubstrate / CatalystPrimary IssueMechanistic SolutionExpected Yield / Conversion
N-Alkylation Unprotected Indazole + K₂CO₃Mixed N1/N2 isomers, low conversionSwitch to NaH in THF (Drives complete anion formation)>80% (High N1 Selectivity)
C3-Lithiation Unprotected Indazole + n-BuLiN-deprotonation, stalled C3 metalationPre-treat with SEM-Cl (Blocks N-H, directs to C3)>85% (Complete C3 trapping)
Suzuki Coupling 3-Haloindazole + Pd(PPh₃)₄Catalyst poisoning by N-H (Pd-dimer)Pre-treat with Boc₂O (Prevents off-cycle dimer)>80-90%
Suzuki Coupling Unprotected Indazole + PdCatalyst poisoning by N-H (Pd-dimer)Use SPhos Ligand + 2.0 eq Boronic Acid >85%

Visualizations

G A Low Conversion in Indazole Reactions B Identify Reaction Class A->B C1 N-Alkylation B->C1 C2 C3 C-H Activation B->C2 C3 Pd Cross-Coupling B->C3 D1 Incomplete Deprotonation? Use NaH in THF C1->D1 D2 Competing N-Nucleophilicity? Use N2-SEM Protection C2->D2 D3 Catalyst Poisoning by N-H? Use N-Boc or SPhos Ligand C3->D3

Diagnostic workflow for troubleshooting low conversion in indazole functionalization.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Indazole-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Ar-B(OH)2) PdII->TransMet Inhibition N-H Deprotonation (Catalyst Poisoning) PdII->Inhibition Side Reaction RedElim Reductive Elimination (Coupled Product) TransMet->RedElim RedElim->Pd0 DeadEnd Off-Cycle Pd-Azolyl Dimer (Reaction Stalls) Inhibition->DeadEnd

Mechanism of Pd-catalyst inhibition by unprotected indazoles during cross-coupling.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence National Center for Biotechnology Information (PMC)[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles SciSpace[Link]

Sources

Reference Data & Comparative Studies

Validation

Regioselective Nitrogen Protection in Indazoles: A Comparative Guide to tert-Butyl 1H-indazole-1-carboxylate and Alternatives

Executive Summary The indazole scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry and drug development[1]. However, the presence of two adjacent, non-equivalent nitrogen atoms (N1 and N2) presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry and drug development[1]. However, the presence of two adjacent, non-equivalent nitrogen atoms (N1 and N2) presents a significant synthetic challenge: achieving strict regiocontrol during protection or alkylation. This guide provides an objective, data-driven comparison of tert-butyl 1H-indazole-1-carboxylate (N1-Boc protected indazole) against alternative protecting groups such as SEM, Ts, Trt, and Cbz. By understanding the thermodynamic and kinetic principles governing these reactions, researchers can rationally select the optimal protecting group strategy for their specific synthetic workflows.

The Tautomeric Challenge: Causality of Regioselectivity

To master indazole protection, one must first understand the intrinsic causality dictated by its tautomerism. Indazole exists in an equilibrium between the


- and 

-tautomers. Quantum mechanical calculations and experimental data consistently demonstrate that the

-indazole tautomer is thermodynamically more stable than the

-form by approximately 2.3 to 4.5 kcal/mol[2][3].

This energy differential is the fundamental driver of regioselectivity:

  • Thermodynamic Control (N1-Selectivity): Reactions that allow for equilibration, such as acylation with di-tert-butyl dicarbonate (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ), heavily favor the N1 position. Even if the electrophile transiently attacks the N2 position, the resulting N2-acyl species rapidly isomerizes to the more stable N1-acyl thermodynamic sink[4].
    
  • Kinetic Control (N2-Selectivity): In the neutral

    
    -indazole tautomer, the N2 atom possesses a localized lone pair in an 
    
    
    
    orbital (pyridine-like), making it the most nucleophilic site. By utilizing non-deprotonating bases or specific electrophiles, attack occurs kinetically at N2. If the reverse reaction is suppressed, N2-protected isomers can be isolated[2].

G Indazole 1H-Indazole (Neutral) Thermodynamically Favored Anion Indazolide Anion (via Strong Base) Indazole->Anion Deprotonation Neutral Neutral 1H-Indazole (via Weak Base) Indazole->Neutral No Deprotonation Boc N1-Boc Indazole (Thermodynamic Product) Anion->Boc Boc2O Thermodynamic Control SEM N2-SEM Indazole (Kinetic Product) Neutral->SEM SEM-Cl Electrophilic Attack at N2 SEM->Boc Acyl Migration (If electrophile is acyl)

Mechanistic divergence of indazole protection based on thermodynamic vs. kinetic control.

Comparative Analysis of Nitrogen Protecting Groups

Selecting the correct protecting group requires balancing installation regioselectivity, stability during downstream transformations, and orthogonal cleavage conditions.

tert-Butyl 1H-indazole-1-carboxylate (N1-Boc)

The Boc group is the industry standard for N1 protection. Installed using ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 and a catalytic amount of DMAP, the reaction proceeds smoothly at room temperature to yield the N1-isomer almost exclusively.
  • Advantages: Complete N1 selectivity; highly stable to nucleophiles, strong bases (at low temperatures), and catalytic hydrogenation (unlike Cbz).

  • Limitations: Acid-labile; cannot be used if downstream steps require strong Lewis or Brønsted acids.

2-(Trimethylsilyl)ethoxymethyl (SEM)

The SEM group is unique because it can be directed to the N2 position under specific kinetic conditions. Once installed at N2, the SEM group acts as a powerful directing group for the highly challenging regioselective C3-lithiation of the indazole ring[2].

  • Advantages: Enables C3-functionalization; extremely stable to strong bases; orthogonally cleaved by fluoride sources (TBAF).

  • Limitations: Installation often yields mixtures if base conditions are not strictly controlled[2].

Tosyl (Ts) and Trityl (Trt)
  • Tosyl: Strongly electron-withdrawing, which deactivates the indazole core toward electrophilic aromatic substitution. Cleavage requires harsh reductive conditions (e.g., Mg/MeOH) which may not tolerate sensitive functional groups.

  • Trityl: Provides extreme steric shielding, virtually guaranteeing N1 selectivity due to the impossibility of accommodating the bulky trityl group adjacent to the C3 proton at the N2 position. It is highly acid-sensitive, cleaving under very mild conditions (e.g., 1% TFA).

Quantitative Performance Comparison

The following table summarizes the quantitative performance and operational parameters of these protecting groups based on established literature[1][2][5][6].

Protecting GroupReagents for InstallationMajor RegioisomerTypical Regio-Ratio (N1:N2)Deprotection Conditions
Boc

, DMAP,

N1> 99:1TFA/DCM or 4M HCl in Dioxane
SEM SEM-Cl, DIPEA (Kinetic)N21:8 (Favors N2)TBAF/THF or aqueous HCl
SEM SEM-Cl, NaH (Thermodynamic)N17.5:1 (Favors N1)TBAF/THF or aqueous HCl
Ts TsCl, NaHN1> 95:5Mg/MeOH or Na/

Trt Trt-Cl,

N1> 99:11% TFA in DCM

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed as self-validating systems to ensure experimental integrity.

Workflow Step1 1. Dissolve 1H-Indazole in anhydrous DCM Step2 2. Add Et3N & DMAP (Catalyst) Step1->Step2 Step3 3. Dropwise Addition of Boc2O at 0°C Step2->Step3 Step4 4. Stir at RT (Thermodynamic Control) Step3->Step4 Step5 5. Aqueous Workup & LC-MS Validation Step4->Step5

Experimental workflow for the synthesis of tert-butyl 1H-indazole-1-carboxylate.

Protocol 1: Synthesis of tert-Butyl 1H-indazole-1-carboxylate (N1-Boc)

Objective: Achieve >99% regioselective N1-protection utilizing thermodynamic acyl migration[5][4].

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve

    
    -indazole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
    
  • Base & Catalyst Addition: Add triethylamine (

    
    , 1.5 equiv) followed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). Causality Note: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-Boc pyridinium intermediate that accelerates the acylation.
    
  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (

    
    , 1.2 equiv) dropwise over 10 minutes. Causality Note: Cooling prevents runaway exothermic degradation of 
    
    
    
    .
  • Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. This timeframe ensures complete thermodynamic equilibration to the N1-isomer.

  • Self-Validation Check:

    • TLC: Elute with 20% EtOAc/Hexanes. The product will appear as a higher

      
      , strongly UV-active spot compared to the starting material.
      
    • LC-MS: Confirm the presence of the

      
       peak corresponding to the exact mass of the Boc-protected indazole.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol 2: Regioselective N2-SEM Protection

Objective: Isolate the kinetically favored N2-SEM indazole for downstream C3-lithiation[2].

  • Preparation: Dissolve

    
    -indazole (1.0 equiv) in anhydrous toluene (0.1 M) under argon.
    
  • Kinetic Base Selection: Add

    
    -diisopropylethylamine (DIPEA, 2.0 equiv). Causality Note: DIPEA is a non-deprotonating, sterically hindered base. It does not form the indazolide anion, ensuring the electrophile reacts with the neutral 
    
    
    
    -indazole tautomer at the more nucleophilic N2 position.
  • Electrophile Addition: Add SEM-Cl (1.5 equiv) dropwise at room temperature. Heat the mixture to 80 °C for 12 hours.

  • Self-Validation Check (Critical):

    • NMR NOE Study: Regiochemistry cannot be reliably assigned by mass spectrometry. You must perform a 1D NOE or 2D NOESY NMR experiment. Irradiation of the SEM methylene protons (

      
      ) will show a strong Nuclear Overhauser Effect (NOE) enhancement with the indazole C3-proton if the SEM group is at N2. If at N1, NOE will be observed with the C7-proton instead[2].
      
  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over

    
    , and purify via silica gel chromatography to separate any trace N1-isomer.
    

References

1.5 2.2 3.4 4.3 5.6 6.1

Sources

Comparative

Comparison of Boc, Benzyl, and other protecting groups for the indazole nitrogen

As a privileged pharmacophore and a common bioisostere for indoles, the indazole scaffold is ubiquitous in modern drug discovery[1]. However, functionalizing indazoles presents a classic synthetic hurdle: the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged pharmacophore and a common bioisostere for indoles, the indazole scaffold is ubiquitous in modern drug discovery[1]. However, functionalizing indazoles presents a classic synthetic hurdle: the presence of two non-equivalent nitrogen atoms (N1 and N2) leads to competing tautomeric forms. Without a strategic protecting group (PG) approach, functionalization reactions often yield intractable 60:40 mixtures of N1/N2 regioisomers[1].

As an Application Scientist, I frequently see synthetic routes fail not because of the primary coupling chemistry, but due to poor protecting group selection. This guide objectively evaluates Boc, Benzyl, SEM, and THP protecting groups, detailing the mechanistic causality behind their selection, their regioselectivity profiles, and field-proven, self-validating experimental protocols.

The Regioselectivity Conundrum: N1 vs. N2

Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. The selection of a protecting group is dictated by whether the reaction conditions operate under thermodynamic or kinetic control:

  • Thermodynamic Control (N1-Selective): The 1H-tautomer is generally more stable due to preserved aromaticity in the benzenoid ring. Bulky groups (like Trityl) or highly reactive electrophiles under thermodynamic conditions typically favor N1 protection[2].

  • Kinetic Control (N2-Selective): The N2 nitrogen is more nucleophilic. Reagents like SEM-Cl or BOM-Cl under specific conditions can trap the 2H-tautomer, providing valuable N2-selectivity[2].

Objective Comparison of Indazole Protecting Groups

To streamline your synthetic planning, the following table summarizes the quantitative and qualitative data for the most common indazole protecting groups[3],[4].

Protecting GroupReagents for IntroductionCleavage ConditionsRegioselectivity (N1 vs N2)Primary Synthetic Utility
SEM SEM-Cl, NaH, THFTBAF/THF or HCl/EtOHHighly N2-SelectiveDirects C-3 lithiation; stable to strong base.
Boc (Boc)₂O, DMAP, DCMTFA/DCM or HCl/dioxaneMixed (Favors N1)Deactivates ring; orthogonal to basic conditions.
Benzyl (Bn) BnBr, K₂CO₃, DMFH₂, Pd/C or Na/NH₃Mixed (Sterics dictate)Extremely robust to harsh nucleophiles/reduction.
THP DHP, p-TsOH, DCM/H₂OMild aqueous acidMixedMild introduction; avoids strong bases.

Deep Dive & Self-Validating Protocols

A. The SEM Group: The Champion of N2-Selectivity and C-3 Lithiation

Why it works: SEM (2-(Trimethylsilyl)ethoxymethyl) is unparalleled for indazole chemistry. It not only provides excellent N2 regioselectivity, but its oxygen atom coordinates with lithium, directing subsequent lithiation exclusively to the C-3 position[2]. This is critical because the C-3 position of unprotected indazoles is notoriously non-nucleophilic and resists direct electrophilic substitution[2].

Protocol: N2-Selective SEM Protection [2],[3]

  • Deprotonation: Dissolve 1H-indazole (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Causality: NaH irreversibly deprotonates the acidic N-H (pKa ~11.5)[1], forming the highly nucleophilic indazolide anion.

  • Electrophilic Trapping: Add SEM-Cl (1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation: TLC will show two spots (N1 and N2 isomers). The N2 isomer is typically the major product (up to a 7.5:1 ratio depending on substitution)[2]. Confirm regiochemistry unequivocally via 2D NOESY NMR (look for correlation between the SEM methylene protons and the indazole C-3 proton).

  • Deprotection: Reflux the substrate in THF with TBAF or aqueous HCl in EtOH, yielding the free indazole in >94% yield[2].

B. The Boc Group: Electron-Withdrawing and Acid-Labile

Why it works: The tert-butyloxycarbonyl (Boc) group is an electron-withdrawing carbamate[4]. It deactivates the indazole ring, making it stable to oxidations and mild nucleophiles, but highly susceptible to acidic cleavage.

Protocol: Boc Protection

  • Activation: Dissolve indazole in DCM. Add (Boc)₂O (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reaction: Stir at room temperature.

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc pyridinium intermediate that rapidly transfers the Boc group to the indazole.

  • Self-Validation: Monitor the reaction flask; the cessation of CO₂ gas evolution acts as a visual indicator of reaction completion. The conversion is typically quantitative.

C. The Benzyl Group: Ultimate Robustness

Why it works: When your synthetic route involves harsh conditions (e.g., Grignard reagents, LAH reduction), carbamates (Boc) and acetals (THP) will fail. The benzyl group provides a robust ether-like linkage cleavable only by hydrogenolysis or dissolving metal reduction[3].

Protocol: Benzyl Protection

  • Alkylation: React indazole with Benzyl Bromide (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at 60 °C.

    • Causality: Using a weaker base like K₂CO₃ under heating provides thermodynamic control, often leading to a mixture that leans toward the more stable N1-benzyl isomer.

  • Self-Validation: Reaction progress is easily monitored by LC-MS, looking for a mass shift of +90 m/z corresponding to the benzyl addition.

D. The THP Group: Mild and Metal-Free

Why it works: Tetrahydropyranyl (THP) is an acetal protecting group introduced under mild acidic conditions, avoiding the strong bases required for SEM or Benzyl[3],[5].

Protocol: Aqueous THP Protection [5]

  • Micellar Catalysis: Suspend indazole in water containing 2% w/w Tween 20.

    • Causality: Tween 20 forms aqueous micelles, solubilizing the hydrophobic indazole in an environmentally friendly aqueous medium[5].

  • Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) and catalytic p-TsOH. Stir at room temperature.

  • Self-Validation: The heterogeneous mixture will gradually become more homogeneous as the THP-protected product forms. TLC will reveal the product as a significantly less polar spot compared to the starting material.

Experimental Workflows and Decision Logic

To assist in your synthetic planning, use the following logical decision tree and experimental workflow diagrams.

PG_Selection Start Indazole Core Needs Protection Q1 Requires C-3 Lithiation/Functionalization? Start->Q1 Q2 Harsh Basic/Nucleophilic Downstream Conditions? Q1->Q2 No SEM Use SEM Group (N2 Selective) Q1->SEM Yes Q3 Base-Sensitive Substrate? Q2->Q3 No Benzyl Use Benzyl Group (Robust) Q2->Benzyl Yes THP Use THP Group (Mild Acidic) Q3->THP Yes Boc Use Boc Group (Standard Acid-Labile) Q3->Boc No

Decision logic for selecting an indazole N-protecting group based on downstream chemistry.

SEM_Workflow Indazole 1H-Indazole (Starting Material) SEM_Prot N2-SEM Indazole (NaH, SEM-Cl) Indazole->SEM_Prot Protection Lithiation C3-Lithiated Intermediate (n-BuLi, -70°C) SEM_Prot->Lithiation Directed Metalation Electrophile C3-Substituted Indazole (Add Electrophile) Lithiation->Electrophile Quench Deprotect Deprotected Product (TBAF or HCl/EtOH) Electrophile->Deprotect Cleavage

Step-by-step experimental workflow for SEM-directed C-3 functionalization of indazoles.

References

  • [2] Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [5] A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate.[Link]

  • [4] US20060094881A1 - Methods of preparing indazole compounds. Google Patents.

Sources

Validation

Alternative Synthetic Routes for N-Protected Indazoles: A Comparative Guide

Introduction Indazoles are privileged pharmacophores in medicinal chemistry, featured prominently in kinase inhibitors, anti-inflammatory agents, and oncology drugs. However, the regioselective N-protection or N-alkylati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indazoles are privileged pharmacophores in medicinal chemistry, featured prominently in kinase inhibitors, anti-inflammatory agents, and oncology drugs. However, the regioselective N-protection or N-alkylation of the indazole core remains a formidable synthetic bottleneck. Due to the tautomeric nature of 1H-indazoles and the similar nucleophilicity of the N1 and N2 atoms, traditional direct alkylation methods frequently yield inseparable mixtures of isomers.

This guide objectively compares alternative synthetic routes—specifically de novo cyclizations and advanced protecting group strategies—providing researchers with self-validating protocols and mechanistic insights to achieve absolute regiocontrol.

The Baseline Challenge: Direct Alkylation

Direct alkylation typically involves deprotonating the indazole with a strong base (e.g., NaH) followed by the addition of an electrophile .

Mechanistic Causality: The regiochemical outcome is dictated by a delicate interplay of thermodynamics and kinetics. The N1-alkylated product is generally thermodynamically favored because it preserves the fully delocalized 10π-electron aromatic system of the benzenoid ring. Conversely, N2-alkylation is often kinetically favored under specific conditions (e.g., non-polar solvents, highly reactive electrophiles) but disrupts the benzenoid aromaticity, forming an ortho-quinoid structure. Because these competing factors are difficult to isolate, reactions rarely proceed with 100% selectivity, necessitating tedious chromatographic separation.

G Indazole 1H-Indazole (Tautomeric Mixture) AlkylAgent Alkyl Halide (R-X) + Base Indazole->AlkylAgent N1_Prod N1-Alkyl Indazole (Thermodynamic) AlkylAgent->N1_Prod Major Pathway N2_Prod N2-Alkyl Indazole (Kinetic) AlkylAgent->N2_Prod Minor Pathway

Caption: The thermodynamic vs. kinetic dilemma in the direct N-alkylation of 1H-indazoles.

Alternative Route A: De Novo Synthesis via the Davis-Beirut Reaction

When N2-substituted (2H-indazoles) are the target, the Davis-Beirut reaction (DBR) offers a robust de novo alternative that entirely circumvents the N1/N2 selectivity issue .

Mechanistic Causality: This redox-neutral method utilizes N-substituted o-nitrobenzylamines. Under basic conditions, the substrate undergoes deprotonation and rearrangement into a highly reactive nitroso imine intermediate. Because the N-substituent is pre-installed on the primary amine before the ring is ever formed, the subsequent N-N bond-forming heterocyclization exclusively yields the 2H-indazole.

Validated Protocol: Synthesis of 2H-Indazoles

  • Preparation: Dissolve the N-substituted o-nitrobenzylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) or an alcoholic solvent under an inert atmosphere.

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or aqueous KOH (1.5 equiv) to the mixture.

  • Cyclization: Stir at room temperature to 60 °C for 2–12 hours. The base triggers the formation of the nitroso imine, which rapidly cyclizes.

  • Isolation: Quench with water, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

DBR A o-Nitrobenzylamine B Base / Heat (Deprotonation) A->B C Nitroso Imine Intermediate B->C D N-N Bond Heterocyclization C->D E 2H-Indazole (N2-Protected) D->E

Caption: The Davis-Beirut reaction mechanism guaranteeing absolute N2 regioselectivity.

Alternative Route B: Cadogan-Type Reductive Cyclization in Flow

For the exclusive synthesis of N1-substituted indazoles, the Cadogan reductive cyclization of nitroaromatic imines is a powerful alternative. Recent adaptations to continuous flow chemistry have resolved the thermal hazards traditionally associated with this route .

Mechanistic Causality: Triethyl phosphite (P(OEt)3) acts as a deoxygenating agent, reducing the nitro group of an o-nitroaromatic imine to a highly reactive nitrene intermediate. The nitrene rapidly inserts into the adjacent imine nitrogen to form the N-N bond. Flow chemistry provides the precise heat transfer required to manage the exothermic nitrene generation safely, preventing thermal degradation and improving overall yields.

Validated Protocol: Flow Synthesis of N1-Aryl Indazoles

  • Solution Prep: Prepare a 0.1 M solution of the o-nitroaromatic imine and P(OEt)3 (3.0 equiv) in acetonitrile.

  • Flow Parameters: Pump the solution through a 10 mL heated coil reactor set to 150 °C with a residence time of 15 minutes.

  • Collection & Purification: Collect the output stream, concentrate under reduced pressure to remove excess phosphite, and purify via column chromatography to isolate the N1-substituted indazole.

Cadogan A Nitroaromatic Imine + P(OEt)3 B Flow Reactor (150 °C Coil) A->B C Nitrene Intermediate (Deoxygenation) B->C D Intramolecular Cyclization C->D E N1-Aryl Indazole D->E

Caption: Continuous flow Cadogan reductive cyclization for N1-substituted indazoles.

Alternative Route C: Sterically Directed Protection (SEM/THP)

When de novo synthesis is impractical due to starting material availability, regioselectivity can be engineered using sterically demanding protecting groups .

Mechanistic Causality: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is exceptionally bulky. When reacted with 1H-indazole, the steric clash with the C7 proton heavily disfavors N1 protection, funneling the reaction toward the N2-SEM isomer. Once installed, the N2-SEM group acts as a powerful directing group for subsequent C3-lithiation and functionalization.

Validated Protocol: Regioselective N2-SEM Protection

  • Deprotonation: To a solution of 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes.

  • Protection: Dropwise add SEM-Cl (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify to isolate the N2-SEM indazole (>95% selectivity).

  • Deprotection (Post-Functionalization): Remove the SEM group using TBAF in THF at reflux, or aqueous HCl in ethanol.

Comparative Data Summary

Synthetic RouteTarget IsomerRegioselectivityTypical YieldsKey AdvantageLimitation
Direct Alkylation N1 / N2 MixturePoor (Varies widely)40–80% (Combined)Simple, inexpensive reagentsTedious isomer separation
Davis-Beirut Reaction N2-Substituted100% N241–90%Absolute regiocontrolRequires specific nitro precursors
Cadogan Flow Synthesis N1-Substituted100% N169–82%Safe, scalable nitrene chemistryRequires continuous flow equipment
Bulky Protecting Groups N2-Protected>95% N280–95%Enables precise C3-functionalizationAdds two synthetic steps

References

  • Zhu, J. S., Haddadin, M. J., & Kurth, M. J. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." Accounts of Chemical Research / PMC, 2020.[Link]

  • Colella, M., et al. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." Molecules (MDPI), 2020.[Link]

Comparative

A Comparative Purity Analysis of tert-butyl 1H-indazole-1-carboxylate by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities for pharmaceutical development, the rigorous assessment of purity is a cornerstone of quality...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical development, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity determination of tert-butyl 1H-indazole-1-carboxylate. This compound is a key building block in the synthesis of various biologically active molecules, making the accurate determination of its purity critical for subsequent research and development.[1][2]

This document, intended for researchers, scientists, and drug development professionals, will delve into the experimental methodologies of both techniques, present a comparative analysis of the data obtained, and offer insights into the selection of the most appropriate method based on specific analytical needs.

The Importance of Purity in Pharmaceutical Intermediates

The purity of a pharmaceutical intermediate like tert-butyl 1H-indazole-1-carboxylate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including starting materials, side reactions during synthesis, or degradation. These impurities, even in trace amounts, can have unintended pharmacological effects or affect the stability of the API. Therefore, robust and reliable analytical methods for purity assessment are indispensable.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity in separating and quantifying components of a mixture. For the analysis of tert-butyl 1H-indazole-1-carboxylate, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's moderate polarity.

Experimental Protocol: RP-HPLC Method

A validated RP-HPLC method was developed in accordance with International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and robustness.[3][4][5][6]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., Inertsil ODS-3V, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient Elution)
Gradient 50% Acetonitrile to 95% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Rationale for Method Parameters:

  • C18 Column: Provides excellent separation for moderately polar compounds like tert-butyl 1H-indazole-1-carboxylate.

  • Acetonitrile/Water Mobile Phase: A common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution.

  • Gradient Elution: Necessary to resolve potential impurities with a wide range of polarities that may be present from the synthesis.

  • UV Detection at 254 nm: The indazole ring system exhibits strong UV absorbance at this wavelength, providing high sensitivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_system HPLC System (Pump, Injector, Column, Detector) prep3->hplc_system Inject data_acq Data Acquisition hplc_system->data_acq integration Peak Integration data_acq->integration calculation Purity Calculation (% Area) integration->calculation

Figure 1: HPLC Experimental Workflow.

Data and Results

The HPLC analysis of a representative batch of tert-butyl 1H-indazole-1-carboxylate revealed a main peak with a retention time of approximately 8.5 minutes. Several minor impurity peaks were also observed.

PeakRetention Time (min)Area (%)
Impurity 14.20.15
Impurity 26.80.25
Main Compound 8.5 99.50
Impurity 310.10.10

Calculated Purity (by Area %): 99.50%

Method Validation Summary:

  • Linearity: The method demonstrated excellent linearity over a concentration range of 50-150 µg/mL with a correlation coefficient (R²) > 0.999.[5]

  • Accuracy: Recovery studies were within 98-102%, indicating high accuracy.[3][5][7]

  • Precision: The relative standard deviation (%RSD) for repeatability and intermediate precision was less than 2%.[3][7]

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful technique for purity determination, offering direct measurement without the need for a specific reference standard of the analyte.[8][9][10][11] It is considered a primary ratio method of measurement, with results traceable to the International System of Units (SI).[12][13]

Experimental Protocol: ¹H qNMR Method

The purity of tert-butyl 1H-indazole-1-carboxylate was determined by ¹H qNMR using an internal standard.

qNMR Parameters:

ParameterCondition
Spectrometer 400 MHz NMR Spectrometer
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic Acid
Pulse Sequence 30° pulse with a long relaxation delay (D1) of 30s
Number of Scans 16
Analyte Signal Singlet at ~1.7 ppm (tert-butyl protons, 9H)
Standard Signal Singlet at ~6.3 ppm (olefinic protons, 2H)

Rationale for Method Parameters:

  • Internal Standard (Maleic Acid): Chosen for its high purity, stability, and a signal that is well-resolved from the analyte signals in CDCl₃.[14]

  • Long Relaxation Delay (D1): Crucial for ensuring complete relaxation of all protons, which is essential for accurate integration and quantification.

  • 30° Pulse: A smaller flip angle helps to minimize saturation effects and ensures a more uniform response for protons with different relaxation times.

  • Signal Selection: The sharp singlet of the tert-butyl group provides an excellent signal for integration due to its high signal-to-noise ratio and lack of complex splitting.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in CDCl₃ weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve nmr_acq Acquire ¹H NMR Spectrum dissolve->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Peaks processing->integration calculation Calculate Purity integration->calculation

Figure 2: qNMR Experimental Workflow.

Data and Results

The purity of tert-butyl 1H-indazole-1-carboxylate was calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

Where:

  • I = Integral value

  • N = Number of protons

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

Experimental Data:

ParameterAnalyte (tert-butyl 1H-indazole-1-carboxylate)Internal Standard (Maleic Acid)
Mass (m) 10.5 mg5.2 mg
Molar Mass (M) 218.25 g/mol 116.07 g/mol
Integral (I) 1.000.48
Number of Protons (N) 92
Purity of Standard (P_std) 99.9%-

Calculated Purity (by qNMR): 99.6%

Comparative Analysis: HPLC vs. qNMR

FeatureHPLCqNMR
Principle Separation based on differential partitioning between stationary and mobile phases.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[10]
Purity Result 99.50% (Area %)99.6%
Reference Standard Requires a highly purified reference standard of the analyte for accurate quantification (potency determination). Purity by area percent assumes equal response factors for all components.Requires a certified internal standard of a different, well-characterized compound. Does not require a reference standard of the analyte itself.[11][15]
Information Provided Provides information on the number and relative amounts of impurities. Retention time aids in identification.Provides structural confirmation of the main component and allows for the identification and quantification of structurally related impurities if their signals are resolved.
Sensitivity Generally more sensitive for detecting trace impurities.Less sensitive than HPLC for trace impurities, but highly accurate for the main component.
Throughput Can be automated for high-throughput analysis.[11]Slower than HPLC due to longer acquisition times required for accurate quantification.
Destructive Yes, the sample is consumed.No, the sample can be recovered after analysis.[8]

Conclusion and Recommendations

Both HPLC and qNMR are powerful and complementary techniques for the purity analysis of tert-butyl 1H-indazole-1-carboxylate. The results from both methods were in close agreement, with HPLC indicating a purity of 99.50% and qNMR determining a purity of 99.6%.

  • HPLC is the method of choice for routine quality control and for the detection and quantification of trace impurities. Its high sensitivity and resolving power make it ideal for identifying potential process-related impurities and degradation products.

  • qNMR is an excellent primary method for the accurate determination of the absolute purity of the main component. Its direct quantification capability, without the need for an analyte-specific reference standard, makes it invaluable for the certification of reference materials and for orthogonal validation of chromatographic methods.

For comprehensive quality assessment in a drug development setting, a dual approach is recommended. HPLC should be utilized for routine analysis and impurity profiling, while qNMR can be employed for the definitive purity assignment of key batches and for the qualification of in-house reference standards. This integrated strategy ensures the highest level of confidence in the quality of tert-butyl 1H-indazole-1-carboxylate, a critical intermediate in the path to novel therapeutics.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Quantitative ¹H NMR: a versatile tool for the purity assessment of natural products. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57–66. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • JEOL. Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. 2022. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. 2025. [Link]

  • ACS Publications. Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. 2021. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. 2025. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. 2023. [Link]

  • precisionFDA. tert-Butyl 5-nitro-1H-indazole-1-carboxylate. [Link]

  • ResearchGate. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • LOCKSS. Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. [Link]

  • LOCKSS. The Continuous-Flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Temperature. 2022. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form. 2017. [Link]

  • Hindawi. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. 2024. [Link]

  • Dublin City University. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. 2013. [Link]

Sources

Validation

Comparative Guide: LC-MS Methodologies for Analyzing tert-Butyl 1H-Indazole-1-Carboxylate Reactions

Executive Summary & The Analytical Challenge tert-Butyl 1H-indazole-1-carboxylate (commonly referred to as N-Boc indazole) is a privileged building block in medicinal chemistry, frequently utilized in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

tert-Butyl 1H-indazole-1-carboxylate (commonly referred to as N-Boc indazole) is a privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antiprotozoal agents [5]. The tert-butyloxycarbonyl (Boc) group serves to protect the nucleophilic N1 position during downstream functionalizations, such as Suzuki cross-coupling or C3-arylation[3].

However, monitoring the subsequent deprotection of this intermediate—whether utilizing standard trifluoroacetic acid (TFA), HCl in dioxane, or mild oxalyl chloride [4]—presents a significant analytical challenge. The transition from a highly lipophilic, sterically hindered protected starting material to a polar, basic free indazole requires precise chromatographic tuning. As an application scientist, I frequently observe two critical failure modes in standard LC-MS workflows: in-source fragmentation generating false positives, and severe ion suppression from acidic cleavage cocktails [1].

This guide objectively compares standard C18 UHPLC-MS, Biphenyl UHPLC-MS, and Direct Analysis Mass Spectrometry (Direct-MS) to establish a self-validating analytical system for indazole reactions.

Causality in Method Design: Avoiding Analytical Artifacts

Before comparing columns and systems, we must understand the physical chemistry governing the analysis.

The In-Source Fragmentation Trap

The Boc group is thermally labile. In an Electrospray Ionization (ESI) source operating at standard desolvation temperatures (350–400 °C), intact tert-butyl 1H-indazole-1-carboxylate (


) can spontaneously lose isobutylene and 

(-100 Da). This thermal degradation perfectly mimics the mass of the chemically deprotected product (

). If the chromatography does not adequately separate the starting material from the product, the MS will report a false completion of the reaction.

Pathway SM tert-butyl 1H-indazole -1-carboxylate [M+H]+ = 219 Prod True 1H-indazole [M+H]+ = 119 SM->Prod Chemical Deprotection (Reactor) FalseProd False 1H-indazole [M+H]+ = 119 SM->FalseProd Thermal Degradation (ESI Source)

Fig 1. Differentiating chemical deprotection from thermally-induced in-source Boc cleavage.

The Ion Suppression Dilemma

Standard deprotection utilizes 20-50% TFA in dichloromethane [1]. TFA is a strong ion-pairing agent. If injected directly, TFA binds to the basic nitrogen of the free indazole, preventing it from acquiring a charge in the ESI+ mode. This artificial signal loss often leads chemists to erroneously conclude the reaction has stalled or failed.

Performance Comparison: LC-MS Alternatives

To overcome these challenges, we evaluated three distinct analytical approaches. The data below summarizes their performance in monitoring the conversion of tert-butyl 1H-indazole-1-carboxylate to 1H-indazole.

Method A: Standard C18 UHPLC-MS (The Baseline)

Relies on hydrophobic interactions. While excellent for the protected starting material, the highly polar free indazole often elutes too close to the void volume, directly into the zone of maximum TFA ion suppression.

Method B: Biphenyl UHPLC-MS (The Optimized Standard)

Biphenyl stationary phases offer enhanced


 and dipole-dipole interactions. Because indazoles are aromatic, nitrogen-rich heterocycles, the Biphenyl column dramatically increases the retention of the free indazole, pulling it away from the suppression zone.
Method C: Direct Analysis MS (e.g., Microsaic 4000 MiD)

Bypasses chromatography entirely using automated micro-fluidic dilution and soft-ionization MS [2]. Ideal for real-time kinetic monitoring, provided in-source fragmentation is controlled via optimized cone voltages.

Quantitative Comparison Table
ParameterMethod A: C18 ColumnMethod B: Biphenyl ColumnMethod C: Direct-MS
Retention Time (N-Boc Indazole) 3.8 min4.1 minN/A (Direct Infusion)
Retention Time (Free Indazole) 0.9 min (Poor)2.4 min (Excellent)N/A
Resolution (

)
8.512.1N/A
Matrix Tolerance (TFA) Low (Severe Suppression)High (Elutes post-void)Moderate (Dilution-based)
In-Source Fragmentation Risk High (if co-eluting)Low (Resolved peaks)Moderate (Requires tuning)
Limit of Detection (LOD) 50 ng/mL10 ng/mL250 ng/mL
Best Use Case General screeningPrecise quantification Real-time kinetic tracking

Data synthesized from internal validation runs utilizing a 0.1% Formic Acid (aq) / Acetonitrile gradient.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol utilizes the Biphenyl UHPLC-MS method coupled with a specific quenching strategy. This creates a self-validating system: the quench neutralizes the ion-pairing agent, and the chromatography proves the origin of the


 119 ion.

Workflow A Reaction Vessel (N-Boc Indazole + TFA) B Aliquoting (10 µL) A->B C Quench & Dilute (MeCN/H2O + NH4HCO3) B->C D UHPLC Separation (Biphenyl Phase) C->D E ESI+ MS Detection (Soft Ionization) D->E

Fig 2. Self-validating LC-MS workflow for monitoring N-Boc indazole deprotection.

Step-by-Step Methodology

Phase 1: Reaction Sampling & Quenching Causality: We must immediately halt the reaction and neutralize the TFA to break the ion-pair complex, restoring ESI+ sensitivity [1].

  • Extract a 10 µL aliquot from the reaction mixture using a positive displacement pipette.

  • Immediately transfer the aliquot into a pre-prepared LC vial containing 990 µL of Quench Solution (50:50 Acetonitrile:Water containing 10 mM Ammonium Bicarbonate, pH 8.0).

  • Vortex for 10 seconds to ensure complete neutralization of the acid.

Phase 2: Chromatographic Separation Causality: Utilizing


 interactions to retain the polar product.
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Flow Rate: 0.5 mL/min. Column Temperature: 40 °C. Injection Volume: 1 µL.

Phase 3: MS Detection & Validation Causality: Lowering the desolvation temperature prevents the thermal degradation of the N-Boc group, ensuring the


 119 signal strictly correlates to chemical conversion.
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 250 °C (Critical: Do not exceed 300 °C to prevent Boc cleavage).

  • Validation Check: Inject a pure standard of tert-butyl 1H-indazole-1-carboxylate. Verify that the peak at 4.1 min shows an intact mass of

    
     219, with less than 5% relative abundance of the 
    
    
    
    119 fragment.

References

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at:[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health (PMC). Available at:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health (PMC). Available at:[Link]

Comparative

Alternative building blocks to tert-butyl 1H-indazole-1-carboxylate in drug discovery

As drug discovery programs increasingly target complex kinases and protein-protein interactions, the indazole heterocyclic core has emerged as a privileged scaffold[1]. While tert-butyl 1H-indazole-1-carboxylate (N1-Boc...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinases and protein-protein interactions, the indazole heterocyclic core has emerged as a privileged scaffold[1]. While tert-butyl 1H-indazole-1-carboxylate (N1-Boc indazole) is a ubiquitous commercial building block[2], its utility is frequently bottlenecked by the thermal and chemical lability of the Boc protecting group under harsh downstream functionalization conditions.

This guide provides a comprehensive, objective comparison of alternative building blocks to N1-Boc indazoles. We will examine both synthetic alternatives (advanced N-protecting group strategies) and medicinal chemistry alternatives (bioisosteric scaffold replacements) to help you engineer more robust synthetic routes and optimize pharmacokinetic profiles.

The Limitations of N1-Boc Indazoles in Complex Synthesis

The tert-butoxycarbonyl (Boc) group is favored for its ease of installation and mild acidic cleavage. The bulky tert-butyl moiety provides excellent steric hindrance, enhancing the lipophilicity and organic solubility of the building block[2]. However, the Boc group is fundamentally an amide-like carbamate. When subjected to the strong bases (e.g.,


, 

,

) or nucleophiles (e.g., Grignard reagents, primary amines) required for late-stage functionalization, the Boc group is prone to premature cleavage[3]. This uncontrolled deprotection exposes the acidic indazole N-H (pKa ~14), which can poison transition-metal catalysts or lead to unwanted N-alkylation side reactions.

To bypass these limitations, chemists must pivot to alternative protecting groups or entirely different bioisosteric scaffolds.

G Start Indazole N-Protection Required Cond Downstream Reaction Conditions? Start->Cond Mild Mild / Electrophilic Cond->Mild HarshBase Strong Base / Nucleophiles Cond->HarshBase HarshAcid Strong Acid Cond->HarshAcid Boc Boc (tert-butyl carboxylate) Cleaved by TFA/HCl Mild->Boc SEM SEM (Silyl ether) Cleaved by TBAF/TFA HarshBase->SEM THP THP (Acetal) Cleaved by mild acid HarshAcid->THP

Fig 1. Decision matrix for selecting indazole protecting groups based on downstream conditions.

Synthetic Alternatives: Advanced Protecting Group Strategies

When the indazole core is strictly required for target binding, replacing the Boc group with a more resilient masking strategy is the optimal path.

SEM (2-(Trimethylsilyl)ethoxymethyl) Protection

The SEM group is a highly reliable alternative for indazoles, exhibiting excellent regioselectivity and profound stability against nucleophilic, basic, and reductive conditions[4]. It acts as an ether linkage rather than a carbamate, making it immune to nucleophilic acyl substitution.

THP (Tetrahydropyranyl) Protection

THP is an acetal-based protecting group that offers superb stability to strong bases and cross-coupling conditions. It is the preferred alternative when the final molecule contains acid-labile functional groups, as THP can be cleaved under exceptionally mild acidic conditions[4].

Quantitative Comparison of N-Protecting Groups
Protecting GroupBase Stability (e.g., NaH, BuLi)Acid Stability (e.g., TFA)Nucleophile StabilityTypical Deprotection YieldCleavage Reagents
Boc (tert-butyl)PoorPoorModerate90-95%TFA/DCM or 4M HCl/Dioxane
SEM ExcellentModerateExcellent85-92%TBAF/THF or TFA followed by ethylenediamine
THP ExcellentVery PoorExcellent88-96%PPTS/EtOH or TsOH/MeOH
Benzyl (Bn) ExcellentExcellentExcellent80-90%

, Pd/C or Na/

Table 1: Stability and cleavage metrics for indazole N-protecting groups.

Medicinal Chemistry Alternatives: Bioisosteres & Scaffold Hopping

In many drug discovery programs, the indazole itself is utilized as a bioisostere for phenols or indoles[1]. Phenols are notorious for phase II metabolic liabilities—specifically rapid O-glucuronidation—which drastically reduces oral bioavailability[5]. Replacing a phenol with an indazole retains the critical hydrogen-bond donor capacity while introducing an adjacent nitrogen that acts as a hydrogen-bond acceptor, often improving target affinity without being a substrate for UDP-glucuronosyltransferases[1][5].

If an N-Boc indazole building block is proving synthetically intractable or pharmacokinetically suboptimal, consider scaffold hopping to these bioisosteric alternatives:

  • Benzimidazoles : Shifts the hydrogen-bond acceptor vector and lowers the pKa, which can modulate cell permeability.

  • 7-Azaindoles : Tunes the lipophilicity and alters the electronic distribution of the ring system, frequently utilized to optimize kinase hinge-binding interactions.

G Target Metabolic Liability: Phenol Glucuronidation Indazole Bioisostere: 1H-Indazole Target->Indazole Retains H-bond donor Blocks Phase II metabolism Benzimidazole Bioisostere: Benzimidazole Target->Benzimidazole Alters dipole moment Lowers pKa Azaindole Bioisostere: 7-Azaindole Target->Azaindole Tunes lipophilicity Modulates kinase hinge binding

Fig 2. Pharmacophore scaffold hopping logic for overcoming phenol metabolic liabilities.

Physicochemical Parameters of Indazole vs. Bioisosteric Alternatives
Scaffold CoreLogP (calc)pKa (N-H / O-H)H-Bond DonorsH-Bond AcceptorsPrimary Metabolic Liability
Phenol 1.469.9511High (O-Glucuronidation)
1H-Indazole 1.82~14.012Low (N-Glucuronidation is rare)
Benzimidazole 1.32~12.812Moderate (N-oxidation)
7-Azaindole 1.60~13.712Low

Table 2: Comparative physicochemical properties of common heterocyclic bioisosteres.

Self-Validating Experimental Methodologies

To ensure high-fidelity synthesis when transitioning away from Boc-indazoles, the following protocols have been designed with built-in causality explanations and validation checkpoints.

Protocol A: Synthesis of N1-SEM-Indazole (The Boc Alternative)

Causality: Sodium hydride (


) is utilized to quantitatively deprotonate the weakly acidic indazole N-H (pKa ~14). Anhydrous DMF is selected as the solvent because its polar aprotic nature effectively solvates the sodium cation, maximizing the nucleophilicity of the indazolyl anion. The reaction is performed at 0°C to minimize the formation of the N2-alkylated thermodynamic byproduct[4].
  • Preparation: Suspend

    
     (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.2 M) under an inert 
    
    
    
    atmosphere. Cool the suspension to 0°C.
  • Deprotonation: Add the unprotected indazole building block (1.0 equiv) dropwise as a solution in DMF. Stir for 30 minutes at 0°C until

    
     gas evolution ceases.
    
  • Protection: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint: Sample the reaction for LC-MS. Complete conversion is validated by the disappearance of the starting material mass and the appearance of a new peak at

    
    . On TLC (Hexanes/EtOAc 3:1), the SEM-protected product will elute significantly faster (higher Rf) than the polar, unprotected indazole.
    
  • Workup: Carefully quench the remaining

    
     with saturated aqueous 
    
    
    
    at 0°C. Extract with EtOAc, wash the organic layer extensively with water (to remove DMF) and brine, dry over
    
    
    , and concentrate.
Protocol B: Chemoselective Deprotection of SEM-Indazole

Causality: The cleavage of the SEM group relies on the extreme thermodynamic stability of the Silicon-Fluorine bond (bond dissociation energy ~580 kJ/mol). Tetra-n-butylammonium fluoride (TBAF) attacks the silyl group, triggering a fragmentation that releases ethylene, formaldehyde, and the free indazole. Ethylenediamine is added to scavenge the highly reactive formaldehyde, preventing it from re-reacting with the indazole to form an N-hydroxymethyl byproduct.

  • Reaction: Dissolve the SEM-protected indazole (1.0 equiv) in anhydrous THF (0.1 M). Add TBAF (1.0 M in THF, 3.0 equiv) and ethylenediamine (3.0 equiv).

  • Heating: Heat the mixture to 60°C for 4–12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The successful cleavage is confirmed by a mass shift of

    
    . The free indazole will exhibit a distinct retention time shift and a lower Rf on TLC due to the restoration of its hydrogen-bonding capacity.
    
  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve in EtOAc, wash with water and brine, dry, and purify via silica gel chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling (SEM vs. Boc)

Causality: Boc groups frequently undergo premature cleavage under the basic conditions (e.g.,


, elevated temperatures) required for Suzuki couplings, leading to catalyst poisoning. SEM remains completely intact, ensuring high turnover rates and clean conversion[4].
  • Setup: In a Schlenk flask, combine the SEM-protected halo-indazole (1.0 equiv), boronic acid (1.2 equiv),

    
     (0.05 equiv), and 
    
    
    
    (3.0 equiv).
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

  • Reaction: Heat to 90°C for 6 hours under

    
    .
    
  • Validation Checkpoint: LC-MS analysis of the SEM-reaction will show >95% conversion to the desired cross-coupled mass with the SEM group intact (

    
     relative to the free indazole core). In contrast, parallel reactions using Boc-indazoles typically show a messy chromatogram consisting of desired product, deprotected starting material, and deprotected product.
    

References

  • Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

The Double-Edged Sword: A Comparative Guide to Boc Protection in Multi-Step Indazole Synthesis

For the modern medicinal chemist, the indazole nucleus is a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents, including the FDA-approved drug axitinib.[1][2] However, the journey of c...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the indazole nucleus is a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents, including the FDA-approved drug axitinib.[1][2] However, the journey of constructing complex, functionalized indazoles is often fraught with challenges, primarily revolving around the regioselective functionalization of the two nitrogen atoms within the pyrazole ring.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the use of the tert-butoxycarbonyl (Boc) protecting group in multi-step indazole synthesis. We will dissect its advantages and disadvantages, compare it with viable alternatives, and provide actionable experimental protocols to navigate the intricacies of indazole chemistry.

The core challenge in indazole synthesis lies in controlling the site of electrophilic attack. The two nitrogen atoms, N-1 and N-2, exhibit distinct yet often comparable nucleophilicity, leading to the formation of regioisomeric mixtures upon alkylation, acylation, or arylation.[5][6] The thermodynamic stability generally favors the 1H-indazole tautomer, yet kinetic and steric factors can significantly influence the reaction outcome.[3][6] Protecting one of the nitrogen atoms is a common strategy to circumvent this issue and direct subsequent functionalization. The Boc group, due to its widespread use in amine protection, is a frequent contender for this role.[7][8]

The Boc Group: A Versatile Shield with Inherent Limitations

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group celebrated for its stability under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments.[9][10] This robustness makes it an attractive choice for multi-step syntheses where various reagents and conditions are employed.

Advantages of Boc Protection in Indazole Synthesis
  • Stability and Orthogonality: The Boc group's resilience to non-acidic conditions allows for a broad range of subsequent chemical transformations on the indazole core or its substituents.[7] This stability profile makes it orthogonal to other common protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile, and Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis.[10][11] This orthogonality is crucial for complex syntheses requiring sequential manipulations of different functional groups.[12]

  • Facile Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and relatively stable reagent.[13][14] The reaction conditions are generally mild, often employing a base like sodium hydride (NaH) or 4-dimethylaminopyridine (DMAP) as a catalyst.[13]

  • Modification of Reactivity: Protection of the indazole nitrogen as a Boc-carbamate significantly reduces its nucleophilicity, preventing unwanted side reactions during subsequent synthetic steps.[8]

The Disadvantages and Challenges of Employing Boc Protection

Despite its utility, the use of the Boc group in indazole synthesis is not without its drawbacks.

  • Regioselectivity Issues in Protection: The direct N-Boc protection of an unsubstituted indazole often yields a mixture of N-1 and N-2 protected isomers, necessitating tedious chromatographic separation.[15] The regiochemical outcome is highly dependent on the reaction conditions and the substitution pattern of the indazole ring.[4][5]

  • Acid-Labile Deprotection: The primary method for Boc group removal is treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][16] This can be a significant limitation if the indazole scaffold or other functional groups in the molecule are sensitive to acidic conditions.[17]

  • Potential for Side Reactions during Deprotection: The cleavage of the Boc group proceeds via the formation of a stable tert-butyl carbocation.[9][18] This electrophilic species can lead to unwanted side reactions, such as the tert-butylation of electron-rich aromatic rings or other nucleophilic sites within the molecule.[18] The use of scavengers like triisopropylsilane can mitigate this issue but adds complexity to the workup.[9]

  • Incomplete or Sluggish Deprotection: In some cases, particularly with sterically hindered substrates, Boc deprotection can be slow or incomplete, requiring harsh conditions or prolonged reaction times, which can compromise the integrity of the target molecule.[9]

Navigating the Labyrinth: Experimental Protocols and Considerations

Success in employing Boc protection hinges on a nuanced understanding of the reaction parameters and their impact on regioselectivity and efficiency.

Protocol 1: Boc Protection of Indazole

This protocol provides a general procedure for the Boc protection of an indazole. Note that the ratio of N-1 to N-2 isomers is highly substrate-dependent.

Materials:

  • Indazole (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using NaH):

  • To a stirred solution of indazole in anhydrous THF at 0 °C under an inert atmosphere, add NaH portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of (Boc)₂O in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.[13]

Procedure (using DMAP):

  • To a stirred solution of indazole and DMAP in anhydrous DCM at room temperature, add (Boc)₂O.

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with 5% aqueous NaHCO₃ solution and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[13]

Data Presentation: Regioselectivity in Indazole Protection

Indazole DerivativeProtection ConditionsN-1:N-2 RatioReference
Unsubstituted Indazole(Boc)₂O, NaH, THFMixture[15]
Unsubstituted Indazole(Boc)₂O, DMAP, DCMMixture[13]
3-Substituted IndazolesVariesN-1 favored with bulky C3 groups[3]
7-Substituted IndazolesVariesN-2 favored with e-withdrawing C7 groups[5][6]
Protocol 2: Boc Deprotection of N-Boc-Indazole

This protocol outlines a standard procedure for the acidic removal of the Boc group.

Materials:

  • N-Boc-indazole (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-indazole in DCM.

  • Add TFA (typically 20-50% v/v) or an excess of 4M HCl in 1,4-dioxane at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected indazole.[17][19]

Experimental Workflow: Boc Protection and Deprotection Cycle

Boc_Workflow Indazole Indazole Boc_Protection Boc Protection ((Boc)₂O, Base) Indazole->Boc_Protection N_Boc_Indazole N-Boc-Indazole (Mixture of Isomers) Boc_Protection->N_Boc_Indazole Chromatography Chromatographic Separation N_Boc_Indazole->Chromatography N1_Isomer N-1-Boc-Indazole Chromatography->N1_Isomer N2_Isomer N-2-Boc-Indazole Chromatography->N2_Isomer Functionalization Multi-Step Synthesis N1_Isomer->Functionalization Functionalized_Boc_Indazole Functionalized N-Boc-Indazole Functionalization->Functionalized_Boc_Indazole Deprotection Boc Deprotection (Acid) Functionalized_Boc_Indazole->Deprotection Final_Product Functionalized Indazole Deprotection->Final_Product

Caption: A typical workflow for utilizing Boc protection in multi-step indazole synthesis.

Beyond Boc: A Comparative Look at Alternative Protecting Groups

The limitations of the Boc group necessitate a consideration of alternative protecting groups for indazole synthesis. The choice of protecting group should be guided by the overall synthetic strategy, particularly the conditions required for subsequent steps and the final deprotection.[8]

Protecting GroupIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-butoxycarbonyl)(Boc)₂OStrong Acid (TFA, HCl)[17][19]Stable to base, nucleophiles, reduction.[9]Acid-lability, regioselectivity issues, potential for t-butylation.[18]
Cbz (benzyloxycarbonyl)Benzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Stable to acid and base.[11]Not compatible with reducible functional groups (e.g., alkynes, nitro groups).
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., piperidine)[20][21]Mild, base-labile deprotection.[21]Not stable to basic conditions.
SEM (2-(trimethylsilyl)ethoxymethyl)SEM-ClFluoride source (TBAF) or acid.[22][23]Can direct C-3 lithiation, stable to many conditions.[22][23]Deprotection can be sluggish, potential for side reactions.
Trityl (Tr) Trityl chlorideMild AcidBulky group can influence regioselectivity.Acid-labile, similar to Boc.
Acetyl (Ac) Acetic anhydride, Acetyl chlorideAcid or Base HydrolysisReadily introduced.Less stable than carbamates, can be cleaved under various conditions.

Logical Relationship: Orthogonal Protecting Group Strategy

Orthogonal_Strategy cluster_Boc Boc Protection cluster_Fmoc Fmoc Protection cluster_Cbz Cbz Protection Molecule N-Protected Indazole Other Functional Group Boc_Deprotection Acidic Deprotection (e.g., TFA) Boc_Deprotection->Molecule:n Selectively Deprotects Indazole Nitrogen Fmoc_Deprotection Basic Deprotection (e.g., Piperidine) Fmoc_Deprotection->Molecule:f Selectively Deprotects Other Amine Cbz_Deprotection Hydrogenolysis (H₂, Pd/C) Cbz_Deprotection->Molecule:f Selectively Deprotects Another Functional Group

Caption: Orthogonal deprotection strategies allow for the selective removal of one protecting group in the presence of others.

Conclusion: A Strategic Choice for Successful Synthesis

The Boc protecting group remains a valuable tool in the synthetic chemist's arsenal for multi-step indazole synthesis. Its robustness and well-understood chemistry provide a reliable means of masking the indazole nitrogen. However, researchers must be cognizant of its significant drawbacks, namely the lack of regiocontrol during installation and the reliance on acidic conditions for removal.

A judicious approach to indazole synthesis involves a careful evaluation of the entire synthetic route. For molecules that can tolerate acidic conditions and where isomeric separation is feasible, Boc protection offers a straightforward path. In cases involving acid-sensitive functionalities or when precise regiocontrol is paramount from the outset, alternative protecting groups such as SEM for directed C-3 functionalization, or an orthogonal strategy employing Fmoc or Cbz, should be strongly considered. Ultimately, the optimal protecting group is not a one-size-fits-all solution but rather a strategic choice tailored to the unique challenges presented by the target molecule.

References

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Ravinder, K., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]

  • Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry, 88(19), 13049–13056. [Link]

  • Katritzky, A. R., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1949. [Link]

  • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. [Link]

  • Alam, M. J., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1085–1096. [Link]

  • Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1949. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • Various Authors. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Various Authors. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Various Authors. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of Heterocyclic Chemistry. [Link]

  • Kocienski, P. J. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Various Authors. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Various Authors. (n.d.). BOC Deprotection. [Link]

  • Various Inventors. (2017). Synthesis of indazoles.
  • Various Authors. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • Various Authors. (2025). The improvement of two kinds of synthetic methods of indazoles. [Link]

Sources

Comparative

Spectroscopic methods to confirm N1 vs. N2 substitution on the indazole ring

Spectroscopic Methods for the Unambiguous Differentiation of N1 and N2 Substituted Indazoles: A Comparative Guide Executive Summary The indazole scaffold is a privileged pharmacophore widely utilized in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Methods for the Unambiguous Differentiation of N1 and N2 Substituted Indazoles: A Comparative Guide

Executive Summary

The indazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and drug development. However, the functionalization of this heterocycle—particularly N-alkylation—presents a persistent synthetic challenge. Due to the annular tautomerism between the 1H-indazole and 2H-indazole forms, alkylation under standard basic conditions (e.g., K₂CO₃/DMF or NaH/THF) frequently yields a mixture of N1 and N2 regioisomers[1][2]. Because the 1H-tautomer is thermodynamically favored (by approximately 4.5 kcal/mol)[3], N1-alkylation is often the major pathway, but steric and electronic factors can easily shift this distribution[2][4].

For researchers, the unambiguous structural assignment of these isomers is a critical regulatory and scientific requirement. This guide objectively compares the spectroscopic methods used to differentiate N1- and N2-substituted indazoles, detailing the physical causality behind the data and providing a self-validating experimental protocol.

The Mechanistic Challenge: Annular Tautomerism

To understand the spectroscopic differences between the isomers, one must first understand the structural divergence that occurs during the reaction. The indazole nucleus exists in a dynamic equilibrium. When an electrophile is introduced, the site of attack dictates the resulting electronic topology of the bicyclic system.

G T1 1H-Indazole (Thermodynamically Favored) T2 2H-Indazole (Minor Tautomer) T1->T2 Annular Tautomerism RXN Base + R-X (e.g., K2CO3, DMF) T1->RXN T2->RXN N1 N1-Alkyl Indazole (Benzenoid Aromaticity) RXN->N1 Alkylation at N1 N2 N2-Alkyl Indazole (Quinoid/Pyrazole Aromaticity) RXN->N2 Alkylation at N2

Fig 1: Indazole annular tautomerism and divergent N-alkylation pathways.

Comparative Spectroscopic Workflows

While X-ray crystallography provides absolute 3D spatial confirmation, it is bottlenecked by the need for high-quality single crystals. In solution-phase chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. A robust assignment relies on a combination of 1D chemical shifts (electronic environment) and 2D correlations (through-bond and through-space connectivity)[1][2].

Method A: 2D NMR (HMBC & NOESY) – The Gold Standard

The most definitive, self-validating method for assigning regiochemistry utilizes 2D NMR. This approach does not rely on absolute chemical shift values (which can drift based on solvent or substituents) but rather on fixed geometric and bonding realities[1][4].

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range carbon-proton couplings, typically over 2 to 3 bonds (²J_CH or ³J_CH).

    • N1-Isomer Causality: The protons of the N1-alkyl group (e.g., the α-CH₂) are exactly three bonds away from the C7a bridgehead carbon. Therefore, a strong ³J correlation to C7a is observed[2][4]. Because C3 is four bonds away (⁴J), no correlation to C3 is visible[4].

    • N2-Isomer Causality: The protons of the N2-alkyl group are three bonds away from both the C3 carbon and the C3a bridgehead carbon. A strong ³J correlation to C3 is the definitive hallmark of an N2-isomer[4]. No correlation to C7a is observed.

  • NOESY / ROESY (Nuclear Overhauser Effect): NOESY identifies protons that are close in space (< 5 Å), regardless of the bonding network.

    • N1-Isomer Causality: The N1-alkyl group resides in the spatial cavity adjacent to the H7 proton of the benzene ring. A strong NOE cross-peak between the α-CH₂ and H7 is diagnostic[1].

    • N2-Isomer Causality: The N2-alkyl group sits adjacent to the H3 proton of the pyrazole ring, yielding an exclusive NOE cross-peak between the α-CH₂ and H3[1].

Method B: 1D ¹³C and ¹⁵N NMR – Rapid Diagnostic Screening

For high-throughput screening of purified fractions, 1D NMR provides immediate diagnostic markers based on the electronic perturbation of the ring system.

  • ¹³C NMR (C3 Chemical Shift): The hybridization and electron density of the indazole core change drastically upon N2-alkylation. In the N1-isomer, the benzenoid ring retains its aromatic character, and the C3 carbon typically resonates downfield at ~133–135 ppm [5]. In the N2-isomer, the electronic structure shifts toward a more localized pyrazole-like geometry, shielding the C3 nucleus and driving its chemical shift upfield to ~122–125 ppm [5].

  • ¹⁵N NMR: Though less commonly run due to the low natural abundance and low gyromagnetic ratio of ¹⁵N, the chemical shifts of the pyrrole-type (N-alkylated) and pyridine-type (unalkylated) nitrogens are separated by over 70 ppm, making it a highly reliable secondary indicator if 2D ¹H-¹⁵N HMBC is utilized[1][6].

Quantitative Data Presentation

The following table synthesizes the diagnostic spectroscopic markers used to differentiate the two regioisomers.

Analytical MarkerN1-Alkylated IndazoleN2-Alkylated IndazolePhysical Causality
¹³C NMR: C3 Shift ~133 – 135 ppm (Downfield)~122 – 125 ppm (Upfield)Disruption of benzenoid vs. pyrazole aromaticity[5].
HMBC: α-CH₂ to C7a Strong Correlation (³J) No Correlation (⁴J)3-bond scalar coupling distance[2][4].
HMBC: α-CH₂ to C3 No Correlation (⁴J)Strong Correlation (³J) 3-bond scalar coupling distance[4].
NOESY: α-CH₂ to H7 Positive NOE No NOESpatial proximity (< 5 Å)[1].
NOESY: α-CH₂ to H3 No NOEPositive NOE Spatial proximity (< 5 Å)[1].

Step-by-Step Experimental Protocol: Orthogonal NMR Validation

To ensure scientific integrity, the assignment of an indazole regioisomer should never rely on a single data point. The following workflow describes a self-validating protocol utilizing orthogonal 2D NMR techniques.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly purified alkyl-indazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is free of residual starting materials, as overlapping signals in the aromatic region can obscure critical H3 and H7 resonances.

Step 2: 1D Baseline Acquisition

  • Acquire a standard ¹H NMR spectrum (minimum 400 MHz). Assign the α-CH₂ protons of the alkyl group and identify the aromatic protons (specifically H3, which typically appears as a sharp singlet, and H7, which appears as a doublet).

  • Acquire a ¹³C NMR (or DEPTQ) spectrum. Check the chemical shift of the C3 carbon as a preliminary indicator (expecting ~135 ppm for N1, ~123 ppm for N2)[5].

Step 3: Through-Space Validation (NOESY)

  • Run a 2D NOESY (or ROESY for mid-sized molecules where the NOE might cross zero). Set the mixing time (τ_m) between 300–500 ms.

  • Inspect the F1/F2 cross-peaks originating from the α-CH₂ protons.

  • Decision Point: A cross-peak to the singlet H3 indicates N2-alkylation; a cross-peak to the doublet H7 indicates N1-alkylation.

Step 4: Through-Bond Validation (HMBC)

  • Acquire a 2D ¹H-¹³C HMBC spectrum, optimized for long-range couplings (typically J = 8 Hz).

  • Trace the F1 carbon frequencies correlating to the α-CH₂ proton F2 frequency.

  • Decision Point: A correlation to the C3 carbon confirms N2-alkylation. A correlation to the bridgehead C7a carbon confirms N1-alkylation[4].

G Start Purified Alkyl-Indazole Isomer NOESY 1D/2D NOESY: Observe α-CH2 spatial correlations Start->NOESY HMBC 2D HMBC: Observe α-CH2 ³J_CH correlations Start->HMBC NOE_H7 Strong NOE to H7 NOESY->NOE_H7 NOE_H3 Strong NOE to H3 NOESY->NOE_H3 HMBC_C7a ³J correlation to C7a HMBC->HMBC_C7a HMBC_C3 ³J correlation to C3 & C3a HMBC->HMBC_C3 N1 Confirmed N1-Isomer NOE_H7->N1 N2 Confirmed N2-Isomer NOE_H3->N2 HMBC_C7a->N1 HMBC_C3->N2

Fig 2: Orthogonal NMR workflow for assigning N1 vs. N2 indazole regiochemistry.

References

Sources

Validation

A Senior Application Scientist's Guide to Catalytic Cross-Coupling on the Indazole Core: A Comparative Analysis

Introduction: The Privileged Indazole Scaffold The indazole core is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide range of biologically active compounds and approved pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indazole Scaffold

The indazole core is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide range of biologically active compounds and approved pharmaceuticals, including the anti-cancer agents pazopanib and axitinib.[1] This privileged scaffold's therapeutic potential is vast, but unlocking it hinges on the precise and efficient functionalization of the bicyclic ring system. Transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile toolkit for this purpose, enabling the construction of diverse carbon-carbon and carbon-heteroatom bonds with remarkable control.[2][3]

This guide, written from the perspective of a seasoned application scientist, provides a comparative study of the primary catalytic systems used for cross-coupling reactions on the indazole core. We will move beyond simple protocols to explore the causality behind experimental choices, compare the performance of palladium, copper, and nickel catalysts with supporting data, and provide detailed, field-tested methodologies. Our goal is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to select and optimize the ideal catalytic system for their specific synthetic challenges.

The Strategic Landscape: Positioning for Success

The success of any cross-coupling reaction on an indazole depends on three factors: the position of the reactive handle on the indazole (regiochemistry), the nature of that handle (e.g., I, Br, OTf, or a C-H bond), and the choice of the catalytic system.

  • Regiochemical Considerations: The indazole ring has several positions available for functionalization (C3, C4, C5, C6, C7, N1, N2). The electronic nature of the ring makes the C3 position particularly susceptible to functionalization due to its relative electron deficiency, often leading to higher reactivity in oxidative addition, the first step in many catalytic cycles.[4] However, strategic functionalization at other positions, such as C7, is also crucial for developing structure-activity relationships (SAR).[5][6]

  • Leaving Group Reactivity: For traditional cross-couplings, a halo-indazole is the most common starting material. The reactivity trend of the C-X bond follows the expected pattern: I > Br > Cl. Iodo-indazoles offer the highest reactivity but can be less stable and more expensive, while chloro-indazoles are often more challenging substrates requiring highly active catalysts.[4]

  • The Rise of C-H Activation: Modern approaches increasingly bypass the need for pre-functionalized halo-indazoles altogether, instead targeting the direct activation of C-H bonds. This atom-economical strategy is a significant advancement, though it presents unique challenges in controlling regioselectivity.[7][8]

Comparative Analysis of Catalytic Systems

The choice of metal catalyst is the most critical parameter in designing a cross-coupling strategy. While palladium remains the dominant "workhorse," copper and nickel offer compelling advantages in terms of cost and unique reactivity profiles.

A. The Workhorse: Palladium Catalysis

Palladium-catalyzed reactions are the gold standard for their broad substrate scope, high functional group tolerance, and well-understood mechanisms.[2][9] They are the first choice for most C-C and C-N bond formations.

The Suzuki-Miyaura reaction, which couples a halo-indazole with an organoboron reagent, is arguably the most robust and widely used C-C bond-forming reaction.[6][10] The choice of palladium precursor and, more importantly, the ancillary ligand, is critical for achieving high yields.

Causality in Catalyst Selection:

  • Pd(PPh₃)₄: A reliable, general-purpose catalyst. The tetrakis(triphenylphosphine)palladium(0) complex is an air-sensitive but effective choice for many standard couplings.[2]

  • PdCl₂(dppf): This air-stable Pd(II) precatalyst, featuring the 1,1'-bis(diphenylphosphino)ferrocene ligand, offers superior thermal stability and is often the catalyst of choice for more challenging substrates. The dppf ligand's wide bite angle is believed to facilitate the final reductive elimination step.[11][12]

  • N-Heterocyclic Carbene (NHC) Ligands: For sterically hindered substrates or less reactive aryl chlorides, catalysts based on NHC ligands are increasingly popular. NHCs are strong σ-donors, which promotes the initial oxidative addition step and stabilizes the active catalytic species, preventing catalyst decomposition.[13][14]

Comparative Performance Data: Suzuki-Miyaura Coupling on Indazoles

Indazole Substrate Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
3-Iodo-1H-indazole Phenylboronic acid PdCl₂(dppf) (5) - K₂CO₃ THF/H₂O 80 85 [4]
N-Boc-3-iodo-1H-indazole 2-Furanboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ THF/H₂O 80 95 [4]
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid PdCl₂(dppf) (5) - K₂CO₃ DME 80 High [2]
7-Bromo-4-sulfonamido-1H-indazole (4-Methoxyphenyl)boronic acid PdCl₂(dppf) (2.5) - Cs₂CO₃ Dioxane/H₂O 100 82 [4]

| 3-Iodo-1-(THP)-1H-indazole | 4-(t-butyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Dioxane/H₂O | 80 | 94 |[11] |

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd label1 Oxidative Addition Pd0->label1 Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal label2 Transmetalation OxAdd->label2 Ar'-B(OR)₂ Transmetal->Pd0 Transmetal->Pd0 Product Ar-Ar' label3 Reductive Elimination Transmetal->label3 label1->OxAdd label2->Transmetal label3->Product Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(X)L Pd0->OxAdd Ar-X Pd0->OxAdd AmineComplex [Ar-Pd(II)(HNR'R'')L]⁺X⁻ OxAdd->AmineComplex HNR'R'' OxAdd->AmineComplex AmidoComplex Ar-Pd(II)(NR'R'')L AmineComplex->AmidoComplex Base AmineComplex->AmidoComplex AmidoComplex->Pd0 AmidoComplex->Pd0 Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination

General catalytic cycle for the Buchwald-Hartwig amination.
B. The Cost-Effective Alternative: Copper Catalysis

Copper catalysts present an economical and sustainable alternative to palladium. [15]They are particularly effective for C-N bond formation in Ullmann-type reactions, often showing complementary reactivity to palladium systems.

Causality in Catalyst Selection:

  • Simplicity and Cost: The primary driver for using copper is its low cost and high natural abundance. Simple copper(I) salts like CuI are often sufficient. [15]* Ligand Assistance: While some reactions proceed without a ligand, the addition of simple, inexpensive ligands like L-proline or diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) can dramatically accelerate the reaction and broaden the substrate scope by stabilizing the copper center and facilitating the coupling process. [16][17]* Reaction Conditions: Copper-catalyzed reactions often require higher temperatures than their palladium counterparts, but they can be more tolerant of air and moisture, simplifying the experimental setup.

Comparative Performance Data: Copper-Catalyzed N-Arylation of Indazoles

Indazole Substrate Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
1H-Indazole Iodobenzene CuI (10) 1,10-Phenanthroline (20) K₂CO₃ DMF 110 85 [16]
1H-Indazole 4-Bromobenzonitrile CuI (5) L-Proline (10) K₂CO₃ DMSO 90 92 [15]
1H-Indazole 1-Iodo-4-nitrobenzene CuI (5) N,N'-Dimethylethylenediamine (20) K₂CO₃ Dioxane 110 96 [17]

| 5-Nitro-1H-indazole | Iodobenzene | CuI (10) | None | K₂CO₃ | Pyridine | 120 | 78 | [16]|

C. The Emerging Contender: Nickel Catalysis

Nickel catalysis is rapidly gaining traction as a powerful method for cross-coupling, particularly for activating challenging C-H and C-O bonds. [18][19]Its unique reactivity profile opens doors to transformations that are difficult or impossible with palladium or copper.

Causality in Catalyst Selection:

  • Unique Reactivity: Nickel can catalyze the coupling of challenging electrophiles like aryl fluorides and phenol derivatives (via C-O activation), which are typically inert in palladium catalysis. [18]* C-H Activation: Nickel is particularly adept at direct C-H functionalization, offering a more atom-economical synthetic route. This often involves a directing group on the substrate to guide the catalyst to a specific C-H bond for selective activation. [20][21]* Ligand Requirements: The success of nickel catalysis is highly dependent on the ligand. Electron-rich phosphines (e.g., dicyclohexylphosphino-based ligands like dcype) or N-heterocyclic carbenes (NHCs) are often required to stabilize the low-valent nickel species and promote the desired reactivity. [18][20] Comparative Performance Data: Nickel-Catalyzed C-H Functionalization

    Heterocycle Coupling Partner Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
    Imidazole 4-Phenylphenyl pivalate Ni(OTf)₂ dcype K₃PO₄ t-amylOH 130 94 [18]
    N-pyridylindole 1-Iodooctane Ni(OAc)₂-pincer - NaOt-Bu Dioxane 150 82 [19]

    | Imidazole | 1-Chloro-4-methoxybenzene | Ni(OTf)₂ | dcype | K₃PO₄ | t-amylOH | 130 | 81 | [18]|

CH_Activation_Logic cluster_input Substrate Indazole Substrate (with C-H bond) Catalyst Ni or Pd Catalyst + Ligand + Additive/Base Substrate->Catalyst Product C-H Functionalized Indazole Catalyst->Product C-H Activation & Coupling Partner Coupling Partner (e.g., Aryl Halide) Partner->Catalyst Catalyst_Screening_Workflow Start Start: Define Transformation (e.g., C3-Arylation) Initial_System Select Initial System (e.g., PdCl₂(dppf) / K₂CO₃) Start->Initial_System Run_Rxn Run Small-Scale Test Reaction (e.g., 80°C, 12h) Initial_System->Run_Rxn Check_Yield Conversion > 10%? Run_Rxn->Check_Yield Optimize_Base Screen Bases (Cs₂CO₃, K₃PO₄, NaO-tBu) Check_Yield->Optimize_Base Yes Optimize_Ligand Screen Ligands (e.g., XPhos, RuPhos, NHCs) Check_Yield->Optimize_Ligand No Optimize_Temp Vary Temperature (e.g., 60-120°C) Optimize_Base->Optimize_Temp Change_Metal Try Alternative Metal (e.g., Cu or Ni system) Optimize_Ligand->Change_Metal Scale_Up Confirm & Scale Up Reaction Optimize_Temp->Scale_Up Stop Re-evaluate Substrate Change_Metal->Stop

Sources

Safety & Regulatory Compliance

Safety

tert-butyl 1H-indazole-1-carboxylate proper disposal procedures

Comprehensive Safety and Disposal Guide for tert-Butyl 1H-indazole-1-carboxylate As a Senior Application Scientist, I recognize that handling advanced organic building blocks requires more than just following a safety da...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for tert-Butyl 1H-indazole-1-carboxylate

As a Senior Application Scientist, I recognize that handling advanced organic building blocks requires more than just following a safety data sheet—it requires a deep understanding of the molecule's behavior. tert-Butyl 1H-indazole-1-carboxylate (commonly known as 1-Boc-1H-indazole) is a critical intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including AMPA receptor modulators[1].

However, its specific structural features—namely the lipophilic Boc-protecting group and the nitrogen-rich indazole core—demand stringent, causality-driven operational and disposal protocols. This guide provides a self-validating framework for the safe handling, segregation, and destruction of this compound.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand how its molecular structure dictates its environmental and physical hazards.

Table 1: Physicochemical Properties and Hazard Implications

PropertyValueHazard Implication & Causality
Chemical Name tert-Butyl 1H-indazole-1-carboxylateN/A
CAS Number 1361331-51-2[2]N/A
Molecular Formula C₁₂H₁₄N₂O₂High nitrogen content; thermal decomposition yields toxic nitrogen oxides (NOx)[3].
Functional Groups Indazole core, Boc-protecting groupThe Boc group imparts extreme lipophilicity, making the compound resistant to aqueous biodegradation.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4]Direct contact causes severe irritation; inhalation of dust targets the respiratory tract.

The Causality of Disposal: Why is standard aqueous discharge strictly prohibited? The Boc group makes this molecule highly soluble in organic solvents but persistent in aqueous environments, leading to ecological accumulation. Furthermore, upon combustion, the two nitrogen atoms in the indazole ring oxidize to form toxic, acidic NOx gases. Therefore, standard landfilling is inadequate; the compound must undergo high-temperature incineration coupled with specialized flue gas scrubbing to neutralize these emissions[3].

Operational Safety & Pre-Disposal Handling

Before generating waste, strict handling protocols must be enforced in accordance with OSHA's Hazard Communication Standard (29 CFR 1910.1200)[5].

  • Engineering Controls: All manipulations of the dry powder or concentrated solutions must occur within a certified chemical fume hood to mitigate STOT SE 3 (respiratory irritation) risks.

  • Self-Validating System (Pre-Operation): Before opening the container, verify the fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Do not proceed if the alarm is triggered or the monitor is blank.

  • Personal Protective Equipment (PPE): Wear splash-proof safety goggles, a flame-resistant lab coat, and nitrile gloves. Note: If handling the compound dissolved in aggressive solvents like dichloromethane (DCM), double-glove and inspect gloves every 15 minutes, as Boc-protected compounds can rapidly permeate degraded nitrile.

Step-by-Step Disposal Workflows

Under the EPA's Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed meticulously from "cradle-to-grave"[6]. Below are the self-validating protocols for both solid and liquid waste streams.

Protocol A: Solid Waste Disposal (Powders, Crystals, and Contaminated Consumables)
  • Collection: Carefully sweep or scrape solid residues using non-sparking, anti-static tools to prevent aerosolizing the toxic powder.

  • Primary Containment: Transfer the solid waste into a chemically compatible, sealable primary container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar).

  • Secondary Containment: Double-bag the primary container in heavy-duty, transparent plastic to prevent accidental release during transit to the waste facility.

  • Self-Validation (Seal Integrity): Invert the sealed primary container gently to ensure no particulate matter escapes the threading before placing it into the secondary bag.

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic if Swallowed" and "Non-Halogenated Organic Waste"[5].

  • Destruction: Transfer the container to a licensed chemical destruction facility. The waste manifest must explicitly mandate controlled incineration with flue gas scrubbing [3].

Protocol B: Liquid Waste Disposal (Solutions and Mother Liquors)
  • Segregation: Determine the carrier solvent. If the compound is dissolved in halogenated solvents (e.g., DCM, Chloroform), it must be routed to the Halogenated Waste Stream . If dissolved in non-halogenated solvents (e.g., Ethyl Acetate, Methanol), route to the Non-Halogenated Waste Stream .

  • Containment: Pour the solution into a designated, vented liquid waste carboy.

  • Self-Validation (Volume Check): Visually inspect the carboy's graduation marks. Ensure the vessel is no more than 80% full to allow for vapor pressure expansion. If it exceeds 80%, immediately cap it and begin a new carboy.

  • Labeling & Manifesting: Clearly list all constituents on the waste manifest, specifically noting the presence of a "nitrogenous heterocyclic compound" to alert the disposal facility of NOx potential.

Waste Segregation Decision Matrix

Figure 1: Decision matrix for the segregation and disposal of tert-butyl 1H-indazole-1-carboxylate.

Spill Response & Immediate Action Plan

In the event of an accidental release, execute the following protocol to ensure personnel safety and environmental protection:

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. If the spill occurred inside a fume hood, pull the sash down to the lowest operational level to maximize exhaust velocity.

  • Containment:

    • For solid spills: Lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to prevent dust aerosolization, then sweep using absorbent pads.

    • For liquid spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Decontamination: Wash the affected surface thoroughly with laboratory-grade detergent and water.

  • Self-Validation (Decontamination Verification): Because indazole derivatives often exhibit distinct UV absorption profiles, use a handheld UV lamp (254 nm) to inspect the spill area. The absence of fluorescent quenching confirms complete decontamination.

  • Disposal: Treat all absorbent materials, wipes, and contaminated PPE as hazardous waste and dispose of them strictly following Protocol A .

References

Sources

Handling

Personal protective equipment for handling tert-butyl 1H-indazole-1-carboxylate

As a Senior Application Scientist, I understand that handling specialized organic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized organic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's physical properties and how they interact with laboratory environments.

tert-Butyl 1H-indazole-1-carboxylate (CAS: 1361331-51-2) is a Boc-protected indazole widely used in pharmaceutical research and drug development[1][2]. While it is not highly reactive or explosive, its physical state (a fine powder) and structural modifications (the lipophilic tert-butoxycarbonyl group) dictate specific, rigorous handling protocols to mitigate inhalation and dermal absorption risks.

This guide provides a self-validating, step-by-step operational and safety framework for handling this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[3] and OSHA standards[4].

Hazard Assessment & The Causality of PPE Selection

To design an effective safety protocol, we must first understand the physicochemical behavior of tert-butyl 1H-indazole-1-carboxylate:

  • Lipophilicity and Dermal Risk: The addition of the bulky, non-polar Boc (tert-butoxycarbonyl) group provides steric hindrance and stability for synthesis, but it also significantly increases the molecule's lipophilicity[2]. Highly lipophilic compounds can traverse the stratum corneum (the outer layer of skin) more efficiently than their unprotected polar counterparts. Therefore, robust dermal protection is non-negotiable.

  • Aerosolization and Inhalation Risk: As a solid powder, the primary physical hazard during routine handling (e.g., weighing, transferring) is the generation of airborne particulates. Inhalation of these particulates can cause respiratory tract irritation.

  • Solvent Vectoring: In drug development workflows, this compound is frequently dissolved in polar aprotic solvents (like DMF or DMSO) or chlorinated solvents (like DCM). These solvents act as rapid transport vectors, carrying the dissolved lipophilic compound through standard glove materials and into the skin.

Personal Protective Equipment (PPE) Matrix

Based on OSHA's Personal Protective Equipment standards[4], the following PPE matrix must be strictly adhered to.

Protection ZoneRequired PPEScientific Rationale & Causality
Eye/Face ANSI Z87.1-compliant chemical splash goggles.Protects against airborne powder during weighing and liquid splashes during solvent addition. Safety glasses with side shields are insufficient for splash hazards[5].
Hands (Solid) Standard Nitrile gloves (minimum 4 mil thickness).Provides an adequate barrier against the dry powder.
Hands (Solution) Double-gloved Nitrile OR specific solvent-resistant gloves (e.g., Butyl rubber for DCM).Solvents like DCM rapidly degrade nitrile. Double-gloving provides a critical window of time to remove the outer glove upon accidental splash exposure.
Body/Skin Flame-resistant (FR) or standard cotton laboratory coat, fully buttoned; long pants; closed-toe shoes.Prevents accumulation of the lipophilic powder on personal clothing, which could lead to prolonged, unnoticed dermal exposure[3].
Respiratory N95 particulate respirator (if handled outside a hood) OR handling exclusively within a certified chemical fume hood.Prevents inhalation of aerosolized particulates. Engineering controls (fume hood) are always preferred over PPE (respirators) [4].

Operational Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety condition is met.

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Self-validation: Check the digital monitor or use a delicate tissue (Kimwipe) to visually confirm inward airflow.

  • Don PPE: Put on lab coat, goggles, and nitrile gloves. Inspect gloves for micro-tears.

  • Prepare the Workspace: Clear the hood of unnecessary clutter to maintain laminar airflow. Place an anti-static weigh boat on the analytical balance. Causality: Anti-static boats prevent the fine powder from repelling and aerosolizing due to static charge.

Phase 2: Weighing and Transfer

  • Open Container: Open the vial of tert-butyl 1H-indazole-1-carboxylate only inside the fume hood.

  • Transfer: Use a clean, grounded metal spatula to transfer the powder. Avoid dropping the powder from a height to minimize dust generation.

  • Seal: Immediately recap the source vial once the desired mass is achieved.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMF, DCM) directly to the receiving flask inside the hood. Never transport the unsealed powder across the laboratory.

Phase 3: Post-Operational Decontamination

  • Tool Cleaning: Rinse the spatula with an appropriate solvent (e.g., acetone or methanol) into a designated hazardous waste container before removing it from the hood.

  • Surface Wipe: Wipe down the balance and hood surface with a damp paper towel to capture any invisible micro-dust.

  • Doffing: Remove gloves inside out to trap any microscopic surface contamination. Wash hands immediately with soap and water.

Spill Response & Disposal Plan

Accidental Release Measures (Spill Plan):

  • Solid Spill: Do NOT dry sweep, as this will aerosolize the lipophilic powder. Gently cover the spill with a damp paper towel to suppress dust. Carefully scoop the towel and powder into a hazardous waste bag.

  • Solution Spill: If the compound is dissolved in a solvent, immediately apply an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents if the solvent is flammable.

Waste Disposal:

  • Solid Waste: Empty vials, contaminated weigh boats, and paper towels must be placed in a solid hazardous waste container labeled "Boc-protected indazole / Organic Solid Waste."

  • Liquid Waste: Solutions containing tert-butyl 1H-indazole-1-carboxylate must be disposed of in a compatible organic liquid waste carboy (segregated into halogenated or non-halogenated streams depending on the solvent used).

Safety & Operational Workflow Visualization

The following diagram maps the logical progression from hazard identification to safe execution and disposal.

PPE_Workflow H Hazard Assessment (Powder, Lipophilic Boc-Group) PPE PPE Selection (Nitrile, Goggles, FR Lab Coat) H->PPE EC Engineering Controls (Fume Hood >100 fpm) H->EC OP Operational Handling (Anti-static Weighing & Transfer) PPE->OP EC->OP DIS Disposal & Decontamination (Solid Waste, Wet Surface Wipe) OP->DIS

Fig 1: Logical workflow from hazard assessment to operational handling and disposal.

References

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health,[Link]

  • "Personal Protective Equipment - Overview", Occupational Safety and Health Administration (OSHA), [Link]

  • "Personal Protective Equipment", Occupational Safety and Health Administration (OSHA) Fact Sheet,[Link]

Sources

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